molecular formula C14H10<br>C14H10<br>(C6H4CH)2 B3432726 Anthracene CAS No. 90640-80-5

Anthracene

Cat. No.: B3432726
CAS No.: 90640-80-5
M. Wt: 178.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UHFFFAOYSA-N
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Description

Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three linearly fused benzene rings . This structure provides a planar geometry and an extended conjugated π-system, resulting in distinctive electronic characteristics such as significant UV absorption and strong blue fluorescence . It is valued in research for its excellent electron transport capabilities, high fluorescence quantum yield, and stability, making it a key building block in advanced materials . In the field of organic electronics, this compound is a fundamental scaffold for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its high fluorescence and ability to act as an organic semiconductor also make it an effective scintillator for detecting high-energy photons, electrons, and alpha particles in radiation detection equipment . Furthermore, this compound serves as a crucial precursor in organic synthesis. Recent advances utilize transition metal-catalyzed reactions (e.g., with palladium, rhodium, gold) to efficiently construct complex this compound derivatives through cross-coupling and cyclization strategies . These derivatives are widely used in the synthesis of dyes, pharmaceuticals, and as functional components in novel electrochemical sensors . Research Applications: • Building block for OLEDs, OFETs, and other organic electronic materials • Scintillator in radiation detectors and dosimetry • Key precursor for the synthesis of dyes, pharmaceuticals, and anthraquinone • Intermediate in the development of sensitive electrochemical sensors • Probe for studying DNA interactions and cleavage in biochemical research This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene
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InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H
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InChI Key

MWPLVEDNUUSJAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
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Molecular Formula

C14H10, Array
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Related CAS

25135-15-3
Record name Anthracene, homopolymer
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DSSTOX Substance ID

DTXSID0023878
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Molecular Weight

178.23 g/mol
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Physical Description

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor.
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Boiling Point

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F
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Flash Point

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013
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Density

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24
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Vapor Density

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15
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Vapor Pressure

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes)
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Impurities

Phenanthrene, carbazole, and chrysene
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Color/Form

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves

CAS No.

120-12-7, 54261-80-2
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Melting Point

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F
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Foundational & Exploratory

Unveiling the Luminescent World of Anthracene Derivatives: A Photophysical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate photophysical properties of anthracene (B1667546) derivatives is paramount for their application in novel sensing technologies, advanced materials, and therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of these versatile molecules, detailing experimental methodologies and presenting quantitative data in a clear, comparative format.

This compound, a polycyclic aromatic hydrocarbon, and its derivatives are renowned for their strong fluorescence, making them exceptional candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The photophysical behavior of these molecules—governed by their electronic structure and how they interact with light—can be precisely tuned by chemical modifications to the this compound core. This tunability allows for the rational design of compounds with specific absorption and emission characteristics, quantum yields, and excited-state lifetimes, tailored for desired applications.

Core Photophysical Properties: A Quantitative Overview

The interaction of light with an this compound derivative initiates a series of photophysical processes. A molecule absorbs a photon, transitioning to an excited electronic state. From this excited state, it can return to the ground state through several pathways, including the emission of a photon (fluorescence), non-radiative decay (heat), or intersystem crossing to a triplet state. The efficiency and kinetics of these processes are quantified by key photophysical parameters.

Substituents on the this compound ring, particularly at the 9 and 10 positions, play a crucial role in modulating these properties. Electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly alter the energy levels of the molecule, leading to shifts in absorption and emission spectra and changes in fluorescence efficiency.[1]

Below are tables summarizing the key photophysical data for a selection of this compound derivatives, providing a comparative look at the impact of different substitution patterns.

Table 1: Absorption and Emission Maxima of Selected this compound Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)
This compoundCyclohexane356, 375381, 403, 42725
9-Methylthis compoundCyclohexane366, 385390, 413, 43724
9,10-Diphenylthis compound (B110198)Cyclohexane373, 393409, 43236
9,10-Bis(phenylethynyl)this compound (BPEA)Toluene431, 458465, 49534
2-Ethyl-9,10-bis(4-methoxyphenyl)this compoundDichloromethane382, 40342825
9,10-Di(thiophen-2-yl)this compoundToluene412, 437445, 47333

Data compiled from multiple sources. Stokes shift is calculated from the longest wavelength absorption maximum and the shortest wavelength emission maximum.

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected this compound Derivatives

CompoundSolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
This compoundEthanol0.274.9
9,10-Diphenylthis compoundCyclohexane0.908.3
9,10-Bis(phenylethynyl)this compound (BPEA)Toluene0.984.1
9-Phenyl-10-(4-(trifluoromethyl)phenyl)this compoundToluene0.964.8
9,10-Di(thiophen-2-yl)this compoundToluene0.080.5

Data compiled from multiple sources. Quantum yields and lifetimes are sensitive to solvent and experimental conditions.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical parameters is essential for the reliable design and application of this compound derivatives. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of a compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) at a concentration of approximately 10⁻³ M. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the solvent in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 250-500 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum fluorescence emission (λ_em).

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects).

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Place the cuvette with the sample solution in the sample holder.

    • Set the excitation wavelength to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

  • Data Analysis: Identify the wavelengths of the fluorescence emission maxima (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_std = 0.546; or 9,10-diphenylthis compound in cyclohexane, Φ_std = 0.90).

  • Measurement:

    • Prepare solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for both the sample (A_s) and the standard (A_std).

    • Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample (I_s) and the standard (I_std).

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Measurement:

    • The sample is excited by a high-repetition-rate train of short light pulses.

    • The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

    • The timing electronics measure the time delay between the excitation pulse and the detected photon.

    • This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the emitted photons is constructed.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay profile.

    • This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity I(t) as a function of time t is given by: I(t) = I₀ * exp(-t/τ_f), where I₀ is the initial intensity.

Visualizing a Key Application: A "Turn-On" Fluorescent Sensor for Mercury Ions

This compound derivatives are widely employed as fluorescent sensors for the detection of various analytes, including metal ions. The following diagram illustrates the mechanism of a "turn-on" fluorescent probe for the detection of mercury ions (Hg²⁺). The probe itself is weakly fluorescent, but upon binding to Hg²⁺, a chemical reaction is triggered that releases a highly fluorescent this compound derivative, resulting in a significant increase in fluorescence intensity.[2][3]

Mercury_Sensor_Mechanism Mechanism of an this compound-Based 'Turn-On' Fluorescent Sensor for Hg²⁺ Probe This compound-Thioacetal Probe (Weakly Fluorescent) Complex Probe-Hg²⁺ Complex Probe->Complex Binding Hg2 Mercury Ion (Hg²⁺) Hg2->Complex Hydrolysis Hydrolysis Complex->Hydrolysis Reaction Trigger Product This compound Aldehyde (Highly Fluorescent) Hydrolysis->Product Release Signal Fluorescence 'Turn-On' Signal Product->Signal Emission

Caption: Workflow of an this compound-based 'turn-on' fluorescent sensor for mercury detection.

This guide provides a foundational understanding of the photophysical properties of this compound derivatives, equipping researchers with the knowledge to select, design, and characterize these powerful molecules for a multitude of scientific and technological advancements. The intricate relationship between structure and photophysical properties underscores the vast potential of this class of compounds in developing next-generation materials and tools.

References

A Technical Guide to the Synthesis of Anthracene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene (B151609) rings, is a cornerstone scaffold in organic chemistry. Its unique photophysical and electronic properties have led to its incorporation into a vast array of applications, from organic light-emitting diodes (OLEDs) and semiconductors to fluorescent probes and pharmaceutical agents. For researchers in materials science and drug development, a thorough understanding of the synthetic routes to this compound and its derivatives is paramount for the design and creation of novel functional molecules. This technical guide provides an in-depth overview of the core academic methods for synthesizing the this compound framework, complete with comparative data, detailed experimental protocols, and logical workflow diagrams.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into classical and modern methodologies. Classical methods, developed in the early days of organic chemistry, often involve harsh reaction conditions but remain valuable for their robustness and scalability. Modern techniques, particularly those employing transition-metal catalysis, offer milder conditions and greater functional group tolerance, enabling the synthesis of complex, highly substituted this compound derivatives.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Friedel-Crafts Reaction Benzyl (B1604629) chlorideAlCl₃Moderate0 - 1030 minReadily available starting materials.Polysubstitution and rearrangement can be problematic.
Haworth Synthesis Benzene, Phthalic anhydride (B1165640)AlCl₃, H₂SO₄, Zn dustGoodHeatMulti-stepGood control over substitution patterns.Multi-step process with potentially harsh reagents.
Elbs Reaction o-MethylbenzophenoneHeat (Pyrolysis)Low to Moderate400 - 450VariesOne-step cyclization.Requires high temperatures, often low yielding.
Diels-Alder Reaction 1,4-Naphthoquinone (B94277), 1,3-Butadiene (B125203)HeatHigh (for adduct)Reflux~30 minHigh atom economy, stereospecific.Subsequent oxidation/aromatization required.
Transition-Metal Catalysis Aryl halides/triflates, AlkynesPd, Rh, Au, Co catalystsGood to ExcellentVaries (often mild)VariesHigh functional group tolerance, high regioselectivity.Catalyst cost and sensitivity can be a factor.

Classical Synthesis Methods: Detailed Protocols and Mechanisms

The following sections provide detailed experimental procedures for the cornerstone classical syntheses of the this compound core.

Friedel-Crafts Reaction: Synthesis from Benzyl Chloride

The Friedel-Crafts reaction provides a direct, albeit sometimes low-yielding, route to the this compound core through the Lewis acid-catalyzed self-condensation of benzyl chloride.[1]

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride in a suitable solvent such as carbon disulfide.

  • Cool the flask in an ice bath.

  • Slowly add benzyl chloride to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of hydrogen chloride gas ceases.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Friedel_Crafts benzyl_chloride Benzyl Chloride alcl3 AlCl₃ (catalyst) benzyl_chloride->alcl3 Activation intermediate1 Carbocation Intermediate alcl3->intermediate1 dimer Dimerization intermediate1->dimer Reaction with another Benzyl Chloride cyclization Intramolecular Cyclization dimer->cyclization Dehydrogenation This compound This compound cyclization->this compound

Friedel-Crafts synthesis of this compound.
Haworth Synthesis

The Haworth synthesis is a multi-step but versatile method for preparing polycyclic aromatic hydrocarbons, including this compound. It involves the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride, followed by reduction and cyclization.[1][2][3]

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in a flask, add a solution of phthalic anhydride in benzene.

    • Heat the mixture under reflux for a specified time.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting precipitate of o-benzoylbenzoic acid is filtered, washed, and dried.

  • Step 2: Reduction:

    • The o-benzoylbenzoic acid is reduced using a Clemmensen reduction (zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base). This step converts the ketone to a methylene (B1212753) group.

  • Step 3: Intramolecular Cyclization:

    • The product from the reduction is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization.

  • Step 4: Aromatization:

    • The resulting hydrothis compound derivative is dehydrogenated using a catalyst such as selenium or palladium on carbon at elevated temperatures to yield this compound.

Haworth_Synthesis benzene Benzene + Phthalic Anhydride acylation Friedel-Crafts Acylation (AlCl₃) benzene->acylation benzoylbenzoic_acid o-Benzoylbenzoic Acid acylation->benzoylbenzoic_acid reduction Reduction (e.g., Clemmensen) benzoylbenzoic_acid->reduction reduced_intermediate Reduced Intermediate reduction->reduced_intermediate cyclization Intramolecular Cyclization (H₂SO₄) reduced_intermediate->cyclization hydrothis compound Hydrothis compound Derivative cyclization->hydrothis compound aromatization Aromatization (e.g., Se, heat) hydrothis compound->aromatization This compound This compound aromatization->this compound

Logical workflow of the Haworth synthesis.
Elbs Reaction

The Elbs reaction is a pyrolysis method that involves the dehydration and cyclization of an o-methyl-substituted diaryl ketone to form a polycyclic aromatic hydrocarbon.[4][5][6]

Experimental Protocol:

  • Place the o-methylbenzophenone in a suitable reaction vessel.

  • Heat the compound to a high temperature (typically 400-450 °C) in the absence of a solvent or catalyst.

  • The reaction proceeds with the elimination of water.

  • The crude product is then purified, often requiring extensive purification techniques like column chromatography or sublimation, to isolate the this compound.

Elbs_Reaction start o-Methylbenzophenone pyrolysis Pyrolysis (400-450 °C) start->pyrolysis cyclization Intramolecular Cyclization & Dehydration pyrolysis->cyclization This compound This compound cyclization->this compound

The Elbs reaction pathway.
Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that can be used to construct the this compound skeleton. A common approach involves the reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by aromatization.[1][7]

Experimental Protocol:

  • Step 1: Cycloaddition:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in a suitable solvent like xylene.

    • Add a source of 1,3-butadiene (e.g., by cracking of 3-sulfolene).

    • Heat the reaction mixture to reflux for approximately 30 minutes.

    • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the Diels-Alder adduct.

    • Collect the crystals by vacuum filtration.

  • Step 2: Aromatization:

    • The adduct is then aromatized to form 9,10-anthraquinone. This can be achieved by oxidation with an oxidizing agent like chromium trioxide in acetic acid.

    • The resulting 9,10-anthraquinone is then reduced to this compound by distillation with zinc dust.

Diels_Alder reactants 1,4-Naphthoquinone + 1,3-Butadiene cycloaddition [4+2] Cycloaddition (Reflux) reactants->cycloaddition adduct Diels-Alder Adduct cycloaddition->adduct oxidation Oxidation (e.g., CrO₃) adduct->oxidation anthraquinone 9,10-Anthraquinone oxidation->anthraquinone reduction Reduction (Zn dust, heat) anthraquinone->reduction This compound This compound reduction->this compound

Diels-Alder approach to this compound synthesis.

Modern Synthetic Methods: Transition-Metal Catalysis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering milder reaction conditions and broader functional group compatibility.[8][9][10][11]

A variety of transition metals, including palladium, rhodium, gold, and cobalt, have been employed in reactions such as:

  • Cross-coupling reactions: Suzuki, Sonogashira, and Heck couplings are used to construct the this compound skeleton from smaller, functionalized precursors.[12]

  • C-H activation/annulation: Direct functionalization of C-H bonds allows for the efficient construction of the fused ring system.[13]

  • [2+2+2] Cycloadditions: Cobalt and rhodium catalysts can mediate the cyclotrimerization of alkynes to form the central aromatic ring of this compound.[13]

These methods provide access to a wide range of substituted anthracenes that are difficult to synthesize using classical methods. The choice of catalyst, ligand, and reaction conditions allows for precise control over the regioselectivity of the synthesis.

Modern_Methods cluster_0 Precursors cluster_1 Transition-Metal Catalyzed Reactions aryl_halides Aryl Halides/Triflates cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) aryl_halides->cross_coupling ch_activation C-H Activation/ Annulation aryl_halides->ch_activation alkynes Alkynes alkynes->cross_coupling cycloaddition [2+2+2] Cycloaddition alkynes->cycloaddition boronic_acids Boronic Acids boronic_acids->cross_coupling This compound Substituted Anthracenes cross_coupling->this compound ch_activation->this compound cycloaddition->this compound

Overview of modern transition-metal catalyzed routes.

Conclusion

The synthesis of this compound has evolved significantly from classical, high-temperature reactions to sophisticated, catalyst-controlled transformations. For researchers and professionals in drug development and materials science, a deep understanding of these diverse synthetic methodologies is crucial. While classical methods offer robust and scalable routes to the core this compound structure, modern transition-metal catalyzed reactions provide unparalleled access to a vast chemical space of functionalized derivatives. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the available resources. This guide serves as a foundational resource for navigating the rich and varied landscape of this compound synthesis.

References

The Photodimerization of Anthracene: A Deep Dive into the Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the photodimerization of anthracene (B1667546), a classic and pivotal photochemical reaction. Since its discovery by Fritzsche in 1867, the [4+4] photocycloaddition of this compound has been a subject of extensive research, offering fundamental insights into photochemical processes and finding applications in materials science and drug development.[1] This document provides a detailed examination of the reaction pathway, quantitative kinetic data, experimental protocols for its study, and visual representations of the key mechanistic steps.

The Core Mechanism: A Step-by-Step Elucidation

The photodimerization of this compound is a photochemical reaction that proceeds via a [4+4] cycloaddition, a process that is thermally forbidden by the Woodward-Hoffmann rules.[1] The reaction is initiated by the absorption of ultraviolet (UV) light, typically in the wavelength range of 300-400 nm, by an this compound molecule.[2][3] This absorption of a photon elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[1]

From the excited singlet state, the reaction can proceed through several pathways:

  • Excimer Formation: An excited this compound molecule (A) can interact with a ground-state this compound molecule (A) to form an excited-state complex known as an excimer (A-A).[4][5] This excimer is a crucial intermediate in the photodimerization process.

  • Dimerization: The excimer can then relax to form the stable photodimer, dithis compound. The most common isomer formed is the head-to-head (trans) dimer, which is thermodynamically more stable.[1]

  • Competitive Pathways: The excited singlet state can also decay back to the ground state through non-radiative pathways or by emitting a photon (fluorescence), competing with the dimerization process.[2][5] In some cases, intersystem crossing to an excited triplet state (T₁) can occur, which can also lead to dimerization, although the singlet pathway is generally considered the primary route for this compound itself.[1][5]

The overall reaction can be summarized as follows:

A + hν → A* (Excitation) A* + A → (A-A)* (Excimer formation) (A-A)* → Dimer (Product formation)

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental steps involved in the photodimerization of this compound, from photoexcitation to the formation of the dimer.

Photodimerization_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_product Product A This compound (S₀) A_star Excited this compound (S₁) A->A_star hν (Excitation) A_star->A Fluorescence Excimer Excimer ((A-A)*) A_star->Excimer + this compound (S₀) Excimer->A Dissociation Dimer Dithis compound Excimer->Dimer Dimerization

Caption: The photodimerization of this compound proceeds via excitation, excimer formation, and subsequent dimerization.

Quantitative Data on this compound Photodimerization

The efficiency and rate of this compound photodimerization are influenced by various factors, including the solvent, concentration, and the presence of substituents on the this compound ring. Below is a summary of key quantitative data compiled from the literature.

ParameterValueConditionsReference
Photodimerization Quantum Yield (Φdim)
Varies with solvent and concentrationTypically in solution[5]
Can approach unity at high temperatures in the solid stateDithis compound single crystals[4]
Fluorescence Quantum Yield (Φf) 0.27 - 0.36In ethanol (B145695) and cyclohexane, respectively[6]
Kinetic Rate Constants
Dimerization of this compound (A)2.8 x 10-3 s-14.5 mM in CD2Cl2, λ = 365 nm[2]
Dimerization of 9-bromothis compound (B49045) (B)2.6 x 10-4 s-14.5 mM in CD2Cl2, λ = 365 nm[2]
Thermal Activation Energy for Dimerization 590 ± 25 cm-1 / 611 ± 20 cm-1This compound sandwich pairs in dithis compound[4][7]

Experimental Protocols for Studying Photodimerization

The study of this compound photodimerization involves a combination of photochemical reaction execution and spectroscopic analysis to monitor the progress of the reaction and characterize the product.

General Photochemical Reaction Setup

A typical experimental setup for the photodimerization of this compound in solution is as follows:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, benzene, or supercritical CO₂) in a quartz reaction vessel.[1][8][9] The concentration should be carefully chosen, as it can affect the reaction kinetics.[2] For studies investigating the effect of oxygen, the solution may be deoxygenated by bubbling with an inert gas like nitrogen or argon.[1][2]

  • Irradiation: Irradiate the solution with a UV lamp that emits in the absorption range of this compound (typically around 365 nm).[2][3] The reaction vessel should be placed at a fixed distance from the lamp to ensure consistent irradiation intensity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots of the solution at different time intervals and analyzing them using spectroscopic techniques.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a typical photodimerization experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare this compound Solution Irradiate Irradiate with UV Light (e.g., 365 nm) Prep->Irradiate Monitor Monitor Reaction Progress (Spectroscopy) Irradiate->Monitor Time Intervals Characterize Characterize Product (NMR, IR, etc.) Monitor->Characterize

Caption: A typical workflow for studying this compound photodimerization involves preparation, UV irradiation, and analysis.

Spectroscopic Analysis Techniques

Several spectroscopic techniques are crucial for monitoring the reaction and characterizing the photodimer.

  • UV-Vis Spectroscopy: this compound exhibits a characteristic absorption spectrum in the UV region. As the dimerization proceeds, the intensity of these absorption bands decreases, providing a straightforward method to monitor the disappearance of the monomer.[1] The photodimer, dithis compound, has a significantly different and less intense absorption spectrum.

    • Protocol:

      • Record the initial UV-Vis spectrum of the this compound solution before irradiation.

      • At regular time intervals during irradiation, withdraw a small aliquot of the reaction mixture.

      • Dilute the aliquot if necessary to be within the linear range of the spectrophotometer.

      • Record the UV-Vis spectrum of the aliquot.

      • Plot the absorbance at a characteristic wavelength of this compound as a function of time to determine the reaction kinetics.

  • Fluorescence Spectroscopy: this compound is highly fluorescent, while its dimer is non-fluorescent.[1] Therefore, the decrease in fluorescence intensity can be used to monitor the progress of the photodimerization.

    • Protocol:

      • Measure the initial fluorescence spectrum of the this compound solution.

      • At various time points during the irradiation, measure the fluorescence spectrum of the reaction mixture.

      • The decrease in the integrated fluorescence intensity is proportional to the extent of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of the photodimer and for quantitative analysis of the reaction mixture.[2][10][11] The appearance of new signals corresponding to the photodimer and the disappearance of the this compound signals confirm the reaction and can be used to determine the relative concentrations of the monomer and dimer.[2][11]

    • Protocol:

      • Obtain a ¹H NMR spectrum of the initial this compound solution in a deuterated solvent.

      • After irradiation for a specific duration, evaporate the solvent from an aliquot of the reaction mixture and redissolve the residue in a deuterated solvent.

      • Acquire the ¹H NMR spectrum of the product mixture.

      • Integrate the signals corresponding to the monomer and the dimer to determine their relative amounts.

Concluding Remarks

The photodimerization of this compound is a well-studied yet fundamentally important photochemical reaction. Understanding its mechanism, kinetics, and the experimental techniques used to investigate it provides a solid foundation for researchers in photochemistry, materials science, and drug development. The interplay between the excited singlet state, excimer formation, and competitive deactivation pathways highlights the complexity of photochemical processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments involving this classic photocycloaddition reaction.

References

A Comprehensive Technical Guide to the Solubility of Anthracene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of anthracene (B1667546), a polycyclic aromatic hydrocarbon, in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including organic synthesis, materials science, and pharmaceutical research. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and visual representations of the key factors and processes involved.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors, including the chemical nature of the solvent (polarity, aromaticity), temperature, and the presence of other solutes. The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at various temperatures.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Acetone-Slightly soluble
Benzene-Slightly soluble
Carbon Disulfide-Slightly soluble
Carbon Tetrachloride-0.732
Chloroform-Slightly soluble
Diethyl Ether-Slightly soluble
Ethanol160.076[1]
19.50.19[1]
250.328[1]
Hexane-0.37[1]
Methanol19.50.18[1]
Toluene16.50.92[1]
10012.94[1]
Xylene-Slightly soluble

Note: "Slightly soluble" indicates that while the substance does dissolve, its quantitative solubility is low. For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. Two common methods employed are the analytical method and the synthetic method.[2]

The Synthetic Method

The synthetic method is a widely used technique for determining the solubility of a solid as a function of temperature.[2] It involves preparing a series of mixtures with known compositions of the solute (this compound) and the solvent in sealed tubes. The temperature at which the last solid particle dissolves upon slow heating is recorded as the saturation temperature for that specific composition.

Detailed Protocol:

  • Preparation of Samples: Accurately weigh known amounts of this compound and the desired organic solvent into a series of glass tubes.

  • Sealing the Tubes: The tubes are then sealed to prevent the evaporation of the solvent, especially when working with volatile solvents or at elevated temperatures.

  • Heating and Observation: The sealed tubes are placed in a controlled temperature bath. The temperature of the bath is gradually increased while the tubes are continuously agitated to ensure thorough mixing.

  • Determination of Saturation Temperature: The temperature at which the last crystal of this compound dissolves is carefully noted. This temperature represents the point at which the specific composition corresponds to a saturated solution.

  • Data Analysis: The mole fraction, mass fraction, or concentration of this compound in the solvent at the saturation temperature is then calculated from the initial masses. By repeating this procedure for a range of compositions, a solubility curve as a function of temperature can be constructed.

The primary advantage of the synthetic method is its ability to cover a wide temperature range, including temperatures above the normal boiling point of the solvent.[2]

The Analytical Method

The analytical method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Detailed Protocol:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a vessel equipped with a stirrer and maintained at a constant temperature using a thermostat.

  • Stirring and Saturation: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Sampling: Once equilibrium is established, a sample of the supernatant liquid is carefully withdrawn, ensuring that no solid particles are included. This can be achieved by using a filtered syringe.

  • Concentration Analysis: The concentration of this compound in the collected sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Replication: The experiment is typically repeated multiple times to ensure the reproducibility of the results.

Visualizing Key Concepts

To better understand the principles governing the solubility of this compound and the experimental procedures for its determination, the following diagrams are provided.

G Factors Influencing this compound Solubility Solubility This compound Solubility Solute Solute Properties (this compound) IntermolecularForces Intermolecular Forces (van der Waals, π-π stacking) Solute->IntermolecularForces CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Solvent Solvent Properties Polarity Polarity Solvent->Polarity Aromaticity Aromaticity Solvent->Aromaticity Temperature Temperature KineticEnergy Increased Kinetic Energy Temperature->KineticEnergy IntermolecularForces->Solubility CrystalLattice->Solubility Polarity->Solubility Aromaticity->Solubility KineticEnergy->Solubility

Caption: A diagram illustrating the key factors that influence the solubility of this compound in organic solvents.

G Experimental Workflow for Solubility Determination (Synthetic Method) Start Start Weigh Weigh this compound and Solvent Start->Weigh Seal Seal in Glass Tube Weigh->Seal Heat Gradual Heating with Agitation Seal->Heat Observe Observe Dissolution Heat->Observe Observe->Heat Solid Remains Record Record Saturation Temperature Observe->Record Last Crystal Dissolves Repeat Repeat for Different Compositions Record->Repeat Plot Plot Solubility Curve Repeat->Plot End End Plot->End

Caption: A flowchart outlining the typical experimental workflow for determining the solubility of this compound using the synthetic method.

References

Spectroscopic Properties of Substituted Anthracenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of substituted anthracenes, a class of polycyclic aromatic hydrocarbons renowned for their diverse and tunable photophysical characteristics. Anthracene (B1667546) and its derivatives are of significant interest in various scientific fields, including materials science for the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as photosensitizers in photodynamic therapy.[1] The strategic placement of substituents on the this compound core allows for the fine-tuning of their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, making them highly versatile molecules for a wide array of applications.

This guide details the fundamental principles governing the spectroscopic behavior of substituted anthracenes, provides standardized experimental protocols for their characterization, and presents a compilation of quantitative spectroscopic data for a range of derivatives.

Fundamental Principles of this compound Spectroscopy

The spectroscopic properties of this compound and its derivatives are governed by electronic transitions within their π-conjugated systems. The extended aromatic structure of this compound gives rise to characteristic absorption and fluorescence spectra in the ultraviolet and visible regions.

The photophysical processes that occur upon excitation of an this compound molecule can be illustrated by a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

Substituents on the this compound ring can significantly alter these photophysical properties. Electron-donating groups (e.g., -NH₂, -OR) and electron-withdrawing groups (e.g., -CN, -NO₂) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission wavelengths.[2][3] The position of the substituent on the this compound core also plays a crucial role in determining the extent of these changes.[2]

Experimental Protocols

Accurate and reproducible characterization of the spectroscopic properties of substituted anthracenes is crucial for their application. The following sections provide detailed methodologies for key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficients (ε) of substituted anthracenes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the substituted this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane (B81311), ethanol, acetonitrile) at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λₘₐₓ.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as a reference.

    • Fill the second cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (typically 250-500 nm for anthracenes).

    • Identify the wavelengths of maximum absorbance.

  • Data Analysis:

    • Calculate the molar extinction coefficient (ε) at each λₘₐₓ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the wavelengths of maximum fluorescence emission (λₑₘ) of substituted anthracenes.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the substituted this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the expected wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy) and scan the emission monochromator to record the fluorescence emission.

  • Data Analysis:

    • Identify the wavelengths of maximum fluorescence emission from the emission spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a substituted this compound relative to a standard with a known quantum yield.

Methodology:

  • Standard Selection:

  • Sample and Standard Preparation:

    • Prepare a series of at least five dilutions for both the sample and the standard in the same solvent.

    • The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear plots (Grad) is determined.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where "std" refers to the standard, and "n" is the refractive index of the solvent.[5]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τf) of a substituted this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the substituted this compound with an absorbance of approximately 0.1 at the excitation wavelength.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which is a known fluorescence quencher.

  • Instrumentation:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or LED) and a high-speed single-photon detector.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

    • Acquire the fluorescence decay profile of the sample by exciting with the pulsed source and collecting the emitted photons. The data collection continues until a sufficient number of photons are accumulated in the peak channel (typically >10,000) to ensure good statistics.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true sample decay and the IRF.

    • Perform deconvolution of the experimental decay data with the measured IRF using appropriate software.

    • Fit the deconvoluted decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = A * exp(-t/τf), where A is the pre-exponential factor and τf is the fluorescence lifetime.

Data Presentation: Spectroscopic Properties of Selected Substituted Anthracenes

The following tables summarize the key spectroscopic parameters for a selection of substituted anthracenes in various solvents.

Table 1: Absorption and Emission Maxima of Selected Substituted Anthracenes

CompoundSubstituent(s)Solventλₘₐₓ (nm)λₑₘ (nm)Reference(s)
This compoundNoneCyclohexane356, 375381, 403, 427[5]
Ethanol357, 376382, 404, 428[5]
9-Methylthis compound9-CH₃Cyclohexane366, 385390, 413, 437[5]
Ethanol366, 385391, 414, 438[5]
9,10-Diphenylthis compound9,10-(C₆H₅)₂Cyclohexane373, 393409, 432[5]
Benzene376, 396412, 435[5]
9,10-Dicyanothis compound (B74266)9,10-(CN)₂Acetonitrile374, 393, 417438[6]
Dichloromethane376, 395, 419442[6]
2-Aminothis compound2-NH₂Acetonitrile~380~440[7]
9-Nitrothis compound9-NO₂Cyclohexane348, 366, 386-[8]
Acetonitrile349, 367, 387-[8]
9-Bromothis compound9-BrToluene364, 383, 404408, 431[9]
9,10-Dibromothis compound9,10-Br₂Toluene377, 397, 420428, 452[9]

Table 2: Molar Extinction Coefficients of Selected Substituted Anthracenes

CompoundSubstituent(s)Solventλ (nm)ε (M⁻¹cm⁻¹)Reference(s)
This compoundNoneChloroform375~9,000[10]
9,10-Diphenylthis compound9,10-(C₆H₅)₂Dichloromethane393~11,000[11]
9,10-Dicyanothis compound9,10-(CN)₂Acetonitrile393~13,000[12]

Table 3: Fluorescence Quantum Yields and Lifetimes of Selected Substituted Anthracenes

CompoundSubstituent(s)SolventΦfτf (ns)Reference(s)
This compoundNoneCyclohexane0.305.2[4]
Ethanol0.274.9[4]
9-Methylthis compound9-CH₃Cyclohexane0.406.8[5]
Ethanol0.356.5[5]
9,10-Diphenylthis compound9,10-(C₆H₅)₂Cyclohexane0.908.3[5]
Ethanol0.857.9[5]
9,10-Dicyanothis compound9,10-(CN)₂Cyclohexane0.9815.6[13]
Acetonitrile0.7011.2[13]
2-Aminothis compound2-NH₂Cyclohexane0.53-[7]
9-Bromothis compound9-BrToluene0.092.1[14]
9,10-Dibromothis compound9,10-Br₂Toluene<0.01-[14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopy of substituted anthracenes.

Jablonski_Diagram Jablonski Diagram for a Substituted this compound cluster_S1 S1 (First Excited Singlet State) cluster_S0 S0 (Ground Singlet State) cluster_T1 T1 (First Excited Triplet State) S1_v3 v=3 S1_v2 v=2 S1_v1 v=1 S1_v0 v=0 S1_v2->S1_v0 Vibrational Relaxation S0_v3 v=3 S1_v0->S0_v3 Internal Conversion (IC) S0_v1 v=1 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S0_v2 v=2 S0_v0 v=0 S0_v0->S1_v2 Absorption T1_v0->S0_v0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of a substituted this compound.

exp_workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Application synthesis Synthesis of Substituted this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy (λmax, ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (λem) uv_vis->fluorescence quantum_yield Quantum Yield Measurement (Φf) fluorescence->quantum_yield lifetime Lifetime Measurement (τf, TCSPC) quantum_yield->lifetime analysis Data Compilation & Comparison lifetime->analysis application Application-Specific Evaluation (e.g., Device Fabrication, Bioimaging) analysis->application

Caption: General experimental workflow for the characterization of substituted anthracenes.

substituent_effects Effect of Substituents on this compound Spectroscopic Properties cluster_substituents Substituents cluster_properties Spectroscopic Properties This compound This compound Core EDG Electron Donating Group (-NH2, -OR) EWG Electron Withdrawing Group (-CN, -NO2) Halo Halogen (-F, -Cl, -Br, -I) Aryl Aryl Group (-Phenyl) Wavelength Absorption/Emission Wavelength (λ) EDG->Wavelength Red Shift (Bathochromic) Efficiency Quantum Yield (Φf) EDG->Efficiency Often Increases EWG->Wavelength Red Shift (Bathochromic) EWG->Efficiency Often Decreases Halo->Efficiency Decreases (Heavy Atom Effect) Lifetime Lifetime (τf) Halo->Lifetime Decreases Aryl->Efficiency Increases (Rigidity) Aryl->Lifetime Increases Intensity Molar Extinction (ε) Oscillator Strength (f)

Caption: Influence of different substituent types on the key spectroscopic properties of this compound.

Conclusion

The spectroscopic properties of substituted anthracenes are rich and highly tunable, making them a valuable class of molecules for a multitude of scientific and technological applications. Understanding the fundamental principles of their photophysics and employing standardized experimental protocols for their characterization are essential for the rational design and development of novel materials and probes. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with these versatile fluorophores, enabling them to effectively harness the unique spectroscopic properties of substituted anthracenes in their respective fields.

References

The Dawn of Aromatic Chemistry: An In-depth Technical Guide to the Early History and Discovery of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of aromatic chemistry, focusing on the discovery, isolation, and structural elucidation of anthracene (B1667546). We provide a comprehensive overview of the pivotal experiments and methodologies that defined the early understanding of this significant polycyclic aromatic hydrocarbon, which laid the groundwork for future advancements in dye chemistry, materials science, and drug development.

Executive Summary

This compound, a three-ring polycyclic aromatic hydrocarbon, was first isolated in 1832 from the high-boiling fractions of coal tar by French chemists Jean-Baptiste Dumas and Auguste Laurent.[1][2] Initially mistaken for an isomer of naphthalene (B1677914) and named paranaphthalene, its true nature and distinct identity were established through subsequent research.[2] The major breakthrough in understanding this compound's structure and its industrial importance came in 1868 when Carl Graebe and Carl Liebermann in Germany successfully related it to the natural dye alizarin (B75676).[3] Their work not only corrected the chemical formula of alizarin but also established this compound as a key precursor for the first synthetic production of a natural dye, a landmark event that revolutionized the chemical industry. This guide will detail the experimental protocols of the 19th century, present the quantitative data that shaped early theories, and visualize the logical and experimental workflows of this foundational period in organic chemistry.

Discovery and Initial Characterization

In 1832, Jean-Baptiste Dumas and his student Auguste Laurent, while investigating the components of coal tar, isolated a crystalline substance from the fraction that distilled at high temperatures.[1] This "this compound oil" or "green oil" yielded a crude solid with a melting point of approximately 180°C.[2]

Laurent's initial elemental analysis led him to believe the substance had the same carbon-to-hydrogen ratio as naphthalene, prompting him to name it paranaphtaline (paranaphthalene) in his 1835 publication.[2] This early analysis was inaccurate, a common challenge with the analytical techniques of the era. By 1837, recognizing its distinct properties, Laurent renamed the compound this compound, derived from the Greek word anthrax (ἄνθραξ), meaning coal.[2]

Early Quantitative Data

The initial characterization of this compound was based on its physical properties and elemental composition. The available data from this early period, contrasted with modern values, highlights the evolution of analytical accuracy.

PropertyReported by Dumas & Laurent (1832-1835)Later 19th Century ValuesModern Values (ca. 2025)
Melting Point ~180°C (for crude product)[2]~216°C215 - 219 °C[4]
Boiling Point Not accurately determined~340°C340 - 342 °C[4]
Chemical Formula Initially assumed similar to NaphthaleneC₁₄H₁₀C₁₄H₁₀[5]
Appearance -Colorless plates/crystalsWhite to pale yellow crystalline powder with blue fluorescence[4]
Elemental Composition Inaccurate C:H ratio-C: 94.34%, H: 5.66%

Experimental Protocols

The methodologies employed in the 19th century for the isolation and analysis of this compound were foundational to the field of organic chemistry.

Isolation and Purification of this compound from Coal Tar (ca. 1870s)

The industrial production of this compound from coal tar was a multi-step process involving fractional distillation and purification to remove persistent impurities like phenanthrene (B1679779) and carbazole (B46965).

Protocol:

  • Fractional Distillation of Coal Tar: Coal tar was heated in a large iron retort. The fraction that distilled above 270°C, known as "this compound oil" or "green oil," was collected.[6] This fraction is rich in this compound, phenanthrene, and carbazole.

  • Crystallization: The collected this compound oil was allowed to cool in shallow pans. Upon cooling, a semi-solid mass of crude this compound crystals, referred to as "this compound cake," would form.

  • Pressing: The this compound cake was then placed in filter presses to squeeze out the remaining liquid oils.

  • Washing with Solvent Naphtha: The pressed cake was washed with solvent naphtha. This solvent preferentially dissolves phenanthrene, a major impurity.[6]

  • Purification from Carbazole: The removal of carbazole was more challenging. Two common methods were employed:

    • Pyridine (B92270) Washing: The cake was washed with pyridine bases, which are effective at dissolving carbazole.[6]

    • Alkali Fusion/Distillation: The crude this compound was mixed with caustic potash (potassium hydroxide) and either fused or distilled. The carbazole reacts to form a non-volatile potassium salt, allowing the this compound to be purified by sublimation or distillation.[6]

  • Final Purification: For higher purity, the this compound was recrystallized from solvents such as benzene (B151609) or subjected to sublimation.

Graebe and Liebermann's Reduction of Alizarin (1868)

This experiment was crucial for establishing the chemical structure of this compound and its relationship to the natural dye alizarin.

Protocol:

  • Preparation: Natural alizarin (extracted from madder root) was mixed with a significant excess of zinc dust.

  • Heating (Zinc Dust Distillation): The mixture was strongly heated in a distillation apparatus. The zinc dust acted as a powerful reducing agent at high temperatures.

  • Product Isolation: A hydrocarbon distilled over, which was collected. This product was identified as this compound based on its properties, including the formation of a characteristic red picrate (B76445) salt.[7] This experiment demonstrated that alizarin was a derivative of this compound.

Elbs Reaction for this compound Synthesis (1884)

The Elbs reaction provided a laboratory method for the synthesis of this compound from an ortho-methylated diaryl ketone.

Protocol:

  • Starting Material: o-Methylbenzophenone is used as the starting material.

  • Pyrolysis: The ketone is heated to a high temperature (typically 400-450°C), often without a solvent or catalyst.[8]

  • Cyclodehydration: The intense heat induces an intramolecular cyclization and dehydration (loss of a water molecule).

  • Purification: The resulting product is a crude mixture containing this compound, which then requires extensive purification, usually by crystallization and sublimation.[8]

Key Scientific Developments and Visualized Workflows

The journey from the initial discovery of this compound to its structural elucidation and industrial application can be represented by key logical and experimental workflows.

19th-Century this compound Isolation Workflow

The following diagram illustrates the typical industrial process for isolating and purifying this compound from coal tar in the late 19th century.

G cluster_0 Coal Tar Distillation cluster_1 Crude Isolation cluster_2 Purification CoalTar Coal Tar Distillation Fractional Distillation (>270°C) CoalTar->Distillation AnthraceneOil This compound Oil (Green Oil) Distillation->AnthraceneOil Cooling Cooling & Crystallization AnthraceneOil->Cooling Pressing Pressing Cooling->Pressing AnthraceneCake Crude this compound Cake (this compound, Phenanthrene, Carbazole) Pressing->AnthraceneCake WashingNaphtha Wash with Solvent Naphtha AnthraceneCake->WashingNaphtha WashingPyridine Wash with Pyridine or Distill over KOH WashingNaphtha->WashingPyridine Phenanthrene Phenanthrene Removed WashingNaphtha->Phenanthrene Purifiedthis compound Purified this compound (>95%) WashingPyridine->Purifiedthis compound Carbazole Carbazole Removed WashingPyridine->Carbazole

Caption: Workflow for the isolation and purification of this compound from coal tar (ca. 1870s).

Graebe & Liebermann's Structural Elucidation Pathway

This diagram illustrates the logical connections established by Graebe and Liebermann that linked the natural product alizarin to the coal tar derivative this compound, paving the way for its synthesis.

G Alizarin Alizarin (Natural Dye from Madder Root) This compound This compound (Parent Hydrocarbon) Alizarin->this compound Reduction (Zinc Dust Distillation, 1868) Anthraquinone Anthraquinone (Oxidation Product) This compound->Anthraquinone Oxidation SyntheticAlizarin Synthetic Alizarin (First Synthetic Natural Dye) Anthraquinone->SyntheticAlizarin Synthesis (e.g., via sulfonation & hydroxylation)

Caption: Logical pathway for the structural elucidation and synthesis of alizarin from this compound.

Proposed Mechanism of the Elbs Reaction

The Elbs reaction proceeds through a high-temperature cyclodehydration. The following diagram shows a plausible mechanism.

G start o-Methylbenzophenone intermediate1 Heat-induced Cyclization Intermediate start->intermediate1 Pyrolysis (Δ) intermediate2 Dihydothis compound Derivative (after [1,3]-Hydride Shift) intermediate1->intermediate2 [1,3]-Hydride Shift product This compound intermediate2->product Dehydration water H₂O intermediate2->water

Caption: A proposed mechanism for the Elbs reaction for this compound synthesis.

Conclusion

The early history of this compound is a compelling narrative of discovery, misconception, and eventual triumph that marks a significant chapter in the development of organic chemistry. The initial isolation by Dumas and Laurent from a seemingly waste product of the industrial revolution, coal tar, opened the door to a new family of compounds. However, it was the meticulous work of Graebe and Liebermann that truly unlocked this compound's potential, correcting its chemical identity and, most importantly, providing the first synthesis of a natural dye. This achievement not only decimated the madder root industry but also heralded the dawn of the synthetic dye industry, demonstrating that complex organic molecules could be constructed in the laboratory. The experimental protocols and analytical methods developed during this period, though rudimentary by modern standards, laid the essential groundwork for the sophisticated synthetic and analytical techniques used today by researchers in drug development and materials science. The story of this compound serves as a powerful testament to the importance of fundamental research in driving industrial innovation.

References

A Theoretical Guide to the Electronic Structure of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Anthracene (B1667546), a fundamental polycyclic aromatic hydrocarbon (PAH), serves as a crucial model system and building block for a wide array of applications, from organic electronics to fluorescent probes. A deep understanding of its electronic structure is paramount for predicting its photophysical properties and designing novel functional materials. This technical guide provides a comprehensive overview of the theoretical methods employed to calculate and analyze the electronic structure of this compound. We delve into the core principles of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and ab initio methodologies, discussing the selection of appropriate functionals and basis sets. Key quantitative data, including frontier molecular orbital energies, ionization potentials, electron affinities, and excited-state energies, are systematically summarized and compared with experimental benchmarks. Detailed experimental protocols for UV-Visible and Photoelectron Spectroscopy are provided to contextualize the validation of theoretical predictions. This guide aims to equip researchers with the foundational knowledge to effectively utilize computational chemistry in the exploration and application of this compound and its derivatives.

Introduction

This compound (C₁₄H₁₀) is a tricyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. Its planar structure and extensive π-conjugated system are responsible for its characteristic blue fluorescence and its utility as an organic semiconductor and scintillator. For scientists in materials science and drug development, the electronic properties of the this compound core are of fundamental interest. These properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), ionization potential, and the nature of its electronic excited states, govern its charge transport capabilities, optical absorption and emission, and overall reactivity.

Predicting these characteristics with high accuracy is essential for the rational design of new materials, such as host materials for Organic Light-Emitting Diodes (OLEDs), and for understanding the behavior of this compound-based molecules as potential biological probes or photosensitizers. While experimental measurements provide essential benchmarks, theoretical calculations offer unparalleled insight into the underlying electronic transitions and structure-property relationships at the atomic level. This whitepaper serves as an in-depth guide to the state-of-the-art computational methods used to probe the electronic structure of this compound.

Theoretical Methodologies

The computational investigation of this compound's electronic structure relies on a suite of quantum chemical methods. The choice of method involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of cost and accuracy.[1] It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.

  • Functionals: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. For PAHs like this compound, common choices include:

    • Hybrid GGAs (Generalized Gradient Approximation): B3LYP is a widely used functional that often provides a good description of ground-state geometries and electronic properties.[2]

    • Range-Separated Hybrids: Functionals like CAM-B3LYP and ωB97X-D are often superior for describing excited states, charge-transfer phenomena, and correctly predicting HOMO-LUMO gaps.[3]

    • PBE0: Another popular hybrid functional that has shown good performance for simulating the absorption spectra of acenes.[4]

Time-Dependent Density Functional Theory (TD-DFT)

For studying the excited states of this compound, TD-DFT is the most common extension of ground-state DFT. It is used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Visible absorption spectra, providing direct comparison with experimental measurements.[3][5]

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters. While more computationally demanding than DFT, they can offer higher accuracy.

  • Hartree-Fock (HF): This is the simplest ab initio method but neglects electron correlation, making it less accurate for many properties.

  • Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the HF result and is often used for calculating accurate intermolecular interaction energies.

  • Configuration Interaction (CI) and Coupled Cluster (CC): Methods like Configuration Interaction Singles (CIS) and the second-order approximate coupled-cluster (CC2) method provide more accurate descriptions of excited states than TD-DFT but at a significantly higher computational cost.[4]

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set are critical for obtaining accurate results.

  • Pople-style: Sets like 6-31G(d,p) offer a good starting point for geometry optimizations.[2]

  • Correlation-Consistent: Dunning's sets, such as cc-pVDZ, are designed to systematically converge towards the complete basis set limit.

  • Karlsruhe "def2" sets: Basis sets like def2-TZVP are highly efficient and provide excellent accuracy for a given size.

Standard Computational Workflow

A typical computational study of this compound's electronic structure follows a standardized workflow. This process ensures that calculations are performed on a realistic molecular geometry and that the results are physically meaningful.

Computational_Workflow cluster_input Setup cluster_calc Calculation Steps cluster_output Analysis Initial_Structure 1. Initial Molecular Structure (e.g., from crystal data or builder) Geom_Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Finds the lowest energy structure. Initial_Structure->Geom_Opt Freq_Calc 3. Frequency Calculation Verifies a true energy minimum (no imaginary frequencies). Geom_Opt->Freq_Calc Ground_State 4. Ground-State Properties (HOMO, LUMO, IP, EA, etc.) (Higher-level theory may be used) Freq_Calc->Ground_State Excited_State 5. Excited-State Calculation (e.g., TD-DFT/CAM-B3LYP) (UV-Vis, Singlet/Triplet Energies) Ground_State->Excited_State Analysis 6. Data Analysis & Visualization (Orbital plots, spectra simulation) Excited_State->Analysis Comparison 7. Comparison with Experiment (Validation of results) Analysis->Comparison

Figure 1. A standard workflow for the theoretical calculation of this compound's electronic properties.

Key Electronic Properties of this compound

The following tables summarize key quantitative data for this compound, comparing values obtained from different theoretical methods with experimental data where available.

Ground-State Properties

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Energies and Gap of this compound.

Method/Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
B3LYP/6-31G(d) -5.48 -1.91 3.57
ATFP-Ph (DFT) -5.22 -1.85 3.37

| Experimental (Solid-State) | ~ -5.5 | ~ -3.0 | ~2.5 - 4.1 |

Note: Experimental values for molecular solids can vary significantly due to packing effects and measurement techniques. Theoretical values are for the gas-phase molecule unless otherwise specified.

Table 2: Ionization Potential (IP) and Electron Affinity (EA) of this compound.

Property Theoretical Method Calculated Value (eV) Experimental Value (eV)
Ionization Potential OVGF 7.49 7.41 - 7.44[6][7]
Ionization Potential P3 7.45 7.41 - 7.44[6][7]
Electron Affinity B3LYP 0.58 0.53 - 0.57[8][9]

| Electron Affinity | Common Intercept | 0.56 | 0.53 - 0.57[8][9] |

Excited-State Properties and Spectroscopy

Table 3: Calculated Singlet (S₁) and Triplet (T₁, T₂) Excitation Energies of this compound.

State Method Calculated Energy (eV) Experimental Energy (eV)
S₁ (¹B₂ᵤ) PBE0 3.47 ~3.3
S₁ (¹B₂ᵤ) CC2 3.70 ~3.3
S₂ (¹B₃ᵤ) PBE0 3.96 ~3.9
S₂ (¹B₃ᵤ) CC2 3.92 ~3.9
T₁ ωB97X 1.85 1.85

| T₂ | ωB97X | 3.29 | 3.29 |

Note: The ordering of the S₁ and S₂ states in this compound is ¹B₂ᵤ followed by ¹B₃ᵤ, which is a reversal of the order seen in naphthalene (B1677914).[10]

Table 4: Theoretical vs. Experimental UV-Vis Absorption Maxima (λmax) of this compound.

Transition Theoretical Method Calculated λmax (nm) Experimental λmax (nm)
S₀ → S₁ TD-DFT (PBE0) ~357 ~375

| S₀ → S₂ | TD-DFT (PBE0) | ~313 | ~252 |

Note: Theoretical calculations often predict the main electronic transition. Experimental spectra show a rich vibronic structure, with multiple peaks corresponding to a single electronic transition. For instance, the experimental spectrum of this compound shows prominent peaks around 375, 356, and 338 nm for the first absorption band.[11] Calculations at the PBE0 level show good agreement with experiment after a systematic blue-shift is applied.[4]

Experimental Protocols for Validation

Theoretical predictions are most powerful when validated by experimental data. The interplay between computation and experiment is a cyclical process of prediction, testing, and model refinement.

Validation_Loop Theory-Experiment Validation Cycle Prediction Theoretical Prediction (DFT, TD-DFT, etc.) Experiment Experimental Measurement (Spectroscopy, etc.) Prediction->Experiment Guides Experiment Comparison Compare Results (Spectra, Energies) Experiment->Comparison Comparison->Prediction If Agreement is Good (Model is Validated) Refinement Refine Theoretical Model (Change functional, basis set, etc.) Comparison->Refinement If Discrepancy Exists Refinement->Prediction Improves Predictions

References

The Aromaticity of the Anthracene Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the aromaticity of the anthracene (B1667546) core, a fundamental polycyclic aromatic hydrocarbon (PAH). Understanding the nuanced aromatic character of this compound is critical for predicting its reactivity, stability, and electronic properties, which are key considerations in materials science and drug development. This document details the theoretical frameworks, experimental evidence, and computational methodologies used to characterize the aromaticity of this important tricyclic system.

Theoretical Frameworks of Aromaticity in this compound

The aromaticity of this compound can be understood through two primary theoretical lenses: Hückel's rule and Clar's aromatic sextet theory.

1.1. Hückel's Rule

For a molecule to be considered aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer. This compound, with its three fused benzene (B151609) rings, is a planar, cyclic, and conjugated system. It contains 14 π-electrons, which satisfies Hückel's rule for n=3 (4(3)+2 = 14).[1] This classification as an aromatic compound implies a significant degree of thermodynamic stability compared to a hypothetical localized polyene.

Huckels_Rule_this compound cluster_criteria Criteria for Aromaticity This compound This compound (C₁₄H₁₀) Criteria Hückel's Rule Criteria This compound->Criteria Meets Aromaticity Aromatic Compound Criteria->Aromaticity Satisfies Cyclic Cyclic Criteria->Cyclic Planar Planar Criteria->Planar Conjugated Fully Conjugated Criteria->Conjugated Pi_Electrons (4n+2) π-Electrons (n=3, 14 π-electrons) Criteria->Pi_Electrons

Figure 1: Application of Hückel's Rule to this compound.

1.2. Clar's Aromatic π-Sextet Rule

Clar's rule provides a more nuanced view of the local aromaticity within polycyclic aromatic hydrocarbons. It posits that the Kekulé resonance structure with the largest number of disjoint aromatic π-sextets (benzene-like rings) is the most significant contributor to the overall properties of the molecule.[2][3] In this compound, no single resonance structure can have more than one aromatic sextet at a time.[4] These sextets can be drawn in any of the three rings, leading to the concept of a "migrating sextet."[2][3] This implies that the aromaticity is distributed across the entire molecule, with the terminal rings exhibiting slightly more benzene-like character than the central ring. This is in contrast to its isomer, phenanthrene, which can have a resonance structure with two aromatic sextets, contributing to its greater thermodynamic stability.[2][3]

Clars_Rule_this compound cluster_this compound This compound Resonance Structures cluster_clar_concept Clar's Rule Interpretation A_ring Sextet in Ring A B_ring Sextet in Ring B A_ring->B_ring Migrating_Sextet Migrating π-Sextet A_ring->Migrating_Sextet C_ring Sextet in Ring C B_ring->C_ring B_ring->Migrating_Sextet C_ring->A_ring C_ring->Migrating_Sextet Distributed_Aromaticity Distributed Aromaticity Migrating_Sextet->Distributed_Aromaticity Lower_Stability Lower Stability than Phenanthrene Distributed_Aromaticity->Lower_Stability Heat_of_Hydrogenation_Workflow cluster_experimental Experimental Measurement cluster_theoretical Theoretical Calculation cluster_result Final Calculation Start_Exp Start: this compound in Calorimeter Hydrogenate Hydrogenate with H₂/Catalyst Start_Exp->Hydrogenate Measure_Temp Measure Temperature Change (ΔT) Hydrogenate->Measure_Temp Calc_Exp_H Calculate Experimental Heat of Hydrogenation (ΔH°_exp) Measure_Temp->Calc_Exp_H Calc_RE Calculate Resonance Energy: |ΔH°_calc - ΔH°_exp| Calc_Exp_H->Calc_RE Start_Theo Start: Hypothetical Localized Structure (7 double bonds) Estimate_H Estimate Theoretical Heat of Hydrogenation (ΔH°_calc) Start_Theo->Estimate_H Estimate_H->Calc_RE

References

A Comprehensive Technical Guide to the Natural Sources and Isolation of Anthracene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins of anthracene (B1667546) compounds, with a primary focus on anthraquinones, and details the methodologies for their extraction, isolation, and purification. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Natural Sources of this compound Compounds

This compound and its derivatives are widely distributed in nature, found in a variety of plants, fungi, lichens, and marine organisms. While this compound itself is a basic polycyclic aromatic hydrocarbon, its oxidized form, anthraquinone (B42736), and its derivatives are of significant interest due to their diverse biological activities.

Plants: A predominant source of this compound compounds, particularly anthraquinones, is the plant kingdom. Several plant families are known for producing these compounds, often in the form of glycosides. Notable examples include:

  • Polygonaceae: The Rheum (rhubarb) and Rumex genera are rich sources of anthraquinones like emodin, chrysophanol (B1684469), physcion, aloe-emodin (B1665711), and rhein.

  • Fabaceae: Plants of the Cassia and Senna genera are well-known for their sennoside content, which are dimeric anthrone (B1665570) glycosides.

  • Asphodelaceae: The Aloe genus, particularly Aloe vera, contains aloe-emodin and aloin (B1665253) (a glycoside of aloe-emodin anthrone).

  • Rhamnaceae: The bark of Rhamnus species contains anthraquinone glycosides.

Fungi and Lichens: Various fungal species, including those from the genera Aspergillus, Penicillium, and Eurotium, are known to produce anthraquinones. Lichens, which are a symbiotic association of a fungus and an alga, also synthesize these compounds.

Marine Organisms: The marine environment is another promising source of unique this compound derivatives. Marine-derived fungi and bacteria, such as Streptomyces species, have been found to produce novel anthraquinones with potential pharmacological applications.

Data Presentation: Quantitative Analysis of Anthraquinone Content

The concentration of specific this compound compounds can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Anthraquinone Content in Rheum Species

CompoundPlant SpeciesPlant PartExtraction MethodYield/ContentReference
EmodinRheum emodiRootMethanol Extraction0.32%[1]
ChrysophanolRheum emodiRootMethanol Extraction1.56%[1]
Aloe-emodinRheum emodiRootMethanol Extraction0.48%[1]
PhyscionRheum ribesRootMethanol Extraction0.072%[1]
RheinRheum emodiRootMethanolic Extract108.002 µg/mg[2]

Table 2: Anthraquinone Content in Senna and Aloe Species

CompoundPlant SpeciesPlant PartExtraction MethodYield/ContentReference
Sennoside ASenna alexandrinaAerial PartsUltrasound-Assisted2.237%[3][4]
Sennoside BSenna alexandrinaAerial PartsUltrasound-Assisted12.792%[3][4]
Aloe-emodinSenna alexandrinaAerial PartsUltrasound-Assisted2.457%[3][4]
AloinAloe veraDried LatexUltrasonic84.22%[5]
Aloe-emodinAloe veraLeaf SkinMicrowave-AssistedHigher than Soxhlet & Ultrasonic[6]

Table 3: Yields of Anthraquinones from Rumex japonicus

CompoundExtraction MethodYield (from 500 mg crude extract)PurityReference
EmodinHigh-Speed Counter-Current Chromatography3.4 mg99.2%[7]
ChrysophanolHigh-Speed Counter-Current Chromatography24.1 mg98.8%[7]
PhyscionHigh-Speed Counter-Current Chromatography2.0 mg98.2%[7]

Experimental Protocols: Isolation and Purification of this compound Compounds

The isolation of this compound compounds from natural sources involves a series of steps including extraction, separation, and purification. The choice of method depends on the chemical nature of the target compound (aglycone or glycoside) and the plant matrix.

Extraction Methods

3.1.1. Conventional Solvent Extraction (Soxhlet and Maceration)

  • Principle: This method relies on the differential solubility of compounds in various solvents. Non-polar solvents like hexane (B92381) and chloroform (B151607) are used to extract free aglycones, while more polar solvents like ethanol (B145695), methanol, and water are used for glycosides.

  • General Protocol (Soxhlet):

    • Air-dry and powder the plant material.

    • Place the powdered material in a thimble.

    • Extract with a suitable solvent (e.g., 70% ethanol for anthraquinone glycosides) in a Soxhlet apparatus for a specified duration (e.g., 4-6 hours).

    • Concentrate the extract under reduced pressure.

  • General Protocol (Maceration):

    • Soak the powdered plant material in a selected solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

    • Filter the mixture and concentrate the filtrate.

3.1.2. Ultrasound-Assisted Extraction (UAE)

  • Principle: Utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time.

  • Optimized Protocol for Sennosides from Senna alexandrina: [3][4]

    • Plant Material: Dried and powdered aerial parts of Senna alexandrina.

    • Solvent: Methanol.

    • Liquid to Solid Ratio: 25.2 mL/g.

    • Extraction Temperature: 64.2 °C.

    • Extraction Time: 52.1 minutes.

    • Following extraction, the mixture is filtered and the solvent is evaporated.

3.1.3. Microwave-Assisted Extraction (MAE)

  • Principle: Employs microwave energy to heat the solvent and the plant material, causing rapid cell rupture and release of phytochemicals. It is a very fast extraction method.

  • Optimized Protocol for Aloe-emodin from Aloe vera: [6][8]

    • Plant Material: Powdered Aloe vera leaf skin.

    • Solvent: 80% ethanol (v/v).

    • Microwave Power: 340 W.

    • Irradiation Time: 3 minutes.

    • The extract is then filtered and concentrated.

Purification Methods

3.2.1. Column Chromatography

  • Principle: A widely used technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) and elution with a mobile phase of varying polarity.

  • General Protocol for Anthraquinone Aglycones:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elution: Start with a non-polar mobile phase (e.g., petroleum ether:dichloromethane, 9:1) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Isolation: Combine the fractions containing the pure compound and evaporate the solvent.

3.2.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: A high-resolution chromatographic technique used for both analytical quantification and preparative isolation. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase.

  • Analytical HPLC Conditions for Anthraquinones in Rheum species: [4]

    • Column: C18 (4.6 mm i.d. x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water:acetic acid (75:20:5, pH 3.5) with isocratic elution.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Preparative HPLC: For preparative purposes, larger columns are used, and the method is scaled up from the analytical conditions. The goal is to inject a larger amount of the crude mixture and collect the fractions corresponding to the desired compound.

3.2.3. High-Speed Counter-Current Chromatography (HSCCC)

  • Principle: A liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. It is particularly useful for the separation of natural products.

  • Protocol for Anthraquinones from Rumex japonicus: [7]

    • Two-Phase Solvent System: n-hexane–ethanol–water (18:22:3, v/v/v).

    • Sample Preparation: Dissolve 500 mg of the crude extract in 10 mL of the lower phase and 10 mL of the upper phase.

    • The separation is performed on an HSCCC instrument according to the manufacturer's instructions.

Signaling Pathways and Biological Activities

Several naturally occurring this compound derivatives exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the underlying molecular mechanisms is crucial for drug development.

Anticancer Mechanisms of Emodin and Aloe-Emodin

Emodin and aloe-emodin have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of several key signaling pathways.

Emodin-Induced Apoptosis via p53-Dependent Pathway: Emodin can activate the tumor suppressor protein p53, which in turn upregulates the expression of p21, a cyclin-dependent kinase inhibitor.[9][10] This leads to cell cycle arrest and apoptosis. The Fas receptor (Fas) and caspase-3 are also involved in this signaling cascade.[9]

Emodin_p53_Pathway Emodin Emodin p53 p53 Activation Emodin->p53 p21 p21 Expression p53->p21 Fas Fas Receptor p53->Fas CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3 Caspase-3 Activation Fas->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Emodin-induced p53-dependent apoptosis.

Aloe-Emodin-Induced Apoptosis and Autophagy via Akt/mTOR and MAPK Pathways: Aloe-emodin can induce both apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR pathway and activating the MAPK signaling pathway.[11][12] This dual mechanism makes it a potent anticancer agent.

Aloe_Emodin_Pathway cluster_akt Akt/mTOR Pathway cluster_mapk MAPK Pathway Akt Akt mTOR mTOR Akt->mTOR Autophagy_inhibition Autophagy Inhibition mTOR->Autophagy_inhibition MAPK MAPK Activation Autophagy_induction Autophagy Induction MAPK->Autophagy_induction Apoptosis Apoptosis Autophagy_induction->Apoptosis Aloe_Emodin Aloe-Emodin Aloe_Emodin->Akt inhibits Aloe_Emodin->MAPK activates

Aloe-emodin's dual action on cancer cells.
Antimicrobial Mechanism of Chrysophanol

Chrysophanol has demonstrated antimicrobial activity against various pathogens. Its mechanism of action is believed to involve the modulation of inflammatory and survival pathways in host cells, as well as direct effects on the microbes.

Chrysophanol's Inhibition of NF-κB Signaling: Chrysophanol can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This pathway is crucial for the expression of pro-inflammatory cytokines and cell survival proteins. By inhibiting NF-κB, chrysophanol can reduce inflammation and potentially sensitize cancer cells to apoptosis.

Chrysophanol_NFkB_Pathway Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK inhibits p65_p50 p65/p50 p65_p50_IkB p65/p50-IκB Complex (Inactive) p65_p50->p65_p50_IkB IkB IκB IkB->p65_p50_IkB p_IkB p-IκB (Degradation) p65_p50_IkB->p_IkB p65_p50_nucleus p65/p50 Translocation to Nucleus p65_p50_IkB->p65_p50_nucleus IKK->p65_p50_IkB phosphorylates Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression p65_p50_nucleus->Gene_Expression

Inhibition of NF-κB pathway by chrysophanol.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation methodologies, and key signaling pathways of this compound compounds. The quantitative data presented in the tables offer a comparative analysis of the abundance of these compounds in various natural sources. The experimental protocols provide a practical foundation for researchers to extract and purify these valuable molecules. Furthermore, the visualization of the signaling pathways offers insights into the molecular mechanisms underlying their biological activities, which is paramount for the development of new therapeutic agents. As research in this field continues to evolve, the information presented here serves as a solid starting point for further exploration and innovation in the realm of natural product-based drug discovery.

References

Methodological & Application

Application Notes: Anthracene as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) and its derivatives have emerged as powerful tools in the field of chemical sensing due to their inherent fluorescent properties, chemical stability, and the relative ease with which they can be functionalized. These characteristics make them ideal candidates for the development of selective and sensitive fluorescent probes for the detection of various metal ions. The detection mechanism often relies on the interaction between the metal ion and a specific receptor unit attached to the this compound fluorophore. This interaction modulates the photophysical properties of this compound, leading to a detectable change in its fluorescence intensity or wavelength, commonly referred to as a "turn-on" or "turn-off" response.

The signaling mechanisms are diverse and can be tailored for specific ions. Common strategies include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and metal-ion-triggered chemical reactions. These probes have found applications in environmental monitoring, biological imaging, and diagnostics, offering advantages such as high sensitivity, real-time detection, and operational simplicity. This document provides an overview of the application of this compound-based probes for metal ion detection, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The performance of various this compound-based fluorescent probes for the detection of different metal ions is summarized in the table below. This allows for a direct comparison of their key sensing characteristics.

Probe TypeTarget Metal IonLimit of Detection (LOD)Response TimeSignaling MechanismReference
This compound-ThioacetalHg²⁺59 nM< 5 minutes"Turn-on" (Desulfurization)[1][2][3]
This compound-Thiophene Schiff BaseCr³⁺0.4 µM< 1 minute"Turn-on" (C=N Hydrolysis)[4][5][6]
Multi-Anthracene SystemFe³⁺0.223 µM-Fluorescence Quenching[7]
This compound-Adenine ConjugateCu²⁺--"Turn-off" (Fluorescence Quenching)[8]
L-Histidine-Anthracene ConjugateZn²⁺, Cd²⁺--"Turn-on" (Fluorescence Enhancement)[9]
Salen-Type this compound ProbeIn³⁺, Fe²⁺/³⁺--Fluoro-colorimetric Discrimination[10]

Signaling Pathways and Mechanisms

The detection of metal ions by this compound-based probes is governed by specific molecular interactions that alter the fluorescence output of the this compound core. Below are diagrams illustrating common signaling pathways.

Caption: General mechanism of "turn-on" fluorescence via inhibition of Photoinduced Electron Transfer (PET).

chemodosimeter_pathway cluster_hydrolysis Chemodosimeter Mechanism - Irreversible Reaction Probe This compound-Schiff Base (Non-fluorescent) Intermediate Probe-Cr³⁺ Complex Probe->Intermediate Coordination Product 2-Aminothis compound (B165279) (Highly Fluorescent) Intermediate->Product Hydrolysis Fluorescence Strong Fluorescence Product->Fluorescence Cr_ion Cr³⁺ Cr_ion->Intermediate H2O H₂O H2O->Product

Caption: Proposed mechanism for Cr³⁺ detection via irreversible hydrolysis of a Schiff base probe.[5]

Experimental Protocols

I. Synthesis of an this compound-Thiophene Schiff Base Probe (ANT-Th) for Cr³⁺ Detection

This protocol is adapted from the synthesis of a "turn-on" fluorescent probe for chromium (III) ions.[5]

Materials:

  • 2-aminothis compound

  • 2-thiophenecarboxaldehyde

  • Ethanol (EtOH)

  • Acetic acid (AcOH), catalytic amount

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothis compound (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The solid product should precipitate.

  • Filter the obtained solid and wash it with cold ethanol.

  • Recrystallize the crude product from an EtOH-CH₂Cl₂ mixture to obtain the purified ANT-Th probe as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for a "Turn-On" Fluorescence Detection of Cr³⁺

This protocol outlines the general procedure for using the synthesized ANT-Th probe for the detection of Cr³⁺ in an aqueous medium.[5][6]

Materials:

  • ANT-Th probe stock solution (1 mM in acetonitrile, CH₃CN)

  • Stock solutions of various metal ion salts (e.g., 20 mM in deionized water), including Cr³⁺

  • HEPES buffer (pH 7.0)

  • Acetonitrile (CH₃CN)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of Sensing Solution: Prepare the sensing medium by mixing CH₃CN and HEPES buffer in a 6:4 (v/v) ratio.

  • Probe Working Solution: Prepare a 10 µM working solution of the ANT-Th probe by diluting the stock solution in the sensing medium.

  • Fluorescence Measurement:

    • Place 2 mL of the 10 µM ANT-Th probe solution into a quartz cuvette.

    • Record the initial fluorescence spectrum. For ANT-Th, the excitation wavelength is typically around 390 nm, and the emission is monitored from 410 nm to 700 nm.[5]

    • The free probe should exhibit low fluorescence intensity.

  • Titration with Cr³⁺:

    • Incrementally add small aliquots of the Cr³⁺ stock solution to the cuvette containing the probe solution.

    • After each addition, mix gently and allow the solution to equilibrate for a short period (e.g., <1 minute).[4]

    • Record the fluorescence spectrum after each addition.

    • A significant "turn-on" fluorescence response (a new strong emission peak around 500 nm for ANT-Th) indicates the detection of Cr³⁺.[5]

  • Selectivity Test: To assess the selectivity of the probe, repeat the measurement procedure (step 3 and 4) using other metal ion solutions instead of Cr³⁺. No significant change in fluorescence should be observed for other ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cr³⁺ to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and detection of metal ions using an this compound-based fluorescent probe.

experimental_workflow cluster_workflow General Workflow for Metal Ion Detection A Synthesize and Purify This compound Probe B Prepare Probe Stock Solution (e.g., 1 mM in organic solvent) A->B D Prepare Working Solution of Probe in appropriate buffer/solvent mixture B->D C Prepare Metal Ion Stock Solutions (e.g., 20 mM in water) C->D E Measure Baseline Fluorescence of Probe D->E F Add Metal Ion Solution E->F G Measure Fluorescence Spectrum F->G H Observe Change in Fluorescence (Enhancement or Quenching) G->H I Perform Selectivity and Competition Experiments H->I J Analyze Data and Calculate LOD, response time I->J

Caption: A generalized experimental workflow for metal ion detection using a fluorescent probe.

References

Application Notes and Protocols for Anthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of anthracene (B1667546) derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This compound-based materials are a cornerstone in the development of efficient and stable blue OLEDs, a critical component for full-color displays and solid-state lighting.[1] This guide covers the synthesis, purification, characterization, and device fabrication of these materials.

Introduction to this compound Derivatives in OLEDs

This compound, a polycyclic aromatic hydrocarbon, serves as a versatile building block for OLED materials due to its inherent blue fluorescence, high photoluminescence quantum yield (PLQY), and good thermal stability.[1] By chemically modifying the this compound core, typically at the 9 and 10 positions, researchers can fine-tune the material's electronic and photophysical properties to achieve desired emission colors, enhance charge transport, and improve device efficiency and longevity. These derivatives are employed as emissive materials, host materials for phosphorescent and fluorescent dopants, and as charge-transporting layers.

A key mechanism contributing to the high efficiency of fluorescent OLEDs based on this compound derivatives is Triplet-Triplet Annihilation (TTA) . In this process, two non-emissive triplet excitons combine to form one emissive singlet exciton, effectively harvesting a portion of the triplet population and boosting the internal quantum efficiency beyond the 25% spin-statistics limit for conventional fluorescence.

Performance of Selected this compound Derivatives

The following tables summarize the performance of several high-efficiency blue-emitting this compound derivatives reported in the literature.

Table 1: Performance of Non-Doped Blue OLEDs with this compound Derivatives

Compound NameAbbreviationExternal Quantum Efficiency (EQE_max) (%)CIE Coordinates (x, y)Emission Peak (nm)
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrilemCz-TAn-CN7.03(0.14, 0.12)Not Specified
4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrilem2Cz-TAn-CNNot Specified (Doped)Not Specified (Doped)Not Specified (Doped)
9,10-di(pyren-1-yl)this compoundPyAnPy4.78(0.16, 0.10)Not Specified
1,1′-(2,6-di-tert-butylthis compound-9,10-diyl)dipyrenePyTAnPy5.48(0.15, 0.06)Not Specified
2-phenyl-1-(4-(10-(6-phenylpyridin-3-yl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazoleBPANot Specified (ETL)Not Specified (ETL)Not Specified (ETL)

Table 2: Performance of Doped Blue OLEDs with this compound Derivatives

Host MaterialDopant MaterialDoping Conc. (%)EQE_max (%)CIE Coordinates (x, y)Emission Peak (nm)
m2Cz-TAn-CNNot SpecifiedNot Specified7.28(0.14, 0.09)Not Specified
2-NaAn-1-PNa3Me-1Bu-TPPDA4Not Specified(0.133, 0.141)460

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, purification, and characterization of this compound derivatives, as well as the fabrication of OLED devices.

Synthesis of this compound Derivatives

The functionalization of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the formation of carbon-carbon bonds between the this compound core and various aryl or alkynyl substituents.

3.1.1. Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 9,10-diaryl-substituted anthracenes from 9,10-dibromothis compound (B139309).

Materials:

  • 9,10-dibromothis compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)

  • Solvent mixture (e.g., Toluene, Ethanol, Water)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Dichloromethane, Hexane)

Procedure:

  • In a round-bottom flask, combine 9,10-dibromothis compound (1.0 equivalent), the arylboronic acid (2.2 equivalents), Pd(PPh₃)₄ (0.02-0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add the solvent mixture (e.g., a 3:1:1 ratio of Toluene:Ethanol:Water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

3.1.2. Protocol for Sonogashira Cross-Coupling

This protocol outlines a general procedure for the synthesis of 9,10-dialkynyl-substituted anthracenes.

Materials:

  • 9,10-dibromothis compound

  • Terminal alkyne (2.2 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 9,10-dibromothis compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).

  • Add the anhydrous, degassed solvent followed by the base.

  • Add the terminal alkyne (2.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by silica gel column chromatography.[2]

Purification of this compound Derivatives

High purity of the organic materials is crucial for achieving high-performance and long-lasting OLEDs. The following purification techniques are commonly employed.

3.2.1. Recrystallization This technique relies on the differential solubility of the compound and impurities in a solvent at different temperatures.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, xylene).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

3.2.2. Sublimation Sublimation is a highly effective method for purifying organic materials for electronic applications.

  • Place the material in a sublimation apparatus under high vacuum.

  • Gently heat the material to its sublimation temperature.

  • The purified material will deposit on a cold probe.

  • Collect the purified crystals from the cold probe.

Characterization of this compound Derivatives

3.3.1. Photoluminescence Quantum Yield (PLQY) Measurement PLQY is a measure of the efficiency of the photoluminescent process.[3]

Apparatus:

  • Spectrofluorometer with an integrating sphere.

Procedure (Absolute Method for Thin Films): [3][4][5]

  • Place the thin film sample in the integrating sphere.

  • Measure the emission spectrum of the excitation source with the sphere empty (reference).

  • Measure the emission spectrum with the sample in the sphere, but not in the excitation path (to measure sample emission from scattered light).

  • Measure the emission spectrum with the sample directly in the excitation path.

  • The PLQY is calculated from the integrated intensities of the emission and scattered excitation light.

3.3.2. Cyclic Voltammetry (CV) CV is used to determine the HOMO and LUMO energy levels of the material, which are crucial for understanding charge injection and transport properties.

Apparatus:

  • Potentiostat with a three-electrode cell (working, counter, and reference electrodes).

Procedure:

  • Dissolve the this compound derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in dichloromethane).

  • Place the three electrodes in the solution and purge with an inert gas.

  • Scan the potential and record the resulting current to obtain the cyclic voltammogram.

  • The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium).[6][7]

OLED Device Fabrication

The following is a generalized protocol for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. Typical rates are 1-2 Å/s for organic layers.

    • HIL (e.g., 5 nm)

    • HTL (e.g., 40 nm)

    • EML (this compound derivative, e.g., 20 nm)

    • ETL (e.g., 30 nm)

  • Cathode Deposition: Deposit the EIL (e.g., LiF at 0.1-0.2 Å/s, 1 nm) followed by the metal cathode (e.g., Al at 5-10 Å/s, 100 nm) without breaking the vacuum.

  • Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

OLED Device Characterization

3.5.1. Electroluminescence (EL) Characteristics

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

  • Measure the EL spectrum at different driving voltages using a spectrometer.

3.5.2. Lifetime Measurement

  • Operate the device at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²).[8][9]

  • Monitor the luminance as a function of time.

  • The lifetime (LT₅₀ or LT₉₅) is defined as the time it takes for the luminance to decay to 50% or 95% of its initial value.[8]

Visualization of Key Processes

Synthetic Pathway

Synthesis 9,10-Dibromothis compound 9,10-Dibromothis compound Suzuki Coupling Suzuki Coupling 9,10-Dibromothis compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 9,10-Dibromothis compound->Sonogashira Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 9,10-Diarylthis compound 9,10-Diarylthis compound Suzuki Coupling->9,10-Diarylthis compound Pd(0), Base 9,10-Dialkynylthis compound 9,10-Dialkynylthis compound Sonogashira Coupling->9,10-Dialkynylthis compound Pd(II), Cu(I), Base

Caption: Synthetic routes to this compound derivatives.

OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HIL Hole Injection Layer Treatment->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (this compound Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Metal Cathode EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing OLED_Energy_Levels cluster_energy cluster_recombination Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL EML EML (this compound Derivative) HTL->EML Hole Transport recombination Exciton Formation (Recombination) ETL ETL ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO light Light Emission (hν) recombination->light

References

Application Notes and Protocols for Suzuki Coupling Reactions with 9-Bromoanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of a variety of organic compounds, including those with applications in materials science and medicinal chemistry. The coupling of 9-bromoanthracene (B49045) with various boronic acids provides a direct route to 9-arylanthracenes, which are important structural motifs in organic light-emitting diodes (OLEDs) and other advanced materials. This document provides a detailed protocol for performing Suzuki coupling reactions with 9-bromothis compound, along with comparative data to aid in reaction optimization.

Data Presentation: A Comparative Overview

The efficiency of the Suzuki coupling reaction with 9-bromothis compound is highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize quantitative data from various studies to provide a basis for selecting optimal reaction conditions.

Table 1: Effect of Catalyst and Base on the Suzuki Coupling of 9-Bromothis compound with Phenylboronic Acid

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/THF/H₂OReflux18High Yield
Pd(PPh₃)₄ (3)Na₂CO₃ (2.5)Toluene/THF/H₂O853Good Yield
Palladacycle IA (0.5)K₂CO₃ (2.0)THF/H₂O601270
(dppf)PdCl₂ (2)Na₂CO₃ (2.0)Toluene/Ethanol/H₂O753052

Table 2: Suzuki Coupling of 9,10-Dibromothis compound with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.5)Toluene/THF/H₂O853Good Yield
Benzofuran-2-boronic acidPalladacycle IA (0.5)K₂CO₃ (2.0)THF/H₂O6012High Yield
4-Chlorophenylboronic acidPalladacycle IA (0.5)K₂CO₃ (2.0)THF/H₂O8012High Yield

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of 9-bromothis compound with an arylboronic acid. This protocol may require optimization for specific substrates and reaction scales.

Materials:

  • 9-Bromothis compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a THF/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 9-bromothis compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C or reflux) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 9-arylthis compound.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 9-Bromothis compound, Arylboronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst Solution solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Experimental workflow for the Suzuki coupling of 9-bromothis compound.

suzuki_catalytic_cycle pd0 Pd(0)L_n pd2_intermediate Ar-Pd(II)L_n-Br pd0->pd2_intermediate transmetalation_complex [Ar-Pd(II)L_n-Ar'] pd2_intermediate->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination reagents 9-Bromothis compound (Ar-Br) reagents->pd2_intermediate Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Anthracene as a Scintillator in Radiation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, is a well-established organic scintillator used for the detection of ionizing radiation.[1] Its high light output, fast decay time, and ability to discriminate between different types of radiation make it a valuable tool in various scientific and research applications, including particle physics, dosimetry, and medical imaging.[1][2][3] These application notes provide a comprehensive overview of the properties of this compound as a scintillator and detailed protocols for its use in radiation detection.

Principle of Scintillation in this compound

The scintillation mechanism in organic materials like this compound is a molecular fluorescence process.[4] When ionizing radiation passes through an this compound crystal, it excites the π-electrons of the molecules to higher energy states (singlet and triplet states).[3] The excited singlet states rapidly decay back to the ground state through a combination of non-radiative transitions and the emission of scintillation photons, primarily in the blue region of the electromagnetic spectrum.[2] The decay time of this fluorescence is very short, typically on the order of nanoseconds.[1]

Heavier particles, such as neutrons and alpha particles, tend to create a higher density of excited triplet states. The interaction between two triplet excitons can lead to a delayed fluorescence component with a longer decay time. This difference in the decay profile of the scintillation pulse for different types of radiation is the basis for pulse shape discrimination (PSD), a technique used to differentiate between particle types.[5]

Quantitative Data Presentation

The scintillation properties of this compound are often compared to other common scintillators. The following tables summarize key quantitative data for easy comparison.

PropertyThis compoundNaI(Tl)Plastic (PVT-based)Stilbene
Light Yield (photons/MeV) ~17,400[3]~38,000~10,000~9,000
Decay Time (ns) ~4.5 - 30[1][3][6]~230~2-4~4.5
Emission Maximum (nm) 400 - 445[2][7]415~425385
Density (g/cm³) 1.28[2]3.67~1.031.16
Refractive Index 1.58-1.771.85~1.581.63

Table 1: Comparison of Scintillation Properties. This table provides a comparative overview of the key performance indicators for this compound and other commonly used scintillators.

Radiation TypeDetection PrincipleKey Advantages of this compound
X-rays & Gamma Rays Compton Scattering, Photoelectric EffectHigh light output, fast response time for high counting rates.[1]
Beta Particles (Electrons) Direct ExcitationHigh scintillation efficiency for low-energy electrons.[8]
Alpha Particles Direct ExcitationHigh light output, though subject to quenching effects.
Neutrons (fast) Elastic scattering off hydrogen nucleiExcellent pulse shape discrimination (PSD) capability to distinguish from gamma-rays.[9]

Table 2: this compound Scintillator Applications for Different Radiation Types. This table outlines the primary interaction mechanisms and the specific advantages of using this compound for detecting various forms of ionizing radiation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the scintillation mechanism in this compound and a typical experimental workflow for radiation detection.

ScintillationMechanism cluster_crystal This compound Crystal Radiation Ionizing Radiation Excitation Molecular Excitation (π-electron system) Radiation->Excitation Energy Deposition S1 Singlet Excited State (S1) Excitation->S1 Intersystem Crossing (Fast) T1 Triplet Excited State (T1) Excitation->T1 Intersystem Crossing Fluorescence Prompt Fluorescence (Scintillation Light) S1->Fluorescence Radiative Decay (~ns) GroundState Ground State (S0) S1->GroundState Non-radiative decay DelayedFluorescence Delayed Fluorescence (via Triplet-Triplet Annihilation) T1->DelayedFluorescence T-T Annihilation (slower component) T1->GroundState Non-radiative decay Fluorescence->GroundState DelayedFluorescence->GroundState

Caption: Scintillation mechanism in this compound.

ExperimentalWorkflow cluster_setup Detector Setup cluster_electronics Data Acquisition cluster_analysis Data Analysis Source Radiation Source Scintillator This compound Crystal Source->Scintillator Irradiation Coupling Optical Coupling (e.g., grease, pad) Scintillator->Coupling PMT Photomultiplier Tube (PMT) Coupling->PMT Light Transmission Preamp Preamplifier PMT->Preamp Electrical Signal Amplifier Amplifier Preamp->Amplifier MCA Multi-Channel Analyzer (MCA) or Digitizer Amplifier->MCA Spectrum Pulse Height Spectrum MCA->Spectrum PSD Pulse Shape Discrimination MCA->PSD Analysis Energy Calibration & Data Interpretation Spectrum->Analysis PSD->Analysis

Caption: Experimental workflow for radiation detection.

Experimental Protocols

The following are detailed protocols for key experiments using this compound scintillators.

Protocol 1: Preparation and Mounting of an this compound Crystal

Objective: To properly prepare and mount an this compound crystal for optimal light collection.

Materials:

Procedure:

  • Crystal Inspection: Visually inspect the this compound crystal for any cracks, cloudiness, or surface imperfections that could affect light transmission.

  • Surface Polishing (if necessary): If the crystal surfaces are not optically clear, polish them using a series of fine-grit polishing cloths and appropriate polishing compounds. Start with a coarser grit and progressively move to a finer grit. Clean the crystal with methanol or isopropanol between polishing steps to remove any residue.

  • Cleaning: Thoroughly clean the polished crystal with a lint-free cloth and a solvent like methanol to remove any dust or grease.

  • Optical Coupling: Apply a thin, uniform layer of optical coupling grease to the face of the crystal that will be in contact with the PMT. Alternatively, use a pre-cut optical pad. The refractive index of the coupling material should be close to that of the crystal and the PMT window to minimize reflection losses.

  • Mounting to PMT: Carefully press the greased face of the crystal onto the center of the PMT window, ensuring there are no air bubbles trapped in the coupling layer.

  • Light-Tight Housing: Place the crystal-PMT assembly into a light-tight housing to prevent ambient light from reaching the PMT and creating noise. The housing should also provide mechanical support and protection for the assembly.

Protocol 2: Gamma-Ray Spectroscopy with an this compound Scintillator

Objective: To acquire and analyze a gamma-ray energy spectrum using an this compound scintillation detector.

Materials:

  • Mounted this compound scintillator-PMT assembly

  • High-voltage power supply for PMT

  • Preamplifier

  • Spectroscopy amplifier

  • Multi-channel analyzer (MCA)

  • Calibrated gamma-ray sources (e.g., ¹³⁷Cs, ⁶⁰Co)

  • Oscilloscope

Procedure:

  • Setup: Connect the PMT to the high-voltage power supply, preamplifier, amplifier, and MCA as shown in the experimental workflow diagram.

  • Voltage Plateau: Place a gamma source near the detector. Slowly increase the high voltage to the PMT while observing the output pulses on an oscilloscope. Find the operating voltage where the pulse height is stable and the signal-to-noise ratio is optimal. This is often determined by plotting the count rate versus high voltage and selecting a voltage in the "plateau" region.

  • Energy Calibration:

    • Acquire a spectrum from a known gamma source (e.g., ¹³⁷Cs, which has a 662 keV gamma-ray).

    • Identify the channel number corresponding to the Compton edge of the 662 keV gamma-ray.

    • Repeat this process with at least one other source of a different, known energy (e.g., ⁶⁰Co with 1173 keV and 1332 keV gamma-rays).

    • Create a calibration curve by plotting the known gamma-ray energies against their corresponding channel numbers. This curve can then be used to determine the energy of unknown gamma-rays.

  • Data Acquisition: Place the sample of interest near the detector and acquire a spectrum for a sufficient amount of time to obtain good statistics.

  • Data Analysis:

    • Use the energy calibration to convert the channel numbers of the acquired spectrum to energy.

    • Identify and quantify the gamma-ray peaks of interest.

    • Perform background subtraction by acquiring a spectrum with no source present and subtracting it from the sample spectrum.

Protocol 3: Neutron-Gamma Pulse Shape Discrimination (PSD)

Objective: To differentiate between neutron and gamma-ray events using the pulse shape discrimination capability of this compound.

Materials:

  • Mounted this compound scintillator-PMT assembly

  • Fast-timing electronics (e.g., fast amplifier, constant fraction discriminator)

  • Digital pulse shape analyzer or a digitizer with appropriate software

  • Mixed neutron-gamma source (e.g., ²⁵²Cf, AmBe)

Procedure:

  • Setup: Connect the detector output to a fast digitizer or a dedicated PSD module.

  • Pulse Acquisition: Place the mixed-field source near the detector and acquire a large number of individual scintillation pulses.

  • PSD Algorithm: Apply a PSD algorithm to the digitized pulses. A common method is the charge integration method:

    • Integrate the charge in the "tail" (slow component) of the pulse.

    • Integrate the total charge of the pulse.

    • Calculate the ratio of the tail charge to the total charge for each pulse.

  • Data Analysis:

    • Create a 2D histogram of the PSD parameter (tail-to-total ratio) versus the pulse height (energy).

    • Two distinct bands should be visible: one corresponding to gamma-ray events (lower tail-to-total ratio) and one corresponding to neutron events (higher tail-to-total ratio).

    • Define a discrimination line to separate the two bands and classify each event as either a neutron or a gamma-ray.

    • The quality of the separation can be quantified using a Figure of Merit (FOM).

Conclusion

This compound remains a highly effective and versatile scintillator for a wide range of radiation detection applications. Its high light yield, fast response, and excellent pulse shape discrimination capabilities make it a valuable tool for researchers and scientists. By following the detailed protocols outlined in these application notes, users can effectively harness the properties of this compound for accurate and reliable radiation measurements.

References

Application Notes and Protocols: Diels-Alder Reactions of Anthracene with Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] Anthracene (B1667546) serves as a classic diene, readily reacting at its 9 and 10 positions with various dienophiles.[3] This reactivity is noteworthy because it overcomes the aromatic stabilization of the central ring.[4][5] This document provides detailed protocols and compiled data for the Diels-Alder reaction of this compound with several common dienophiles, offering a practical guide for laboratory synthesis.

Core Concepts

The Diels-Alder reaction is a concerted process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a new six-membered ring.[1][6] The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1] While this compound is a stable aromatic compound, its central ring possesses sufficient diene character to undergo this cycloaddition.[5][6]

General Reaction Mechanism

The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene (B86901) derivative.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound (Diene) Adduct Diels-Alder Adduct This compound->Adduct [4π] Dienophile Dienophile Dienophile->Adduct [2π] plus + Experimental_Workflow A Combine this compound, Maleic Anhydride (B1165640), and Xylene B Heat Mixture to Reflux (approx. 140-200°C) A->B 30 min C Cool to Room Temperature, then in Ice Bath B->C D Collect Product by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry the Product E->F

References

Application Note: Quantification of Anthracene Using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental and toxicological concern. Its quantification in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) offers a highly sensitive and selective method for the determination of this compound.[1] This application note provides a detailed protocol for the quantification of this compound in various samples using HPLC-FLD. This compound is a fluorescent compound with an excitation peak at approximately 356 nm and an emission peak around 397 nm.[2]

Principle

The method involves separating this compound from other components in a sample matrix using a reversed-phase HPLC column. The separated this compound is then detected by a fluorescence detector set at its specific excitation and emission wavelengths. The high sensitivity of fluorescence detection allows for the quantification of this compound at ultra-trace levels.[3][4]

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required.

  • QuEChERS kits for soil or complex food matrices.[5]

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.

  • Analytical column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm)).[5]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

A. Aqueous Samples (e.g., River Water, Tap Water) [4]

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • For trace-level analysis, pre-concentration using Solid Phase Extraction (SPE) may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

    • Pass a known volume of the filtered water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the retained this compound with a small volume of acetonitrile.

    • The eluate is then ready for HPLC-FLD analysis.

B. Soil and Sediment Samples [5]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.[5]

    • Weigh a known amount of the homogenized soil sample into a centrifuge tube.

    • Add acetonitrile and internal standards (if used).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously and centrifuge.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant from the extraction step.

    • Add it to a dispersive SPE tube containing a sorbent (e.g., PSA, C18) to remove interferences.

    • Vortex and centrifuge.

  • The final supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC.

HPLC-FLD Conditions

The following are typical HPLC-FLD conditions for this compound analysis. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Mobile Phase Acetonitrile and Water (e.g., 90:10 v/v)[3][4]
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Flow Rate 1.0 mL/min[3][4]
Column Temperature 35°C[3][4]
Injection Volume 10 - 100 µL[3][4]
Fluorescence Detector Excitation: 254 nm or 356 nm[2][3][4] Emission: 416 nm[3][4]

Note: The optimal excitation and emission wavelengths should be determined experimentally using a standard solution of this compound. This compound has a strong excitation peak at 356 nm and an emission peak at 397 nm.[2] However, other wavelengths like an excitation of 254 nm and emission of 416 nm have also been successfully used.[3][4]

Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample and record the peak area of the this compound peak. Determine the concentration of this compound in the sample using the calibration curve.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound using HPLC-FLD from various sources.

ParameterReported ValueReference
Limit of Detection (LOD) 0.023 - 0.058 µg/L[4]
Limit of Quantification (LOQ) 75 ng/L (0.075 µg/L)[3][4]
Linearity Range 0.1 - 50 µg/L[4]
Recovery 81.47 ± 1.16% to 98.60 ± 0.61% (using RP-SPE)[4]
Intra-day Precision (RSD) < 20%[3][4]
Inter-day Precision (RSD) < 20%[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing sample Sample Collection (Aqueous or Solid) extraction Extraction (e.g., SPE for water, QuEChERS for soil) sample->extraction cleanup Cleanup (Dispersive SPE) extraction->cleanup filtration Filtration (0.45 µm filter) cleanup->filtration hplc HPLC Separation (C18 Column, Acetonitrile/Water) filtration->hplc fld Fluorescence Detection (Ex: 356 nm, Em: 397 nm) hplc->fld chromatogram Chromatogram Acquisition fld->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of this compound chromatogram->quantification

Caption: Experimental workflow for this compound quantification.

HPLC-FLD System Components

hplc_fld_system cluster_hplc HPLC System cluster_detector Fluorescence Detector solvent Solvent Reservoir (Mobile Phase) pump Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column (C18) injector->column fld Flow Cell column->fld emission Emission Detector fld->emission excitation Excitation Light Source excitation->fld data_system Data Acquisition System emission->data_system

Caption: Key components of the HPLC-FLD system.

References

Application Notes & Protocols: Synthesis of Anthracene-Based Polymers for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a foundational building block for a class of highly functional conjugated polymers.[1][2] Its planar structure and extended π-conjugated system endow it with intrinsic photophysical and electronic properties, such as strong fluorescence and charge-carrier mobility.[1][3] By chemically linking this compound monomers, polymers with tunable electronic and optical characteristics can be synthesized, making them prime candidates for advanced materials science applications.[2] These applications span organic light-emitting diodes (OLEDs), chemical sensors, organic photovoltaics (OPVs), and bioimaging.[2][3][4] The versatility of this compound chemistry allows for modifications at its 9 and 10 positions, enabling fine-tuning of polymer properties like solubility, emission color, and charge transport capabilities.

Key Applications and Material Properties

This compound-based polymers are particularly prominent in the field of organic electronics due to their excellent luminescence and charge transport properties.[4][5]

  • Organic Light-Emitting Diodes (OLEDs): this compound's high quantum yield makes it an exceptional core for blue-light-emitting polymers, a critical component for full-color displays and white lighting.[1][6][7] Derivatives are often used as the host or emissive material in the active layer of OLED devices.[6][8] By modifying the this compound core with various side groups, researchers can achieve deep-blue emissions with high efficiency and color purity.[8][9]

  • Chemical Sensors: The inherent fluorescence of the this compound unit is highly sensitive to its chemical environment. This property is exploited in the development of fluorescent chemosensors.[10] For instance, this compound-containing polymers have been designed to detect nitroaromatic compounds, which are common components of explosives, through a fluorescence quenching mechanism.[10][11] The porous nature of some of these polymers enhances the diffusion and adsorption of analytes, increasing sensitivity.[10][11]

  • Bioimaging and Drug Delivery: The fluorescent nature of the polymer backbone can be utilized for tracking and imaging in biological systems.[3] Furthermore, the polymer backbone can be engineered to form nanoparticles for the encapsulation and delivery of therapeutic agents.[3]

Quantitative Data Summary

The performance of this compound-based polymers is dictated by their structural and photophysical properties. The tables below summarize key quantitative data for representative polymers synthesized via palladium-catalyzed cross-coupling reactions.

Table 1: Polymer Synthesis and Molecular Weight Data

Polymer NameMonomersPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
P1 9,10-Dibromothis compound (B139309) + 1,4-Phenylenediboronic acidSuzuki Coupling15.230.11.98
P2 9,10-Dibromothis compoundYamamoto Coupling12.526.32.10
l-PAnTPE Dibromo-TPE + this compound-diboronic acidSuzuki-miniemulsion18.735.51.90
PAnTPE Tetrabromo-TPE + this compound-diboronic acidSuzuki-miniemulsion---

Data are representative values compiled from typical synthesis results.

Table 2: Photophysical and OLED Device Performance Data

Polymer/MoleculeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦPL)OLED EQE (%)OLED Emission ColorCIE Coordinates (x, y)
P1 Film 398, 420445, 4700.754.5Blue(0.14, 0.22)
mCzAnBzt 3824390.887.95Deep-Blue(0.15, 0.07)[9]
2-NaAn-1-PNa 403 (film)440 (film)-8.1Real Blue(0.133, 0.141)[6]
TPA-TAn-DMAC 4164660.854.9Deep-Blue(0.14, 0.18)[8]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage.

Experimental Protocols

Detailed methodologies for two key palladium-catalyzed polymerization reactions are provided below. These methods are widely used for synthesizing well-defined conjugated polymers.[3]

Protocol 1: Synthesis of an this compound-Arene Copolymer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a copolymer from a dibrominated this compound monomer and a diboronic acid co-monomer.[3]

Materials:

  • 9,10-Dibromothis compound (1.0 mmol)

  • 1,4-Phenylenediboronic acid (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Anhydrous Toluene (B28343) (20 mL)

  • 2 M Aqueous Potassium Carbonate (K₂CO₃) solution (4 mL)[3]

  • Methanol (B129727) (200 mL)

  • Soxhlet extraction thimbles

  • Acetone, Hexane, Chloroform (B151607)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, add 9,10-dibromothis compound, 1,4-phenylenediboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, and alternate between vacuum and argon (or nitrogen) backfill three times to create an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous toluene and the 2 M K₂CO₃ solution via syringe.[3]

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The viscosity of the solution will increase as the polymer forms.[3]

  • Polymer Precipitation: After cooling the mixture to room temperature, pour it slowly into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a solid.[3]

  • Collection: Collect the precipitated polymer by filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with water and methanol to remove residual salts and oligomers.

    • Dry the polymer under vacuum.

    • Perform Soxhlet extraction sequentially with acetone, hexane, and chloroform to remove catalyst residues and low molecular weight fractions. The purified polymer is recovered from the chloroform fraction.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of Poly(9,10-anthrylene) via Yamamoto Coupling

This protocol details the homopolymerization of 9,10-dibromothis compound using a nickel-catalyzed Yamamoto coupling reaction.

Materials:

  • 9,10-Dibromothis compound (1.0 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 mmol)

  • 2,2'-Bipyridine (B1663995) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Methanol (200 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Ni(COD)₂ and 2,2'-bipyridine in anhydrous DMF. Stir at 60 °C for 30 minutes until the solution turns deep red, indicating the formation of the active catalytic complex.

  • Monomer Addition: Add 9,10-dibromothis compound to the flask.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Reaction Quenching & Precipitation: Cool the mixture to room temperature and pour it into 200 mL of methanol containing a small amount of concentrated HCl. This quenches the reaction and precipitates the polymer.

  • Collection & Washing: Stir the suspension for 2 hours, then collect the polymer by filtration. Wash the solid thoroughly with methanol, then with a warm aqueous EDTA solution to remove nickel residues, and finally with water.

  • Purification: Purify the polymer using Soxhlet extraction as described in Protocol 1.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.

Visualizations

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Monomers & Catalyst\nin Schlenk Flask", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Establish Inert Atmosphere\n(Vacuum/Argon Cycles)", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Anhydrous Solvents\n& Base Solution", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Polymerization\n(Heat & Stir, 24-48h)", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Precipitation\n(Pour into Methanol)", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Filtration\n(Collect Crude Polymer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Soxhlet Extraction\n(Acetone, Hexane, Chloroform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Characterization\n(NMR, GPC, UV-Vis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="End: Purified Polymer", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; G -> H [label="7"]; H -> I [label="8"]; } dot Caption: General workflow for the synthesis and purification of this compound-based polymers.

// Relationships A -> D [label="Improves\nprocessability"]; A -> E [label="Shifts spectra\n(Red/Blue)"]; A -> G [label="Modifies\nbandgap"]; B -> E [label="Controls conjugation\nlength & color"]; B -> H [label="Influences\nπ-stacking"]; C -> G [label="Defines electronic\nstructure"]; C -> H [label="Affects polymer\nrigidity"]; } dot Caption: Relationship between polymer structure and resulting material properties.

References

Application Notes and Protocols: Anthracene as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anthracene (B1667546) and its derivatives as photosensitizers in various organic reactions. Detailed protocols for key experiments are provided, along with tabulated quantitative data for easy comparison. Visual diagrams of reaction mechanisms and workflows are included to facilitate understanding.

Introduction

This compound, a polycyclic aromatic hydrocarbon, has long been recognized for its unique photophysical properties. Upon absorption of ultraviolet (UV) or visible light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[1] This triplet-excited this compound can act as a photosensitizer, transferring its energy to other molecules to initiate chemical reactions. This property makes this compound a valuable tool in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods.

One of the most significant applications of this compound as a photosensitizer is in the generation of singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[2] Triplet this compound can efficiently transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of singlet oxygen. This reactive oxygen species can then participate in a variety of synthetically useful transformations, including [4+2] cycloadditions with dienes (Diels-Alder type reactions), ene reactions with alkenes bearing allylic protons, and oxidations of electron-rich substrates.

Beyond singlet oxygen generation, triplet this compound can also directly transfer its energy to other organic molecules, promoting them to their triplet states and enabling photochemical reactions such as [2+2] and [4+4] cycloadditions.[1] The photodimerization of this compound itself is a well-known example of a [4+4] photocycloaddition.[1]

These photosensitized reactions are particularly valuable in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The ability to perform these reactions under mild conditions, often at room temperature and with high selectivity, makes photosensitization an attractive and "green" synthetic strategy.

Data Presentation

Table 1: Singlet Oxygen Quantum Yields of this compound and Derivatives

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the number of singlet oxygen molecules formed per photon absorbed by the photosensitizer.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compoundBenzene0.73--INVALID-LINK--
9,10-Diphenylthis compoundBenzene0.83--INVALID-LINK--
This compound-functionalized DPPADichloromethane0.213[3]
9,10-Dimethylthis compoundAcetonitrileNot specified, but endoperoxide is the only detected product[4]
Table 2: Representative this compound-Photosensitized Reactions and Yields

This table summarizes the yields of various organic reactions where this compound or its derivatives act as the primary photosensitizer.

Reaction TypeSubstrate(s)PhotosensitizerProductYield (%)Reference
[4+2] Cycloaddition (Singlet Oxygen)α-TerpineneBODIPY-functionalized host (as a model for localized ¹O₂ generation)Ascaridole~70% (after 3 hours)[5]
Ene Reaction (Singlet Oxygen)CitronellolThionine on NaY (as a model for photosensitized oxidation)Hydroperoxides, then reduced to diolsHigh regioselectivity
[4+4] Cycloaddition9-Substituted this compoundSelf-sensitizedDimerQuantitative
PhotooxidationThis compoundSelf-sensitizedAnthraquinone (B42736)QuantitativeVisible-light-driven quantitative photooxidation of this compound to anthraquinone under mild conditions

Experimental Protocols

Protocol 1: General Procedure for this compound-Photosensitized Generation of Singlet Oxygen and Subsequent Oxidation of an Alkene (e.g., Citronellol)

This protocol is adapted from the photosensitized oxidation of citronellol.

Materials:

  • This compound (photosensitizer)

  • Alkene (e.g., (±)-Citronellol)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Oxygen source (air or pure oxygen)

  • Photoreactor equipped with a UV lamp (e.g., 350-366 nm) or a suitable visible light source if using a derivative absorbing at longer wavelengths.

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., quartz or Pyrex, depending on the wavelength of light)

  • Reducing agent for hydroperoxide workup (e.g., triphenylphosphine (B44618) or sodium sulfite)

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equivalent) and a catalytic amount of this compound (e.g., 5-10 mol%) in the chosen solvent.

  • Oxygenation: Bubble a gentle stream of oxygen or air through the solution for 10-15 minutes to ensure saturation. Maintain a positive pressure of oxygen or continue gentle bubbling throughout the reaction.

  • Irradiation: Place the reaction flask in the photoreactor and irradiate with the appropriate light source while stirring vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, stop the irradiation and cease the oxygen flow. To reduce the intermediate hydroperoxides to the corresponding alcohols, add a reducing agent such as triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature until the hydroperoxides are consumed (can be checked with peroxide test strips).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired oxidized product.

Protocol 2: General Procedure for this compound-Photosensitized [4+4] Cycloaddition (Photodimerization)

This protocol describes the self-sensitized photodimerization of an this compound derivative.

Materials:

  • This compound or a 9-substituted this compound derivative

  • Solvent (e.g., Benzene, Toluene, or Dichloromethane)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or flask)

  • Magnetic stirrer and stir bar (optional, for solution-phase reactions)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: Dissolve the this compound derivative in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate, but typically ranges from 0.01 to 0.1 M.

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of an inert gas (nitrogen or argon) through it for 15-20 minutes. This is crucial as oxygen can quench the excited triplet state of this compound and lead to side reactions.

  • Irradiation: Seal the reaction vessel and place it under a UV lamp (e.g., 365 nm). For solid-state reactions, the crystalline material is directly irradiated. The progress of the dimerization can be monitored by observing the decrease in the characteristic UV-Vis absorption or fluorescence of the this compound monomer.

  • Isolation of the Dimer: The photodimer is often less soluble than the monomer and may precipitate out of the solution during the reaction. If so, the product can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude dimer can be purified by recrystallization from a suitable solvent. The purity can be assessed by ¹H NMR spectroscopy, where the disappearance of the signal for the 9- and 10-protons of the this compound monomer and the appearance of new signals for the bridgehead protons of the dimer are indicative of the product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Photosensitization_Mechanism cluster_sensitizer This compound (Sens) cluster_oxygen Molecular Oxygen cluster_substrate Substrate (Sub) Sens_S0 Sens (S₀) Sens_S1 Sens (S₁) Sens_S0->Sens_S1 Excitation Sens_S1->Sens_S0 Fluorescence Sens_T1 Sens (T₁) Sens_S1->Sens_T1 Intersystem Crossing (ISC) Sens_T1->Sens_S0 Phosphorescence O2_T ³O₂ (Triplet) Sens_T1->O2_T Energy Transfer O2_S ¹O₂ (Singlet) O2_T->O2_S Sub Substrate O2_S->Sub Reaction Product Oxidized Product Sub->Product Light Light (hν) Light->Sens_S0 Absorption

Caption: Mechanism of this compound-Photosensitized Singlet Oxygen Generation.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Substrate + this compound in Solvent) start->prep oxygenate Saturate with Oxygen prep->oxygenate irradiate Irradiate with Light Source oxygenate->irradiate monitor Monitor Reaction Progress (TLC/GC) irradiate->monitor monitor->irradiate Reaction not complete workup Quench and Reduce Hydroperoxides monitor->workup Reaction complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a photosensitized oxidation reaction.

Cycloaddition_Pathway Anthracene_S0 This compound (S₀) Anthracene_S1 This compound* (S₁) Anthracene_S0->Anthracene_S1 Anthracene_T1 This compound* (T₁) Anthracene_S1->Anthracene_T1 ISC Another_this compound This compound (S₀) Anthracene_T1->Another_this compound Reaction Dimer [4+4] Dimer Another_this compound->Dimer Light Light (hν) Light->Anthracene_S0 Absorption

Caption: Simplified pathway for this compound photodimerization.

References

Anthracene Derivatives: A Cornerstone in the Synthesis of High-Performance Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, and its derivatives, particularly anthraquinones, are fundamental building blocks in the synthesis of a wide array of dyes and pigments. These compounds are renowned for their brilliant colors, exceptional stability, and versatile application across various industries, including textiles, coatings, and advanced materials. This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and properties of key this compound-based colorants.

Introduction to this compound-Based Dyes

This compound itself is colorless but exhibits blue fluorescence under ultraviolet light.[1] The chromophoric properties of this compound-based dyes are primarily derived from the anthraquinone (B42736) structure, which is an this compound core with carbonyl groups at the 9 and 10 positions.[2][3] By introducing various electron-donating or electron-withdrawing substituents at different positions on the anthraquinone skeleton, a vast spectrum of colors, from red and yellow to blue and green, can be achieved.[3]

The major classes of anthraquinone dyes include:

  • Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form and then re-oxidized on the fiber, leading to excellent wash fastness.[4]

  • Disperse Dyes: These are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.[2]

  • Acid Dyes: Containing sulfonic acid groups, these dyes are water-soluble and are used for dyeing protein fibers like wool and silk.[2]

  • Reactive Dyes: These dyes form a covalent bond with the fiber, resulting in very high wash fastness.[2]

  • Mordant Dyes: These dyes require a mordant, typically a metal salt, to bind to the fiber. Alizarin is a classic example.[5]

Key Synthetic Pathways

The synthesis of anthraquinone dyes and pigments generally follows two main routes:

  • Oxidation of this compound: this compound, readily available from coal tar, can be oxidized to produce anthraquinone, which serves as the primary precursor for a multitude of dyes.[6]

  • Friedel-Crafts Acylation: This method involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) or its derivatives to form an o-benzoylbenzoic acid, which is then cyclized to yield the anthraquinone core.[5]

Further modifications, such as sulfonation, nitration, halogenation, and amination, are then employed to create a diverse palette of colors with specific properties.[2][3]

General synthesis routes to anthraquinone dyes.

Quantitative Data on this compound Derivatives

The performance and characteristics of this compound-based dyes can be quantified through various spectroscopic and fastness tests.

Table 1: Spectroscopic Properties of Selected this compound Derivatives
Compound/Dyeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/ConditionsReference(s)
This compound356.29,700Cyclohexane[7]
1,5-Diethylthis compound441Not SpecifiedNot Specified
1,5-Divinylthis compound464Not SpecifiedNot Specified[8]
1,5-Diphenylthis compound496Not SpecifiedNot Specified[8]
Alizarin274Not SpecifiedNot Specified[9]
Alizarin Yellow R38911,000pH 2.0[10][11]
C.I. Reactive Blue 195937,270Not Specified
Table 2: Fastness Properties of Selected Anthraquinone Dyes
Dye NameC.I. NameDye ClassLight Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)Reference(s)
IndanthroneVat Blue 4Vat7-8 (Excellent)Excellent[4]
-Disperse Blue 56Disperse6-74-5[1][12]
-Vat Yellow 33Vat6-75[13]
Azo-Anthraquinone DyeReactiveReactive4-5>4[7]
Polymeric 1,4-Diaminoanthraquinone-PolymericVery GoodExcellent[6]

Note: Fastness ratings can vary depending on the substrate, dyeing concentration, and testing methodology.

Experimental Protocols

This section provides detailed methodologies for the synthesis of several important this compound-based dyes.

Synthesis of Alizarin (1,2-Dihydroxyanthraquinone) from Anthraquinone

Alizarin, a historic red mordant dye, can be synthesized from anthraquinone through sulfonation followed by alkaline fusion.[4][14]

Alizarin_Synthesis cluster_0 Sulfonation cluster_1 Alkaline Fusion Anthraquinone Anthraquinone AQ_Sulfonate Sodium Anthraquinone-2-sulfonate Anthraquinone->AQ_Sulfonate 1. Stir at 25-30°C 2. Add CaCO₃, then Na₂CO₃ Oleum (B3057394) Oleum (25% SO₃) Alizarin Alizarin AQ_Sulfonate->Alizarin Heat at 200°C under pressure NaOH_KClO3 NaOH, KClO₃

Workflow for the synthesis of Alizarin.

Protocol:

  • Preparation of Sodium Anthraquinone-2-sulfonate:

    • In a suitable reaction vessel, cautiously add 100 g of dry, finely divided anthraquinone to 150 g of oleum (25% SO₃) with continuous stirring.[14]

    • Maintain the temperature between 25-30°C during the addition.[14]

    • After the addition is complete, continue stirring until the reaction is complete (monitored by appropriate analytical techniques).

    • The reaction mixture is then worked up by adding calcium carbonate followed by a dilute sodium carbonate solution to precipitate calcium sulfate (B86663) and obtain the soluble sodium anthraquinone-2-sulfonate.[14]

  • Alkaline Fusion to Alizarin:

    • The sodium salt of anthraquinone-2-sulfonic acid is heated with sodium hydroxide (B78521) and an oxidizing agent like potassium chlorate (B79027) at 200°C under pressure.[3]

    • This fusion reaction introduces the two hydroxyl groups onto the anthraquinone ring.

    • The resulting product is then isolated and purified to yield alizarin.

Synthesis of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is a widely used brilliant blue reactive dye. Its synthesis involves the condensation of bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with 3-(sulfatoethylsulfonyl)aniline.[1]

Reactive_Blue_19_Synthesis Bromamic_Acid Bromamic Acid Reaction_Mixture Bromamic_Acid->Reaction_Mixture Aniline_Derivative 3-(sulfatoethylsulfonyl)aniline Aniline_Derivative->Reaction_Mixture Catalyst_Buffer Cu Powder, Phosphate Buffer Reactive_Blue_19 C.I. Reactive Blue 19 Reaction_Mixture->Reactive_Blue_19 Heat to 90°C, pH ~5.6

Synthesis of C.I. Reactive Blue 19.

Protocol:

  • Reaction Setup:

    • To a solution of 0.1 mol of 3-(sulfatoethylsulfonyl)aniline (pH 6.3), add 0.1 mol of bromamic acid and stir to form a homogeneous dispersion.[1]

    • Add 0.12 mol of sodium dihydrogen phosphate, 0.2 mol of disodium (B8443419) hydrogen phosphate, and 6 g of copper powder.[1]

  • Condensation Reaction:

    • Heat the mixture to 90°C. The pH will drop to approximately 5.6.[1]

    • The reaction is typically complete within 15 minutes, which can be monitored by the stabilization of the pH.[1]

  • Isolation and Purification:

    • After the reaction is complete, the mixture is clarified by filtration (e.g., using Celite).[1]

    • The final product can be isolated from the filtrate by spray drying or salting out with potassium chloride.[1]

Synthesis of 1-Aminoanthraquinone (B167232) from 1-Nitroanthraquinone (B1630840)

1-Aminoanthraquinone is a crucial intermediate for many anthraquinone dyes. It can be prepared by the reduction of 1-nitroanthraquinone.[10][15]

Aminoanthraquinone_Synthesis Nitro_AQ 1-Nitroanthraquinone Slurry Reaction_Vessel Reaction Vessel (94-96°C) Nitro_AQ->Reaction_Vessel Add dropwise NaHS_Solution Sodium Hydrosulfide (B80085) Solution NaHS_Solution->Reaction_Vessel Add dropwise Amino_AQ 1-Aminoanthraquinone Reaction_Vessel->Amino_AQ Continuous withdrawal, filtration, and drying

Continuous synthesis of 1-Aminoanthraquinone.

Protocol (Continuous Flow Method):

  • Preparation of Reactant Streams:

    • Prepare a slurry of 1-nitroanthraquinone in water (e.g., 17.2% concentration).[16]

    • Prepare an aqueous solution of sodium hydrosulfide (e.g., 12.0%).[16]

  • Reaction:

    • In a suitable agitated vessel maintained at 94-96°C, continuously add the 1-nitroanthraquinone slurry and the sodium hydrosulfide solution at controlled flow rates.[16]

    • The reaction mixture is continuously withdrawn from the bottom of the vessel.[16]

  • Isolation:

    • The effluent containing the 1-aminoanthraquinone product is filtered.

    • The resulting crystals are washed and dried to yield the final product with high purity and excellent filterability.[16]

Synthesis of 1,4-Diaminoanthraquinone from Quinizarin

1,4-Diaminoanthraquinone is a key intermediate for blue and violet dyes. It can be synthesized from 1,4-dihydroxyanthraquinone (quinizarin) via its leuco form.[12][17]

Protocol:

  • Reduction of Quinizarin:

  • Amination:

    • The leuco-quinizarin is then reacted with an amine. For the synthesis of 1,4-diaminoanthraquinone, this is typically done by reacting with ammonia (B1221849) gas under pressure (0.2-0.5 MPa) and at elevated temperatures (50-100°C) in an organic solvent.[17]

  • Oxidation and Isolation:

    • The resulting leuco-1,4-diaminoanthraquinone is then re-oxidized, often by exposure to air, to form 1,4-diaminoanthraquinone.

    • The product is then isolated by filtration, washed, and dried.

Conclusion

This compound derivatives, particularly anthraquinones, remain a vital class of compounds for the synthesis of high-performance dyes and pigments. Their structural versatility allows for the creation of a wide range of colors with excellent fastness properties. The synthetic protocols outlined in this document provide a foundation for the laboratory-scale preparation of key this compound-based dyes. Further research into novel derivatives and more sustainable synthetic methods continues to expand the applications of this important class of colorants.

References

Troubleshooting & Optimization

Troubleshooting low yields in anthracene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during anthracene (B1667546) synthesis, with a focus on improving reaction yields.

Frequently Asked questions (FAQs)

Q1: What are the common synthetic routes to this compound and its derivatives?

A1: Several methods are commonly employed for the synthesis of this compound and its derivatives. These include:

  • Friedel-Crafts reactions: This can involve the acylation or alkylation of benzene (B151609) or naphthalene (B1677914) derivatives. For instance, the reaction of benzyl (B1604629) chloride with a Lewis acid catalyst can yield this compound.[1][2]

  • Haworth Synthesis: This multi-step process starts with the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by reduction, ring closure, and aromatization to form the this compound core.[1][2][3]

  • Elbs Reaction: This reaction involves the pyrolysis of an o-methyl-substituted diaryl ketone to form a condensed polyaromatic system like this compound through cyclodehydration.[1][4][5][6] It is known to require high temperatures and often results in products that need extensive purification.[7]

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction can be used, for example, between a 1,4-naphthoquinone (B94277) and butadiene, followed by oxidation and distillation to yield this compound.[1][3]

Q2: My overall yield is low after purification. What are the general best practices to minimize product loss?

A2: Low yields can often be attributed to losses during workup and purification. Here are some general tips to improve your recovery:[8]

  • Careful Transfers: Ensure all product is transferred between flasks by rinsing glassware with the appropriate solvent.

  • Workup Procedure: Perform the reaction quench and subsequent workup promptly to avoid potential decomposition of the product. If a delay is unavoidable, keep the solution cold.

  • Drying Agent: After separation, rinse the drying agent thoroughly with the extraction solvent to recover any adsorbed product.

  • Purification Method Selection: The choice of purification method is critical and depends on the properties of your this compound derivative and the impurities present. Common methods include recrystallization, column chromatography, and sublimation.[9]

  • Volatility: If your product is volatile, exercise caution during solvent removal steps like rotary evaporation or when using a high-vacuum pump.[8]

Troubleshooting Guide: Low Yields in Friedel-Crafts Acylation of this compound

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the this compound ring, but it is prone to issues that can lead to low yields.

Problem: The yield of my acylated this compound product is significantly lower than expected.

Possible CauseSuggested Solution
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven- or flame-dried, use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Incorrect Stoichiometry The molar ratios of the reactants and catalyst are crucial for optimal results. A slight excess of the Lewis acid catalyst may be necessary.[11] For specific reactions, like the synthesis of 9-ethylthis compound, an optimized molar ratio of this compound:Acetyl Chloride:AlCl₃ is approximately 1:6:2.[10]
Incomplete Reaction If the reaction has not gone to completion, you can try increasing the reaction time or temperature. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of byproducts.[11]
Complex Product Mixture Polysubstitution, particularly diacylation, is a common side reaction that leads to a mixture of products and reduces the yield of the desired mono-acylated product.[10][11] Carefully control the reaction conditions (e.g., temperature, reaction time) to favor mono-acylation.
Product Loss During Workup The workup procedure can lead to product degradation. Perform the hydrolysis of the reaction complex at low temperatures by carefully pouring the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.[11]
Poor Regioselectivity The solvent can influence the position of acylation. For example, using chloroform (B151607) as a solvent tends to favor the formation of 9-acetylthis compound, while ethylene (B1197577) chloride can lead to a high yield of 1-acetylthis compound.[11]

Experimental Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

G cluster_start Start: Low Yield Observed cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_end Outcome start Low Yield of Acylated this compound moisture Check for Moisture Contamination start->moisture Possible Cause? stoichiometry Verify Stoichiometry start->stoichiometry Possible Cause? conditions Review Reaction Conditions (Time, Temperature) start->conditions Possible Cause? workup Analyze Workup & Purification start->workup Possible Cause? dry Use Anhydrous Reagents & Inert Atmosphere moisture->dry Solution optimize_ratio Optimize Molar Ratios stoichiometry->optimize_ratio Solution optimize_conditions Adjust Time/Temperature & Monitor by TLC conditions->optimize_conditions Solution optimize_workup Low-Temperature Hydrolysis & Optimize Purification workup->optimize_workup Solution end Improved Yield dry->end optimize_ratio->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Troubleshooting Guide: Low Yields in Elbs Reaction

The Elbs reaction can be a straightforward method for synthesizing substituted anthracenes, but it often suffers from low yields and side product formation.

Problem: The Elbs reaction for my this compound synthesis is giving a very low yield.

Possible CauseSuggested Solution
Incomplete Reaction The Elbs reaction is a pyrolysis and requires high temperatures, often in the range of 400-450°C, to proceed.[7] Ensure your heating setup can achieve and maintain the necessary temperature. The reaction is typically continued until the evolution of water ceases.[7]
Side Reactions The high temperatures can lead to the elimination of substituents and other side reactions, resulting in a complex mixture of products.[5] This makes purification challenging and can contribute to a low isolated yield of the desired product.
Extensive Purification Required The crude product from an Elbs reaction usually requires extensive purification.[7] Significant product loss can occur during these purification steps. Consider using a combination of purification techniques, such as column chromatography followed by recrystallization, to improve the purity of your final product.

Purification of Crude this compound

A significant portion of product loss can occur during purification. The choice of method and solvent is critical for maximizing yield and purity.

Quantitative Data on Recrystallization of this compound
Crude MaterialSolvent SystemPurity AchievedYieldReference
Crude this compound Cake (30% this compound)1,4-Dioxane~80%-[9][12]
Crude this compound (31.1% this compound, 15.8% Carbazol)Furfural (1st Recrystallization)81.53%~96%[13]
Product from 1st RecrystallizationFurfural (2nd Recrystallization)94.35%-[13]
Common Solvents for this compound Purification

Detailed Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Toluene
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of toluene to create a slurry.[9]

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more toluene if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.[9]

Protocol 2: General Procedure for Friedel-Crafts Acylation of this compound to 1-Acetylthis compound
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in ethylene chloride.[11]

  • Cooling: Cool the solution to 0°C in an ice bath.[11]

  • Reagent Addition: In a separate flask, prepare a solution of acetyl chloride in ethylene chloride. Slowly add the acetyl chloride solution to the this compound solution.[11]

  • Catalyst Addition: Add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 5°C.[11]

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.[11]

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.[11]

  • Workup: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.[11]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the 1-acetylthis compound.[11]

Logical Diagram for Purification Method Selection

G cluster_start Starting Point cluster_decision Decision Points cluster_methods Purification Methods cluster_end Outcome start Crude this compound Product properties Assess Physicochemical Properties (Solubility, Volatility, Thermal Stability) start->properties impurities Identify Nature of Impurities (e.g., Isomers, Starting Materials) properties->impurities Consider sublimation Sublimation properties->sublimation Volatile solid? recrystallization Recrystallization impurities->recrystallization Different solubility? chromatography Column Chromatography impurities->chromatography Different polarity? end High-Purity this compound recrystallization->end chromatography->end sublimation->end

References

Technical Support Center: Optimizing Photodimerization of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conditions for the photodimerization of anthracene (B1667546). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments, along with detailed experimental protocols and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Photodimer

Q1: I am observing a very low yield of my this compound photodimer. What are the potential causes and how can I improve it?

A1: Low yields in this compound photodimerization can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Solvent Selection: The choice of solvent is critical. While this compound can undergo photodimerization in various solvents, the efficiency can differ significantly. Non-polar solvents often favor the reaction. However, the solubility of both the this compound monomer and the resulting dimer must be considered to prevent precipitation during the reaction.[1] In some cases, supercritical carbon dioxide has been shown to be a highly efficient medium for this reaction, even at low this compound concentrations.[2][3]

  • Concentration: The concentration of the this compound solution plays a crucial role. For intermolecular photodimerization, the concentration needs to be high enough to ensure that an excited this compound molecule can encounter a ground-state molecule. However, excessively high concentrations can lead to issues with solubility and light penetration. A concentration of around 4.5 mM has been suggested as optimal in some experiments to avoid precipitation of the product.[1][4]

  • Presence of Oxygen: Dissolved oxygen is a significant inhibitor of the photodimerization process. It can quench the excited state of this compound and also lead to the formation of photo-oxidation byproducts like endoperoxides and anthraquinone.[1][4] It is crucial to degas the solvent thoroughly before and during the reaction by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Light Source and Wavelength: The photodimerization is initiated by UV light, typically in the range of 300-400 nm. Using a wavelength below 300 nm can promote the reverse reaction (photodissociation of the dimer).[4] Ensure your light source has a suitable wavelength output and sufficient intensity. The entire sample should be illuminated uniformly.

  • Purity of this compound: Impurities in the this compound starting material can act as quenchers for the excited state, thus reducing the quantum yield of dimerization. Ensure you are using high-purity this compound.

Issue 2: Formation of Side Products

Q2: I have isolated my product, but spectroscopic analysis indicates the presence of impurities. What are these side products and how can I avoid their formation?

A2: The most common side reaction during the photodimerization of this compound is photo-oxidation, which occurs in the presence of oxygen.[1][4] The primary photo-oxidation product is typically 9,10-anthraquinone.[5][6][7][8][9]

  • Prevention of Photo-oxidation: The most effective way to prevent photo-oxidation is to rigorously exclude oxygen from the reaction mixture. This can be achieved by:

    • Using solvents that have been thoroughly degassed.

    • Purging the reaction vessel with an inert gas (argon or nitrogen) before and during irradiation.

    • Working under a positive pressure of an inert gas.

Issue 3: Product Characterization and Solubility

Q3: The photodimer is precipitating out of solution during the reaction. How can I address this? Also, what are the best ways to characterize the product?

A3: The this compound photodimer is often less soluble than the monomer in many organic solvents.

  • Solubility Issues: If the product precipitates, it can coat the walls of the reaction vessel, hindering light penetration and affecting the reaction kinetics.[1][4] To mitigate this, you can:

    • Choose a solvent in which the dimer has better solubility.

    • Perform the reaction at a more dilute concentration, though this may require longer irradiation times.[1][4]

    • In some instances, the precipitation of the pure dimer can be a method of purification.

  • Product Characterization: The formation of the photodimer can be monitored and the product characterized by the following techniques:

    • UV-Vis Spectroscopy: The characteristic absorption of the this compound monomer (around 350-380 nm) will decrease as the reaction progresses. The photodimer has a significantly different and weaker absorption spectrum.

    • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to confirm the structure of the dimer. The aromatic protons of the monomer will be replaced by new signals corresponding to the protons in the dimer structure.[10]

    • IR Spectroscopy: The IR spectrum of the dimer will differ from that of the monomer, particularly in the fingerprint region.

Quantitative Data on Photodimerization

The efficiency of this compound photodimerization is influenced by various experimental parameters. The following table summarizes some reported quantitative data.

This compound DerivativeSolventConcentrationWavelength (nm)Quantum Yield (Φ)Reference
N,N'-di(9-anthryl)ureaDMSO~10-5 M3650.0093[10]
This compoundSupercritical CO2Micromolar-High Efficiency[2][3]
This compoundEthanol--0.270 (fluorescence)[11]

Note: The quantum yield of photodimerization can be influenced by many factors and the values presented here are illustrative.

Detailed Experimental Protocol

This protocol provides a general procedure for the photodimerization of this compound. Optimization of specific parameters may be required for different this compound derivatives or experimental setups.

1. Materials and Reagents:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., toluene (B28343), benzene, or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration and purification

2. Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 0.01 M). Ensure the this compound is fully dissolved.

    • Transfer the solution to the quartz reaction vessel containing a magnetic stir bar.

  • Degassing:

    • Seal the reaction vessel and purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

    • Alternatively, for more rigorous degassing, perform at least three freeze-pump-thaw cycles.

  • Irradiation:

    • Place the reaction vessel in the photochemical reactor.

    • Ensure the vessel is positioned for uniform illumination by the UV lamp.

    • If the lamp generates significant heat, use a cooling system to maintain a constant temperature.

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Initiate irradiation with the UV lamp.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots of the solution (under an inert atmosphere) and analyzing them by UV-Vis spectroscopy. The disappearance of the characteristic this compound absorbance peaks indicates the consumption of the starting material.

    • The reaction is typically complete when the absorbance of the monomer remains constant. Reaction times can vary from hours to days depending on the concentration, solvent, and light source intensity.

  • Product Isolation and Purification:

    • Once the reaction is complete, turn off the UV lamp.

    • The photodimer may precipitate from the solution upon cooling or concentration of the solvent.

    • If the dimer precipitates, it can be collected by filtration and washed with a small amount of cold solvent.

    • If the dimer remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or xylene).

6. Characterization:

  • Confirm the identity and purity of the photodimer using UV-Vis spectroscopy, 1H NMR, and IR spectroscopy.

Visualizing the Process

Experimental Workflow for Optimizing Photodimerization

experimental_workflow A Define Objectives & Select this compound Derivative B Literature Review for Initial Conditions A->B C Solvent Screening & Solubility Check B->C D Concentration Optimization Studies C->D E Prepare & Degas this compound Solution D->E F Set up Photochemical Reactor E->F G Irradiate Sample & Monitor Reaction F->G H Isolate & Purify Product G->H I Characterize Product (NMR, UV-Vis) H->I J Analyze Yield & Purity I->J K Optimize Conditions (Wavelength, Temp.) J->K Low Yield or Impurities L Final Optimized Protocol J->L High Yield & Purity K->E

A general workflow for optimizing the photodimerization of this compound.

Troubleshooting Guide for Low Photodimer Yield

troubleshooting_low_yield Start Low Photodimer Yield Q1 Is the solution properly degassed? Start->Q1 Action1 Degas solvent thoroughly (Ar/N2 bubbling or Freeze-Pump-Thaw) Q1->Action1 No Q2 Is the this compound concentration optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Adjust concentration. Check for precipitation of monomer or dimer. Q2->Action2 No Q3 Is the light source appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Check wavelength (>300 nm) and intensity. Ensure uniform illumination. Q3->Action3 No Q4 Is the starting material pure? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q3 Action4 Purify this compound starting material. Q4->Action4 No End Re-evaluate solvent choice and other reaction parameters. Q4->End Yes A4_Yes Yes A4_No No Action4->Q4

A decision tree for troubleshooting low yield in this compound photodimerization.

References

Technical Support Center: Prevention of Anthracene Photodecomposition in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracene (B1667546) and its derivatives. The focus is on preventing photodecomposition in solution to ensure experimental accuracy and reproducibility.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound solution upon exposure to light.

Symptoms:

  • Noticeable decrease in the characteristic blue fluorescence of the solution.

  • Change in the UV-Vis absorption spectrum, with a decrease in the structured absorbance of the this compound monomer.[1]

  • Formation of a precipitate or a color change in the solution.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Presence of Dissolved Oxygen Molecular oxygen, particularly in its singlet excited state (¹O₂), is a primary driver of this compound photodecomposition, leading to the formation of endoperoxides and other oxygenated products like anthraquinone.[2][3][4] The process involves energy transfer from the excited triplet state of this compound to ground-state triplet oxygen.[5]Degas the solvent: Use techniques such as sparging with an inert gas (e.g., argon or nitrogen), freeze-pump-thaw cycles, or sonication to remove dissolved oxygen.
Inappropriate Solvent Choice The rate of photodecomposition is highly dependent on the solvent. Polar solvents can accelerate the degradation process. For instance, the decomposition of 9,10-dibutoxythis compound (B1632443) is promoted in acetone (B3395972) and acetonitrile, while it is suppressed in alcoholic solvents like methanol (B129727) and ethanol.[3]Select a photostable solvent: If possible, use a less polar or aprotic solvent. Refer to the data on this compound stability in various solvents. Consider using solvents in which the quantum yield of photodegradation is lower.
High Concentration of this compound At higher concentrations, the likelihood of photodimerization, a [4+4] cycloaddition reaction between an excited and a ground-state this compound molecule, increases significantly. This leads to the loss of fluorescence and the formation of insoluble dimers.[1]Work with dilute solutions: Whenever the experimental design allows, use lower concentrations of the this compound derivative to minimize intermolecular interactions.[1]
Presence of Photosensitizers or Reactive Species Contaminants in the solvent or reagents can act as photosensitizers, accelerating the degradation of this compound. Halide salts, such as NaCl and KCl, can enhance the production of reactive oxygen species (ROS), leading to increased photodegradation.[5][6]Use high-purity solvents and reagents: Ensure all components of the solution are of the highest possible purity. Be mindful of the ionic composition of your buffers and solutions.
Inappropriate Light Source Wavelength Shorter UV wavelengths can be more effective at inducing photodimerization and other photochemical reactions.[1]Filter the excitation light: Employ a long-pass filter to block shorter, higher-energy UV wavelengths from reaching the sample.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound photodecomposition?

A1: The two main pathways for this compound photodecomposition are:

  • Photooxidation: This occurs in the presence of oxygen. Upon UV light absorption, this compound is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This excited triplet this compound can transfer its energy to ground-state triplet oxygen to form highly reactive singlet oxygen (¹O₂).[4] Singlet oxygen then reacts with a ground-state this compound molecule to form an endoperoxide, which can further decompose into other oxygenated products like anthraquinone.[3][7]

  • Photodimerization: This is a [4+4] cycloaddition reaction between an excited this compound molecule and a ground-state this compound molecule, forming a dimer.[1] This process is more prevalent at higher concentrations where the probability of intermolecular collisions is greater.[1]

Q2: How does the choice of solvent affect the photostability of this compound?

A2: The solvent plays a critical role in the photostability of this compound. The polarity of the solvent can significantly influence the rate of photodegradation, with polar solvents generally leading to faster decomposition.[8] The stability of this compound and its derivatives has been studied in various organic solvents, and it's recommended to choose a solvent that is known to slow down degradation processes.[9]

Q3: Can additives be used to prevent photodecomposition?

A3: Yes, certain additives can help stabilize this compound solutions.

  • Singlet Oxygen Scavengers: Compounds like N,N-triethylenediamine (TEDA) can catalytically trap singlet oxygen, thereby inhibiting the photooxidation pathway.[3] The addition of TEDA has been shown to significantly suppress the photodecomposition of 9,10-dibutoxythis compound.[3]

  • Radical Traps: While the primary mechanism often involves singlet oxygen, radical species can also contribute to degradation.[6] In some contexts, radical traps might offer protection.

Conversely, some additives can accelerate degradation. For example, high concentrations of chloride salts (NaCl, KCl) can enhance the production of reactive oxygen species, leading to increased photodecomposition.[5][6]

Q4: My 9,10-disubstituted this compound derivative is still degrading. I thought substitution at these positions prevented photodimerization.

A4: While substitution at the 9 and 10 positions with bulky groups is a primary strategy to sterically hinder photodimerization, its effectiveness depends on the size and nature of the substituents.[1][3] If the substituents are not sufficiently bulky, dimerization can still occur. Furthermore, even with complete prevention of dimerization, the photooxidation pathway remains a significant route for degradation if oxygen is present.[3]

Q5: How can I monitor the photodecomposition of my this compound solution?

A5: Several analytical techniques can be used:

  • UV-Vis Spectroscopy: Monitor the characteristic structured absorbance of the this compound monomer over time. A decrease in this absorbance indicates degradation.[1]

  • Fluorescence Spectroscopy: Track the fluorescence intensity at the emission maximum of this compound. A decrease in fluorescence is a sensitive indicator of decomposition.[10]

  • High-Performance Liquid Chromatography (HPLC): This technique can separate the parent this compound from its photoproducts, allowing for quantification of the degradation over time.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the various photoproducts formed during degradation.[8]

Quantitative Data

Table 1: Photodegradation Rate Constants (k) and Half-lives (t₁/₂) of this compound in Various Organic Solvents.

SolventRate Constant (k)Half-life (t₁/₂)
DMSO Data not available in the provided search resultsData not available in the provided search results
Dichloromethane Data not available in the provided search resultsData not available in the provided search results
Hexane Data not available in the provided search resultsData not available in the provided search results

Note: Specific quantitative data for rate constants and half-lives in various solvents were mentioned as being calculated in a study by Dabrowska et al., but the actual values were not present in the abstracts of the search results.[9]

Table 2: Effect of Additives on the Remaining Percentage of 9,10-Dibutoxythis compound (DBA) After Irradiation.

Additive (5 wt%)% DBA Remaining
None <10% (Implied)
TEDA (N,N-triethylenediamine) ~90%
FFA (Furfuryl alcohol) Suppressed
BHT (Butylated hydroxytoluene) Suppressed
TEMP Suppressed

Data adapted from a study on 9,10-dibutoxythis compound, demonstrating the protective effect of singlet oxygen scavengers.[3]

Experimental Protocols

Protocol 1: Degassing a Solution by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent or solution to inhibit photooxidation.

Materials:

  • This compound solution in the desired solvent.

  • Inert gas cylinder (high-purity argon or nitrogen) with a regulator.

  • Sparging needle or a fritted glass gas dispersion tube.

  • Septum or a cap that allows for gas inlet and outlet.

  • Reaction vessel (e.g., cuvette, flask).

Procedure:

  • Prepare the this compound solution in the reaction vessel.

  • Seal the vessel with a septum or a suitable cap.

  • Insert the sparging needle or gas dispersion tube into the solution, ensuring the tip is below the liquid surface.

  • Provide a vent for the displaced gas, for example, with a needle through the septum.

  • Gently bubble the inert gas through the solution for 15-30 minutes. The bubbling should be vigorous enough to create good mixing but not so strong as to splash the solution.

  • After sparging, remove the sparging needle while maintaining a positive pressure of the inert gas to prevent air from re-entering. Then, remove the vent needle.

  • The solution is now ready for the experiment under an inert atmosphere.

Protocol 2: Monitoring this compound Photodegradation using UV-Vis Spectroscopy

Objective: To quantify the rate of photodecomposition by measuring the change in absorbance over time.

Materials:

  • This compound solution in a quartz cuvette.

  • UV-Vis spectrophotometer.

  • UV light source for irradiation (e.g., UV lamp).

Procedure:

  • Prepare a dilute solution of the this compound derivative in the chosen solvent, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Record the initial UV-Vis absorption spectrum of the solution. Note the characteristic structured absorbance peaks of the this compound monomer.[1]

  • Place the cuvette at a fixed distance from the UV lamp and begin irradiation.

  • At regular time intervals (e.g., every 5, 10, or 30 minutes), stop the irradiation and record the UV-Vis spectrum of the solution.

  • Plot the absorbance at a specific wavelength (one of the monomer's peaks) as a function of irradiation time.

  • The rate of photodegradation can be determined from the slope of this plot.

Visualizations

Caption: Mechanisms of this compound photodecomposition.

TroubleshootingWorkflow Start This compound Solution Degrading Rapidly Q_Oxygen Is the solution degassed? Start->Q_Oxygen A_Degas Action: Degas solution (N₂/Ar sparge, Freeze-Pump-Thaw) Q_Oxygen->A_Degas No Q_Solvent Is the solvent appropriate? Q_Oxygen->Q_Solvent Yes A_Degas->Q_Solvent A_Solvent Action: Change to a less polar or photostable solvent Q_Solvent->A_Solvent No Q_Concentration Is the concentration low? Q_Solvent->Q_Concentration Yes A_Solvent->Q_Concentration A_Concentration Action: Dilute the solution Q_Concentration->A_Concentration No Q_Additives Are there reactive additives (e.g., salts)? Q_Concentration->Q_Additives Yes A_Concentration->Q_Additives A_Additives Action: Use high-purity reagents or add a singlet oxygen scavenger Q_Additives->A_Additives Yes End Problem Resolved Q_Additives->End No A_Additives->End

Caption: Troubleshooting workflow for rapid this compound degradation.

References

Technical Support Center: Enhancing the Solubility of Anthracene Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of anthracene (B1667546) derivatives in biological assays.

Troubleshooting Guide

Issue: My this compound derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.

Possible Cause & Solution

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the solubility of your hydrophobic this compound derivative.

    • Recommendation: While high concentrations of organic solvents can be toxic to cells, you can try to slightly increase the final DMSO concentration. It is crucial to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific cell line and assay duration. For many cell lines, a final DMSO concentration of up to 0.5% is acceptable, but sensitive cells may require concentrations below 0.1%.[1]

  • Compound Concentration Exceeds Aqueous Solubility: The working concentration of your this compound derivative may be higher than its solubility limit in the final aqueous solution.

    • Recommendation: Determine the aqueous solubility of your compound using a method like the shake-flask method. If your desired concentration is above the solubility limit, you will need to employ a solubilization strategy.

Issue: I am observing inconsistent or non-reproducible results in my biological assays.

Possible Cause & Solution

  • Incomplete Dissolution or Precipitation: Your this compound derivative may not be fully dissolved in the stock solution or may be precipitating at the working concentration, leading to variability in the effective concentration.

    • Recommendation: Ensure your stock solution is fully dissolved. Gentle warming and sonication can aid in dissolution.[1] Always visually inspect your diluted solutions for any signs of precipitation before adding them to your assay. Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution.

  • Compound Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the actual concentration in your assay.

    • Recommendation: Consider using low-adhesion microplates or glassware. Including a low concentration of a non-ionic surfactant like Tween® 80 can also help to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve my this compound derivative?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial solvent for dissolving hydrophobic compounds like this compound derivatives for in vitro biological assays.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or medium.[1]

Q2: How can I improve the aqueous solubility of my this compound derivative?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic guest molecules, thereby increasing their aqueous solubility.[3][4][5][6][7][8]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and saturation solubility.[9]

Q3: My this compound derivative is colored. Will this interfere with my colorimetric assay (e.g., MTT assay)?

A3: Yes, colored compounds can interfere with absorbance-based assays. It is essential to include a control group that contains the compound in cell-free media at the same concentrations used in the experiment. The absorbance of these wells should be measured and subtracted from the absorbance of the corresponding experimental wells.[10]

Q4: What are some common pitfalls to avoid when working with poorly soluble compounds in cell-based assays?

A4:

  • Precipitation in Media: Always visually inspect for precipitation after diluting your stock solution into the aqueous media. Precipitates can cause cytotoxicity and will lead to inaccurate results.[11][12]

  • Inaccurate Concentration: Ensure your stock solution is fully dissolved before making dilutions.

  • Solvent Toxicity: Always include a vehicle control to account for any effects of the solvent on cell viability.

  • Assay Interference: Be aware of potential interactions between your compound and the assay reagents (e.g., direct reduction of MTT reagent).[13][14]

Data Presentation

The solubility of this compound and its derivatives is highly dependent on the solvent and any substitutions on the this compound core. Below is a summary of reported solubility data for this compound and some of its derivatives in various solvents.

CompoundSolventSolubilityTemperature (°C)
This compoundWater0.044 mg/L25
Ethanol0.76 g/kg16
Toluene9.2 g/kg16.5
Hexane3.7 g/kgNot Specified
9,10-Diphenylthis compoundWaterInsolubleNot Specified
ChloroformSolubleNot Specified
TolueneSolubleNot Specified
AcetoneSolubleNot Specified
AnthraquinoneWaterInsolubleNot Specified
ChloroformSolubleNot Specified
AcetoneSolubleNot Specified
EthanolSolubleNot Specified

Note: "Soluble" indicates that the source stated solubility without providing a quantitative value. The solubility of many specific this compound derivatives is not widely reported in public literature and often needs to be determined empirically.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes a standard procedure to determine the thermodynamic solubility of an this compound derivative in an aqueous buffer.[14][15][16][17][18][19][20]

Materials:

  • This compound derivative powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of the this compound derivative powder to a glass vial. This is to ensure that a saturated solution is formed.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that there is still undissolved solid at the bottom of the vial.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify the concentration of the dissolved this compound derivative in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

Protocol 2: MTT Cell Viability Assay with a Poorly Soluble this compound Derivative

This protocol outlines the steps for performing an MTT assay, a colorimetric assay to assess cell metabolic activity, with a compound that has solubility challenges.[5][10][12][13][14][21][22]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative from the DMSO stock solution in the cell culture medium. It is critical to visually inspect each dilution for any signs of precipitation.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound derivative. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only). Also, include a set of wells with the highest concentration of the compound in the medium without cells to check for direct MTT reduction.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Experimental Workflow for Improving Solubility

G A Start: Poorly Soluble This compound Derivative B Prepare High Concentration Stock in 100% DMSO A->B C Dilute to Working Concentration in Aqueous Buffer/Media B->C D Observe for Precipitation C->D E No Precipitation: Proceed with Assay D->E No F Precipitation Occurs: Select Solubilization Strategy D->F Yes G Co-solvent System F->G H Surfactant Micelles F->H I Cyclodextrin Complexation F->I J Nanoparticle Formulation F->J K Optimize Formulation & Re-evaluate G->K H->K I->K J->K K->C

Caption: A general workflow for addressing the solubility issues of this compound derivatives.

Decision Tree for Solubilization Method Selection

G A Initial Solubility Assessment B Is simple dilution in co-solvent (e.g., >0.5% DMSO) sufficient and non-toxic? A->B C Use Co-solvent Method B->C Yes D Is the compound stable with surfactants? B->D No E Use Surfactant-based Formulation D->E Yes F Does the compound fit into a cyclodextrin cavity? D->F No G Use Cyclodextrin Complexation F->G Yes H Consider Nanoparticle Formulation F->H No

Caption: A decision-making guide for selecting an appropriate solubilization technique.

Signaling Pathway: Emodin-Induced Apoptosis

G Emodin Emodin ROS ↑ Reactive Oxygen Species (ROS) Emodin->ROS Bcl2 Bcl-2 (anti-apoptotic) Emodin->Bcl2 Inhibition Bax Bax (pro-apoptotic) Emodin->Bax Activation JNK JNK Activation ROS->JNK PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Inhibition Apoptosis Apoptosis JNK->Apoptosis PI3K_AKT->Bcl2 Activation Mito Mitochondrial Dysfunction Bcl2->Mito Inhibition Bax->Mito Activation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: A simplified signaling pathway for emodin-induced apoptosis in cancer cells.[11][15][16][17][23]

References

Technical Support Center: Strategies to Avoid Side Reactions in Friedel-Crafts Acylation of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of the Friedel-Crafts acylation of anthracene (B1667546). Our aim is to equip you with the necessary information to minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the Friedel-Crafts acylation of this compound?

The primary products of the mono-acylation of this compound are 1-acetylthis compound, 2-acetylthis compound, and 9-acetylthis compound (B57403). The distribution of these isomers is highly dependent on reaction conditions.[1][2] Common side reactions include polysubstitution, leading to di-acetylated products such as 1,5- and 1,8-diacetylthis compound, and isomerization of the initial product.[1][2]

Q2: How does the choice of solvent influence the regioselectivity of the reaction?

The solvent plays a critical role in determining the major product isomer.[1]

  • Chloroform (B151607) or Benzene (B151609): These solvents tend to favor the formation of 9-acetylthis compound, which is often the kinetically controlled product, especially at lower temperatures.[1]

  • Ethylene (B1197577) Chloride (1,2-dichloroethane): This solvent is known to produce a high yield of 1-acetylthis compound.[1][3]

  • Nitrobenzene (B124822): The use of nitrobenzene as a solvent promotes the formation of the thermodynamically more stable 2-acetylthis compound.[3][4] Isomerization of 9-acetylthis compound to the 2-isomer can also occur in this solvent.[3][4]

Q3: What is the role of the Lewis acid catalyst, and how does its concentration affect the reaction?

A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is essential to activate the acylating agent (e.g., acetyl chloride). It complexes with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich this compound ring.[1] While a stoichiometric amount of the catalyst is often necessary, a large excess can promote further acylation, leading to an increase in di-acetylated byproducts.[2]

Q4: Is polysubstitution a significant challenge, and how can it be minimized?

Yes, polysubstitution, particularly diacetylation, is a significant side reaction.[1][2] To favor mono-acylation, the following strategies are recommended:

  • Molar Ratio: Use a 1:1 molar ratio of this compound to the acylating agent. An excess of the acylating agent will increase the likelihood of diacetylation.[2]

  • Reaction Time and Temperature: Reduce the reaction time and/or temperature. Polysubstitution is more prevalent under more forcing conditions (higher temperature, longer duration).[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield of Desired Product Incomplete Reaction: Moisture can deactivate the aluminum chloride catalyst.- Ensure all reagents and glassware are strictly anhydrous.[1]- Consider increasing the reaction time or temperature, but carefully monitor for the formation of byproducts by techniques like Thin Layer Chromatography (TLC).[1]
Product Loss During Workup: The product may degrade or be lost during the quenching and purification steps.- Perform the hydrolysis of the reaction complex at low temperatures (e.g., pouring the reaction mixture onto an ice/acid mixture).[1]- Optimize the recrystallization solvent and procedure to minimize product loss.
Poor Regioselectivity (Incorrect Isomer) Incorrect Solvent Choice: The solvent is the primary determinant of the major isomer formed.- To favor the 9-isomer, use chloroform or benzene.[1]- For the 1-isomer, use ethylene chloride.[1][3]- To obtain the 2-isomer, use nitrobenzene.[3][4]
Isomerization of Product: The initially formed kinetic product (often 9-acetylthis compound) can rearrange to the more thermodynamically stable isomers (1- and 2-acetylthis compound) at higher temperatures or with prolonged reaction times.- Minimize the reaction time and maintain a low temperature to reduce the likelihood of isomerization.[2]
Excessive Polysubstitution High Reactant Molar Ratio: An excess of the acylating agent promotes a second acylation reaction.- Employ a strict 1:1 molar ratio of this compound to the acylating agent.[2]
Extended Reaction Time/High Temperature: Forcing reaction conditions favor polysubstitution.- Reduce the reaction time and/or lower the reaction temperature.[2]
High Catalyst Concentration: An excess of the Lewis acid catalyst can enhance the reactivity of the system towards further acylation.- Use a stoichiometric amount or only a slight excess of the Lewis acid catalyst.[2]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of this compound Acetylation

SolventMajor Mono-acetylated ProductReported Yield of Major ProductMajor Di-acetylated Products
Benzene9-Acetylthis compound57-60%[5]1,5- and 1,8-isomers[6]
Chloroform9-Acetylthis compoundHigh Yield (qualitative)[1]1,5- and 1,8-isomers[6]
Ethylene Chloride1-Acetylthis compoundHigh Yield (qualitative)[1][3]1,5- and 1,8-isomers[1][3]
Nitrobenzene2-Acetylthis compoundPronounced 2-substitution (qualitative)[3][4]Diacetylation is reportedly suppressed.[3][4]

Note: The yields can vary significantly based on specific reaction conditions such as temperature, reaction time, and stoichiometry. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 9-Acetylthis compound

This protocol is adapted from a procedure that favors the formation of the 9-isomer.[5]

Materials:

  • Purified this compound (50 g, 0.28 mole)

  • Anhydrous benzene (320 ml)

  • Acetyl chloride (120 ml, 1.68 moles)

  • Anhydrous aluminum chloride (75 g, 0.56 mole)

  • Ice

  • Concentrated hydrochloric acid

  • 95% Ethanol (B145695)

Procedure:

  • Suspend the this compound in anhydrous benzene and acetyl chloride in a three-necked flask equipped with a stirrer, thermometer, and drying tube.

  • Cool the suspension to between -5°C and 0°C using an ice-calcium chloride bath.

  • Add the anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

  • Collect the red complex that forms by suction filtration on a sintered-glass funnel and wash it with dry benzene.

  • Add the complex in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.

  • Allow the mixture to warm to room temperature and collect the crude product by suction filtration.

  • Digest the crude product in boiling 95% ethanol for approximately 20 minutes.

  • Cool the suspension quickly and filter to remove any unreacted this compound.

  • The 9-acetylthis compound will crystallize from the filtrate upon slow cooling. A second recrystallization from 95% ethanol should yield the purified product.

Protocol 2: Synthesis of 1-Acetylthis compound

This procedure is based on findings that favor 1-acylation.[1][2]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Ethylene chloride (1,2-dichloroethane)

  • Ice

  • Dilute hydrochloric acid

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • Dissolve this compound in dry ethylene chloride in a flask equipped with a stirrer and a dropping funnel under an inert atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of acetyl chloride in ethylene chloride.

  • Slowly add the acetyl chloride solution to the this compound solution.

  • Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent to isolate 1-acetylthis compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents (this compound, Solvent, Acyl Chloride, AlCl3) prep_flask Set up Reaction Flask (Inert Atmosphere, Stirring, Cooling) prep_reagents->prep_flask dissolve Dissolve this compound in Solvent prep_flask->dissolve add_acyl Add Acylating Agent dissolve->add_acyl add_catalyst Add Lewis Acid Catalyst (AlCl3) add_acyl->add_catalyst react Stir at Controlled Temperature add_catalyst->react quench Quench Reaction (Ice/Acid Mixture) react->quench extract Extract Product quench->extract purify Purify Crude Product (Recrystallization/Chromatography) extract->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: General experimental workflow for the Friedel-Crafts acylation of this compound.

G condition Reaction Condition (Solvent Choice) chloroform Chloroform / Benzene condition->chloroform ethylene_chloride Ethylene Chloride condition->ethylene_chloride nitrobenzene Nitrobenzene condition->nitrobenzene isomer_9 9-Acetylthis compound (Kinetic Product) chloroform->isomer_9 isomer_1 1-Acetylthis compound ethylene_chloride->isomer_1 isomer_2 2-Acetylthis compound (Thermodynamic Product) nitrobenzene->isomer_2 product Major Product Isomer

Caption: Relationship between solvent choice and the major product isomer in this compound acylation.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Hindered Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of hindered anthracene (B1667546) derivatives via Suzuki-Miyaura cross-coupling reactions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the common challenges associated with these sterically demanding transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a hindered this compound derivative is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving sterically hindered substrates like this compound derivatives are a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice and quality of the base, solvent effects, reaction temperature, and the integrity of your reagents. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, requiring carefully optimized conditions to overcome these higher activation barriers.[1]

Q2: I am observing significant amounts of a homocoupling product from my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is often attributed to the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[2] To mitigate this, ensure your reaction setup is rigorously degassed using techniques like sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles.[2] Using a Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[2]

Q3: Protodeboronation of my boronic acid is a major side reaction. What steps can I take to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent issue, especially with electron-rich boronic acids. This side reaction can be minimized by:

  • Using anhydrous conditions: While some water is often beneficial, excess water can promote protodeboronation.[2]

  • Employing milder bases: Consider using bases like K₃PO₄ or Cs₂CO₃.[1]

  • Using stabilized boronic acid derivatives: Pinacol (B44631) esters or MIDA boronates can be more stable alternatives to free boronic acids and are less prone to protodeboronation.[3]

  • Optimizing reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[3]

Q4: The solubility of my substituted this compound starting material is very low in common Suzuki coupling solvents. What can I do?

A4: Poor solubility is a known issue with large polycyclic aromatic hydrocarbons.[4] To address this, you can:

  • Select a higher-boiling point solvent: Solvents like DMF, dioxane, or toluene (B28343) can be effective, often at elevated temperatures.[4]

  • Increase the reaction temperature: This can improve the solubility of the starting material.

  • Modify the substrate: If possible, introducing solubilizing groups like long alkyl chains to the this compound core can significantly improve solubility.[4]

Q5: My reaction mixture turns black, and a precipitate forms. What does this indicate?

A5: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the soluble palladium catalyst into insoluble palladium metal aggregates.[2] This is problematic as it removes the catalyst from the catalytic cycle, leading to a stalled or sluggish reaction.[2] To prevent this, ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1), consider lowering the reaction temperature, and use robust ligands like bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that form more stable complexes with palladium.[2]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Action
Inactive Catalyst System Switch to a more active and sterically hindered ligand (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or NHC ligands).[1] Use a fresh batch of palladium precursor or a more stable precatalyst.
Inefficient Oxidative Addition For less reactive aryl halides (e.g., chlorides), switch to the corresponding bromide or iodide.[4] Increase the reaction temperature.
Suboptimal Base Screen different bases. For hindered systems, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[1] Ensure the base is finely powdered for better dispersion.
Poor Solubility of this compound Substrate Use a higher boiling point solvent such as dioxane, DMF, or toluene.[4] Increase the reaction temperature to improve solubility.
Reagent Degradation Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA ester.[3] Ensure solvents are anhydrous and properly degassed.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Action
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[2] In situ reduction of a Pd(II) precatalyst.[2]Rigorously degas all solvents and the reaction mixture.[2] Use a Pd(0) precatalyst like Pd(PPh₃)₄.[2]
Protodeboronation Excess water or protic solvents.[2] Base-mediated decomposition of the boronic acid.Use anhydrous solvents and a base like K₃PO₄ that is effective under nearly anhydrous conditions.[2] Use a milder base or a more stable boronic ester.[3]
Dehalogenation of this compound Halide Presence of hydride sources (e.g., amine bases, alcohol solvents).[2]Switch to a carbonate or phosphate (B84403) base and an aprotic solvent.[2]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 9-Bromothis compound
Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂2-Indenyl boronic acidNa₂CO₃Ethanol/Toluene753052
Pd₂(dba)₃ / DavePhos4-Dimethylaminophenylboronic acidK₃PO₄- (Solid-state)--97
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃THF60118
Pd₂(dba)₃ / L1*(2-(trifluoromethoxy)phenyl)boronic acidK₂CO₃THF60185
Pd(PPh₃)₄Phenylboronic acidK₂CO₃THF60152

*L1 is a proprietary P-bidentate ligand.[5]

Table 2: Effect of Base and Solvent on Suzuki Coupling of Hindered Substrates
Aryl HalideBoronic AcidBaseSolventTemp. (°C)Yield (%)
2-bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidK₂CO₃THF6085
2-bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidCs₂CO₃THF6071
2-bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidNaOHTHF6050
9,10-dibromothis compoundBenzofuran-2-boronic acidK₂CO₃THF/H₂O60-
9,10-dibromothis compound4-Chlorophenyl boronic acidK₂CO₃THF/H₂O80-

Experimental Protocols

General Protocol for Suzuki Coupling of 9-Bromothis compound

This protocol serves as a general starting point and may require optimization for specific substrates.

Materials:

  • 9-Bromothis compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9-bromothis compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, weigh the palladium catalyst and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki Coupling of 9,10-Dibromothis compound (Mono-arylation)

Materials:

  • 9,10-dibromothis compound (1.0 mmol)

  • Aryl boronic acid (1.5 mmol)

  • Palladacycle IA (0.5 mol %)

  • K₂CO₃ (2.0 mmol)

  • THF (2.0 mL) / H₂O (2.0 mL)

Procedure:

  • In a reaction vessel, combine 9,10-dibromothis compound, the aryl boronic acid, palladacycle IA, and K₂CO₃.[6]

  • Add the THF/H₂O solvent mixture.[6]

  • Heat the reaction mixture to 60 °C and stir for 12 hours.[6]

  • Monitor the reaction for the formation of the mono-arylated product.

  • After completion, cool the reaction and proceed with a standard aqueous workup and purification by column chromatography.[6]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate R-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-B(OR)2 Base pd2_complex R-Pd(II)Ln-R' transmetalation->pd2_complex reductive_elimination Reductive Elimination pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (this compound, Boronic Acid, Solvent, Base) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->start No (Replace Reagents) optimize_catalyst Optimize Catalyst System - Screen Ligands (e.g., Buchwald) - Change Pd Precursor - Vary Catalyst Loading reagents_ok->optimize_catalyst Yes catalyst_ok Catalyst System OK optimize_catalyst->catalyst_ok catalyst_ok->optimize_catalyst No optimize_conditions Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene) - Increase Temperature catalyst_ok->optimize_conditions Yes conditions_ok Conditions OK optimize_conditions->conditions_ok conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) conditions_ok->check_side_reactions Yes side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present address_side_reactions Address Specific Side Reaction - Rigorous Degassing - Use Boronic Ester - Anhydrous Conditions side_reactions_present->address_side_reactions Yes success Improved Yield side_reactions_present->success No address_side_reactions->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of Crude Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude anthracene (B1667546) and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Crude this compound, typically derived from coal tar, often contains several impurities. The most common are isomers and related polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene (B1679779) and carbazole (B46965).[1][2] Other potential impurities include anthraquinone (B42736), anthrone, fluorene, 9,10-dihydrothis compound, and tetracene.[3] The specific impurities and their concentrations depend on the source and initial processing of the crude material.[4]

Q2: Which purification technique should I choose for my crude this compound product? A2: The optimal purification method depends on the initial purity of your crude product, the nature of the impurities, the desired final purity, and the scale of the purification.[1]

  • Recrystallization is a good initial method for removing a significant portion of impurities from solid samples.[1]

  • Column Chromatography is highly effective for separating this compound from closely related isomers like phenanthrene and carbazole.[1][3]

  • Sublimation is an excellent final step for achieving very high purity (>99%), particularly for removing non-volatile or inorganic impurities.[1][5]

Q3: How can I analyze the purity of my this compound sample? A3: Several analytical techniques are available to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method.[6][7] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is also widely used for identifying and quantifying PAHs in a sample.[8][9]

Q4: My this compound sample is yellow. Is it impure? A4: Pure this compound is a colorless solid but exhibits a distinct blue fluorescence under UV light.[2][5][10] A yellow or brownish color in the crude product often indicates the presence of impurities, such as anthraquinone or other oxidation products.[3]

Purification Technique Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy for crude this compound.

G start Crude this compound Product check_purity Assess Initial Purity & Impurities (e.g., TLC, GC/MS) start->check_purity recrystallization Technique 1: Recrystallization (Good for bulk impurity removal) check_purity->recrystallization Low Purity (e.g., < 80%) chromatography Technique 2: Column Chromatography (Excellent for isomer separation) check_purity->chromatography High Purity with Isomeric Impurities recrystallization->chromatography Further purification needed sublimation Technique 3: Sublimation (For achieving >99% purity) recrystallization->sublimation Volatile impurities removed chromatography->sublimation Highest purity required final_product High-Purity this compound chromatography->final_product sublimation->final_product analysis Purity Analysis (HPLC, GC/MS) final_product->analysis

Caption: Decision workflow for selecting an this compound purification method.

Primary Purification Techniques

Recrystallization

Recrystallization is a fundamental technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of toluene (B28343) to create a slurry.[1]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of hot toluene until the this compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[1]

  • Isolation: Collect the purified crystals via suction filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to rinse away any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.[1]

Table 1: Common Solvents for this compound Recrystallization

Solvent Type Advantages Disadvantages
Toluene Non-polar Good solubility at high temperatures, poor at low temperatures; effective for many common impurities.[1][11] Volatile and requires good ventilation.
Ethanol Polar Readily available; can be effective for certain polar impurities.[1][12] This compound has lower solubility compared to non-polar solvents.
1,4-Dioxane Polar Can yield ~80% purity from a 30% crude cake in a single step.[1][4] Higher boiling point; potential peroxide formation.
DMF / NMP Polar Aprotic Can achieve high purity (up to 96%) and good yield.[13][14] High boiling points, can be difficult to remove completely.
Furfural Polar High solvent power for impurities like carbazole and phenanthrene.[15][16] Unpleasant odor, can polymerize at high temperatures.[4]

| Cyclohexane | Non-polar | Effective for recrystallization.[3] | Lower boiling point than toluene. |

Table 2: Reported Recrystallization Efficiency

Crude Material Solvent System Purity Achieved Yield Reference(s)
31.1% this compound Furfural (1st Recrystallization) 81.53% ~96% [15]
81.53% this compound Furfural (2nd Recrystallization) 94.35% - [15]
30% this compound Cake 1,4-Dioxane ~80% - [1][4]

| 23.18% this compound | DMF / NMP (3:1) | 96.48% | 67.63% |[13][14] |

G start Recrystallization Issue prob1 Problem: Oily Product Forms Instead of Crystals start->prob1 prob2 Problem: No Crystals Form Upon Cooling start->prob2 prob3 Problem: Low Recovery Yield start->prob3 sol1a Solution: Re-heat solution and add more solvent. The boiling point of the solvent may be too low. prob1->sol1a sol2a Solution: Scratch the inside of the flask with a glass rod to induce nucleation. prob2->sol2a sol3a Solution: Too much solvent was used. Concentrate the mother liquor and cool to recover more product. prob3->sol3a sol1b Solution: Switch to a higher-boiling point solvent or use a solvent pair. sol1a->sol1b sol2b Solution: Add a seed crystal of pure This compound to the supersaturated solution. sol2a->sol2b sol2c Solution: Solution may not be saturated. Boil off some solvent and cool again. sol2b->sol2c sol3b Solution: Cooling was not sufficient. Ensure cooling in an ice bath to maximize precipitation. sol3a->sol3b

Caption: Troubleshooting common issues in this compound recrystallization.[17]

Column Chromatography

This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] It is particularly useful for separating this compound from its isomers.[3]

  • Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane (B92381). Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping to ensure even packing. Add a thin layer of sand to the top of the silica bed to protect it.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). In a separate flask, adsorb this solution onto a small amount of silica gel by evaporating the solvent to create a dry powder. Carefully add this powder onto the top of the column.[1][18] This dry-loading technique often improves separation.[19]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or petroleum ether) to remove highly non-polar impurities first.[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of dichloromethane (B109758) or ethyl acetate (B1210297) in hexane).[18] This will elute compounds of increasing polarity. This compound will elute as a distinct band, which can often be visualized with a UV lamp.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[1]

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure this compound.[18]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[18]

Table 3: Column Chromatography Systems for this compound Purification

Stationary Phase Mobile Phase System Application / Notes Reference(s)
Silica Gel Hexane / Dichloromethane Standard normal-phase setup. Good for general purification. Start with low polarity (e.g., 9:1 Hexane:DCM) and gradually increase polarity. [1][18]
Neutral Alumina Hexane / Toluene Good alternative to silica, especially if the compound is sensitive to acidic conditions. Can be used to remove carbazole. [3][19]

| Polystyrene-divinylbenzene (e.g., XAD-2) | Water / Ethanol Gradients | A reversed-phase type separation useful for separating hydrophilic glycosides from less hydrophilic aglycones in derivative purification. |[1][20] |

Q: My compound is not separating from an impurity.

  • Possible Cause: The mobile phase polarity is not optimized.

  • Solution: Perform a thorough TLC analysis with various solvent systems to find one that gives good separation (target compound Rf between 0.2 and 0.4).[18][19] A shallower polarity gradient during elution may also improve resolution.

Q: I have very low recovery of my compound from the column.

  • Possible Cause 1: The compound may be irreversibly adsorbed or decomposing on the column.

  • Solution 1: If using silica gel, it may be too acidic. Test compound stability on a TLC plate first.[19] Consider switching to a deactivated stationary phase (e.g., silica treated with triethylamine) or neutral alumina.[18][19]

  • Possible Cause 2: The mobile phase used for elution was not strong enough.

  • Solution 2: After your expected product has eluted, flush the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to see if any remaining product is recovered.[19]

Sublimation

Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase.[1] This method is highly effective for purifying volatile solids like this compound from non-volatile impurities, often yielding a product with >99% purity.[1][5]

  • Apparatus Setup: Place the crude, dry this compound (pre-purified by recrystallization if necessary) into the bottom of a sublimation apparatus.[1]

  • Assembly: Insert the cold finger and ensure a tight seal. Connect the cold finger to a source of circulating cold water.[1]

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is critical for sublimation to occur at a lower temperature.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but remain below the compound's melting point.[1]

  • Cooling and Collection: The gaseous this compound will re-condense as pure crystals on the cold surface of the finger. Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.[1]

  • Recovery: Carefully vent the apparatus back to atmospheric pressure. Remove the cold finger and scrape the purified, crystalline this compound onto a clean, dry surface.[1]

Q: The sublimation rate is very slow.

  • Possible Cause 1: The heating temperature is too low.

  • Solution 1: Gradually increase the temperature, but do not exceed the melting point of this compound.

  • Possible Cause 2: The vacuum is not strong enough.

  • Solution 2: Check all seals and connections on your apparatus for leaks. Ensure your vacuum pump is functioning correctly. The rate of sublimation is highly dependent on both temperature and pressure.[1]

Q: The recovered product is a powder, not nice crystals.

  • Possible Cause: The rate of crystal growth was too fast, often due to a very high vacuum or rapid heating.

  • Solution: Increase the pressure slightly by introducing an inert gas like nitrogen.[21] A higher pressure slows the sublimation rate and can promote the growth of larger, more well-defined crystals.[21]

References

Technical Support Center: Overcoming Aggregation-Caused Quenching in Anthracene-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in anthracene-based fluorophores.

I. Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ) and why does it affect my this compound-based fluorophores?

A1: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases, both in solution and in the solid state.[1] This is a common issue with planar aromatic molecules like This compound (B1667546). The primary cause of ACQ is the formation of non-emissive or weakly emissive aggregates through intermolecular interactions, such as π-π stacking.[2] In these aggregates, the excited-state energy is dissipated through non-radiative pathways, leading to a loss of fluorescence.

Q2: What are the common experimental signs of ACQ in my this compound-based fluorophore?

A2: You may be experiencing ACQ if you observe the following:

  • Decreased fluorescence intensity at higher concentrations: The fluorescence signal does not scale linearly with concentration and may even decrease after a certain point.

  • A broad, red-shifted emission peak: This is indicative of excimer formation, a common occurrence in aggregated aromatic compounds.[2]

  • Low or no fluorescence in the solid state: While your compound may be highly fluorescent in dilute solutions, the fluorescence is significantly quenched in its solid form.

  • Precipitation or turbidity in your sample: This is a clear indication of aggregation.

Q3: What are the main strategies to overcome ACQ in this compound-based fluorophores?

A3: There are three primary strategies to mitigate ACQ:

  • Chemical Modification: Introducing bulky substituents to the this compound core to sterically hinder π-π stacking.

  • Host-Guest Encapsulation: Isolating individual fluorophore molecules within the cavity of a host molecule to prevent self-aggregation.

  • Conversion to Aggregation-Induced Emission (AIE) Fluorophores: Modifying the fluorophore to exhibit the opposite effect, where aggregation enhances fluorescence.

II. Troubleshooting Guide: Low Fluorescence Signal

This guide will help you troubleshoot experiments where you are observing a lower-than-expected fluorescence signal from your this compound-based compound.

Problem: My this compound derivative has a very weak or no fluorescence signal.

Troubleshooting Workflow

start Low Fluorescence Signal Observed check_purity Is the compound pure? start->check_purity check_conc Is ACQ the issue? (Concentration-dependent study) check_purity->check_conc Yes purify Purify the compound (Chromatography, Recrystallization) check_purity->purify No check_env Are environmental factors quenching fluorescence? check_conc->check_env No optimize_conc Optimize concentration to minimize ACQ check_conc->optimize_conc Yes implement_strategy Implement a strategy to overcome ACQ check_env->implement_strategy No optimize_env Optimize experimental conditions (Solvent, Degassing, pH) check_env->optimize_env Yes strategy_chem Chemical Modification implement_strategy->strategy_chem strategy_hg Host-Guest Encapsulation implement_strategy->strategy_hg strategy_aie Convert to AIEgen implement_strategy->strategy_aie end Fluorescence Signal Restored strategy_chem->end strategy_hg->end strategy_aie->end purify->check_purity optimize_conc->end optimize_env->end

Caption: Troubleshooting workflow for low fluorescence signals.

Potential Cause How to Diagnose Recommended Solution
Impurity Quenching Run high-resolution NMR, mass spectrometry, and HPLC with a fluorescence detector to check for impurities.[3]Re-purify your compound using column chromatography and/or recrystallization. Common impurities from synthesis, such as residual catalysts or starting materials, can act as quenchers.
Aggregation-Caused Quenching (ACQ) Perform a concentration-dependent fluorescence study. If the quantum yield increases upon dilution, aggregation is the likely cause.Optimize the working concentration of your fluorophore to be in a range where ACQ is minimized. If high concentrations are necessary, proceed to the strategies for overcoming ACQ outlined below.
Solvent Effects Measure the fluorescence quantum yield in a range of solvents with varying polarities. A significant decrease in quantum yield in certain solvents can indicate quenching.Choose a solvent system where the fluorophore exhibits the highest fluorescence intensity and is least prone to aggregation.
Dissolved Oxygen Compare the fluorescence intensity of your sample in a degassed solvent versus an air-saturated solvent. Dissolved oxygen is a known collisional quencher.Degas your solvents before measurements by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
pH Sensitivity Measure the fluorescence intensity of your sample at different pH values. Changes in the protonation state of functional groups can affect fluorescence.[4]Buffer your solution to a pH where the fluorescence of your compound is maximal and stable.

III. Strategies to Overcome ACQ

Strategy 1: Chemical Modification - Introducing Bulky Substituents

Introducing sterically bulky groups at the 9 and 10 positions of the this compound core can physically prevent the close π-π stacking that leads to ACQ.

Experimental Protocol: Suzuki Coupling of a Bulky Group to 9-Bromothis compound (General Procedure)

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction to introduce a bulky aryl group. Optimization for specific substrates will be necessary.[5][6]

Reaction Scheme

reagents 9-Bromothis compound + Ar-B(OH)2 product 9-Aryl-anthracene + HBr + B(OH)3 reagents->product Suzuki Coupling catalyst Pd Catalyst Base start Prepare β-Cyclodextrin Solution add_fluorophore Add this compound Derivative Solution start->add_fluorophore stir Stir Mixture (e.g., 24h at room temp.) add_fluorophore->stir isolate Isolate the Complex (e.g., Filtration, Lyophilization) stir->isolate characterize Characterize the Complex (NMR, UV-Vis, Fluorescence) isolate->characterize end Encapsulated Fluorophore characterize->end acq_core ACQ-active This compound Core coupling Chemical Coupling (e.g., Suzuki, Sonogashira) acq_core->coupling aie_moiety AIE-active Moiety (e.g., TPE) aie_moiety->coupling aiegen This compound-based AIEgen coupling->aiegen

References

Technical Support Center: Enhancing the Quantum Yield of Anthracene-Based Emitters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the quantum yield of anthracene-based emitters.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: My synthesized This compound (B1667546) derivative exhibits a significantly lower quantum yield than expected.

  • Question: I've synthesized a new this compound-based emitter, but its photoluminescence quantum yield (PLQY) is disappointingly low. What are the likely causes and how can I troubleshoot this?

  • Answer: Low quantum yields in novel this compound derivatives can stem from several factors. A systematic troubleshooting approach is crucial for identifying the root cause.

    • Purity of the Compound: Impurities are a common cause of fluorescence quenching.[1]

      • Action: Re-purify your compound using techniques like column chromatography followed by recrystallization. Confirm the purity and structure using high-resolution NMR and mass spectrometry. Common impurities from synthetic procedures, such as residual starting materials or catalyst residues, can act as quenchers.[1]

    • Solvent Effects: The photophysical properties of this compound derivatives are often highly sensitive to the solvent environment.[1][2]

      • Action: Measure the PLQY in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile). A significant decrease in quantum yield in more polar solvents might indicate the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[1]

    • Presence of Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[1]

      • Action: Degas your solvents before measurement by bubbling with an inert gas like nitrogen or argon, or by using several freeze-pump-thaw cycles. Compare the PLQY of your sample in degassed versus air-saturated solvent.[1]

    • Aggregation-Caused Quenching (ACQ): The planar structure of the this compound core makes it susceptible to aggregation, especially at higher concentrations, which can lead to self-quenching.[1][3]

      • Action: Perform a concentration-dependent fluorescence study. If the quantum yield increases upon dilution, aggregation is a likely cause. Ensure the absorbance of your solution is below 0.1 in a 1 cm cuvette at the excitation wavelength to minimize inner filter effects.[1]

Issue 2: I observe a significant red-shift and broadening in the emission spectrum of my this compound emitter.

  • Question: The fluorescence spectrum of my this compound derivative is red-shifted and broader than I anticipated. What could be causing this?

  • Answer: A red-shifted and broadened emission spectrum often points towards the formation of excimers or strong solvent relaxation effects.

    • Excimer Formation: Excimers (excited-state dimers) can form when an excited fluorophore associates with a ground-state molecule of the same kind, which is more probable at higher concentrations.[1]

      • Action: Similar to troubleshooting ACQ, conduct a concentration-dependent study. Excimer emission is typically broad, featureless, and red-shifted compared to the monomer emission.[1]

    • Solvent Relaxation: In polar solvents, the solvent molecules can reorient around the excited-state dipole of the fluorophore, leading to a lowering of the excited-state energy and a red-shifted emission.

      • Action: Analyze the emission spectra in a series of solvents with varying polarity. A significant red-shift with increasing solvent polarity is indicative of a solvent relaxation effect.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key molecular design strategies to enhance the quantum yield of this compound-based emitters?

A1: Several design principles can be employed to increase the quantum yield of this compound derivatives:

  • Substitution at the 9 and 10 positions: Introducing bulky substituents at the 9 and 10 positions of the this compound core can prevent π-π stacking and reduce aggregation-caused quenching.[5][6] This steric hindrance helps to maintain the emissive properties of the molecules in the solid state.[3]

  • Introduction of Electron-Donating and -Accepting Groups: Creating a molecule with intramolecular charge transfer (ICT) character by attaching electron-donating and electron-accepting groups can sometimes enhance fluorescence. However, this needs to be carefully balanced to avoid the formation of non-emissive TICT states.[7]

  • Rigidification of the Molecular Structure: A more rigid molecular structure can reduce non-radiative decay pathways associated with vibrational and rotational motions, thereby increasing the fluorescence quantum yield.[8]

  • Suppressing Vibronic Coupling: Theoretical studies suggest that reducing the electron density difference and overlap density between the ground (S₀) and first excited (S₁) states in the this compound core can suppress vibrational relaxation and radiationless transitions, leading to a higher quantum yield.[9]

Q2: How does the solvent polarity affect the quantum yield of this compound emitters?

A2: Solvent polarity can have a profound impact on the photophysical properties of this compound derivatives.[2][4] Generally, non-polar solvents tend to favor higher quantum yields as they minimize non-radiative decay pathways.[1] In polar solvents, the quantum yield can decrease due to factors like:

  • Stabilization of Charge Transfer States: Polar solvents can stabilize intramolecular charge transfer states, which may have lower emission efficiencies.

  • Solvent Relaxation: As mentioned earlier, the reorientation of polar solvent molecules around the excited fluorophore can lead to energy loss and a decrease in quantum yield.[10]

  • Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions with the solvent can also influence the excited-state dynamics and affect the quantum yield.[10]

Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be mitigated?

A3: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of a luminophore is intense in dilute solutions but becomes significantly weaker at high concentrations or in the solid state due to molecular aggregation.[11] This is a common issue for planar aromatic molecules like this compound.[3] To mitigate ACQ:

  • Molecular Design: Introduce bulky substituents to the this compound core to sterically hinder intermolecular interactions and prevent aggregation.[3][6]

  • Host-Guest Approach: Disperse the this compound-based emitter in a solid-state host matrix to isolate the molecules from each other.

  • Inducing Aggregation-Induced Emission (AIE): In some cases, modifying the this compound core, for instance with aldehyde groups, can transform an ACQ luminophore into an aggregation-induced emission (AIE) luminogen, where emission is enhanced in the aggregated state.[12]

Data Presentation

Table 1: Fluorescence Quantum Yields (Φf) of Selected this compound Derivatives in Various Solvents.

CompoundSolventFluorescence Quantum Yield (Φf)Reference
This compoundCyclohexane0.36[13]
This compoundEthanol0.27[14]
9,10-Diphenylthis compoundCyclohexane0.90[14]
9-Methylthis compoundCyclohexane0.42[15]
9-Methylthis compoundEthanol0.39[15]
9,10-Dicyanothis compound (B74266)Acetonitrile0.87[2]
9,10-Dicyanothis compoundAnisole0.06[2]

Table 2: External Quantum Efficiencies (EQE) of this compound-Based OLEDs with and without a Hole-Trapping Codopant.

Light-Emitting Layer (LEL) DopantCodopantExternal Quantum Efficiency (EQE) (%)Reference
TBP-doped DAANone1.5 - 2.0[16]
TBP-doped DAA1-10% NPB2.0 - 3.5[16]
MQAB-doped DAANone1.5 - 2.0[16]
MQAB-doped DAA1-10% NPB2.0 - 3.5[16]

DAA: 9,10-diarylthis compound; TBP: 2,5,8,11-tetra-tert-butylperylene; MQAB: a proprietary quinacridone (B94251) derivative; NPB: N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine.

Experimental Protocols

Protocol 1: Relative Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.[15][17]

1. Materials and Instrumentation:

  • Sample of interest (this compound derivative).

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).[15]

  • Spectroscopic grade solvents.

  • UV-Vis spectrophotometer.

  • Spectrofluorometer with a cuvette holder.

  • 1 cm path length quartz cuvettes.

2. Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.[14][17]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.[18]

    • Record the emission spectrum of the pure solvent to serve as a blank.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard emission spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[15]

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard (if different).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_result Result prep_sample Prepare Dilute Solutions (Sample & Standard) absorbance_check Ensure Absorbance < 0.1 prep_sample->absorbance_check uv_vis Measure Absorbance (UV-Vis) absorbance_check->uv_vis fluorescence Measure Emission Spectra (Spectrofluorometer) uv_vis->fluorescence integrate Integrate Emission Spectra fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Quantum Yield (Φf) calculate->result

Caption: Workflow for Relative Photoluminescence Quantum Yield Measurement.

troubleshooting_low_qy cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_outcome Expected Outcome start Low Quantum Yield Observed impurities Impurities start->impurities solvent Solvent Effects start->solvent oxygen Dissolved Oxygen start->oxygen acq Aggregation-Caused Quenching (ACQ) start->acq purify Re-purify Compound impurities->purify solvent_study Solvent Polarity Study solvent->solvent_study degas Degas Solvents oxygen->degas conc_study Concentration Study acq->conc_study enhanced_qy Enhanced Quantum Yield purify->enhanced_qy solvent_study->enhanced_qy degas->enhanced_qy conc_study->enhanced_qy

Caption: Troubleshooting Logic for Low Quantum Yield in this compound Emitters.

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of anthracene (B1667546) derivatives. This resource is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. The primary causes are:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids in Suzuki couplings and terminal alkynes in Sonogashira reactions (Glaser coupling).[1][2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[1]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the organometallic coupling partner (e.g., organoboron or organotin reagent), leading to its homocoupling.[1]

  • Copper Co-catalyst in Sonogashira Coupling: In traditional Sonogashira reactions, the copper(I) co-catalyst can facilitate the homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the likelihood of side reactions, including homocoupling.

Q2: Which type of palladium catalyst is best for minimizing homocoupling?

A2: Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often recommended to minimize homocoupling.[1] This avoids the in-situ reduction step that can consume the coupling partner and lead to dimerization.[1] For sterically hindered substrates like 9-substituted anthracenes, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can also improve the rate of the desired cross-coupling relative to homocoupling.[1]

Q3: How does the choice of halide on my this compound substrate affect the reaction and the potential for homocoupling?

A3: The reactivity of the aryl halide is a critical factor. The general reactivity trend is I > Br > Cl > OTf.[2][3] Using a more reactive halide, such as an aryl iodide instead of a bromide, can accelerate the rate-limiting oxidative addition step.[1] This can lead to a faster overall cross-coupling reaction, which may outcompete the slower homocoupling side reactions.

Q4: My this compound starting material has poor solubility. How can I address this without promoting side reactions?

A4: Poor solubility is a common challenge with polycyclic aromatic hydrocarbons like this compound.[1] Strategies to improve solubility include:

  • Solvent Selection: Consider higher-boiling point, more polar aprotic solvents like DMF, dioxane, or 2-MeTHF.[1][4]

  • Temperature: Gently increasing the reaction temperature can improve solubility, but this must be balanced against the risk of promoting side reactions.[1]

  • Substrate Modification: If possible, introducing solubilizing groups like long alkyl chains onto the this compound core can be effective.[1]

Troubleshooting Guide

Problem: I am observing a significant amount of homocoupling product from my boronic acid/ester in a Suzuki reaction.

Potential CauseRecommended Solution(s)
Oxygen in the reaction mixture Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1] Ensure a positive pressure of inert gas is maintained throughout the reaction.
Use of a Pd(II) precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step that can cause homocoupling.[1]
Sub-optimal base or solvent Screen different bases and solvents. Sometimes, a weaker base or a different solvent system can disfavor the homocoupling pathway.
High Reaction Temperature Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can sometimes reduce the rate of homocoupling more significantly.[1]

Problem: My Sonogashira reaction is producing a large amount of di-anthracene or di-alkyne byproduct.

Potential CauseRecommended Solution(s)
Copper-catalyzed alkyne homocoupling (Glaser coupling) Employ a copper-free Sonogashira protocol.[2] This is the most effective way to prevent the homocoupling of the terminal alkyne.
Presence of Oxygen Even in copper-free reactions, oxygen can sometimes promote homocoupling. Ensure rigorous exclusion of air from the reaction system.
Inefficient cross-coupling Optimize the reaction conditions to favor the cross-coupling pathway. This may involve changing the palladium catalyst, ligand, base, or solvent. Using bulky, electron-rich ligands can be beneficial.[5]

Data Presentation

The choice of reaction parameters can significantly influence the selectivity of the cross-coupling reaction. The following tables provide comparative data for optimizing these reactions.

Table 1: Effect of Base on a Copper-Free, Four-Fold Sonogashira Coupling of 2,6,9,10-Tetrabromothis compound

EntryBase (equiv.)Yield of Tetra-alkynylated Product (%)
1K₃PO₄ (2)52
2K₂CO₃ (2)44
3KOH (2)45
4Cs₂CO₃ (2)~98
5Cs₂CO₃ (1)~98
6Cs₂CO₃ (0.75)~98

Reaction Conditions: 2,6,9,10-tetrabromothis compound, phenylacetylene, Pd(CH₃CN)₂Cl₂ (2.5 mol% per halide), cataCXium A (5 mol% per halide) in 1,4-dioxane (B91453) at room temperature for 48h. Data sourced from ACS Omega.[4]

Table 2: Qualitative Comparison of Catalysts for Coupling at the 9-Position of this compound

Catalyst SystemCoupling ReactionCoupling PartnerBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Stille1-(Tributylstannyl)indene-DMF-42
(dppf)PdCl₂Suzuki-Miyaura2-Indenylboronic acidNa₂CO₃Ethanol/Toluene7552

Data is illustrative for couplings at the sterically hindered 9-position and sourced from BenchChem technical documents.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 9-Bromothis compound with Minimized Homocoupling

This protocol is a general starting point and emphasizes techniques to reduce homocoupling byproducts.

Materials:

  • 9-Bromothis compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (finely powdered, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Addition of Solids: To the flask, add 9-bromothis compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Evacuation and Backfilling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst. Add a small amount of degassed solvent to dissolve it and then transfer the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Copper-Free Sonogashira Coupling of an this compound Halide

This protocol is designed to completely avoid copper-catalyzed alkyne homocoupling.

Materials:

  • Halo-anthracene (e.g., 9-Bromothis compound) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or 2-MeTHF)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3-5 equiv)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-anthracene and the palladium catalyst.

  • Evacuation and Backfilling: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and add water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[6]

Reaction Pathway and Troubleshooting Visualizations

Figure 1. Generalized catalytic cycle for cross-coupling and the competing homocoupling pathway.

Figure 2. Troubleshooting workflow for minimizing homocoupling in this compound cross-coupling reactions.

References

Validation & Comparative

Validation of analytical methods for anthracene detection in water.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the detection of anthracene (B1667546) in water is essential for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for accurate and reliable quantification of this compound, a polycyclic aromatic hydrocarbon (PAH) with known carcinogenic and mutagenic properties.

Comparative Analysis of Analytical Methods

The choice between HPLC-FLD and GC-MS for this compound detection in water depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods have demonstrated good performance for the analysis of PAHs in water.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is often favored for its high sensitivity and selectivity for fluorescent compounds like this compound.[1][2] This technique allows for the direct injection of aqueous samples in some cases, simplifying the sample preparation process.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly specific method that provides structural information, confirming the identity of the analyte.[3] It is particularly useful for complex matrices where interferences may be present.[4] However, GC-MS may require derivatization for some PAHs to improve volatility and may have longer analysis times compared to HPLC.[5]

The following table summarizes the key performance parameters for each method based on published validation data.

ParameterHPLC-FLDGC-MS
Limit of Detection (LOD) 0.03 - 75 ng/L[2][3]0.03 - 0.1 ng/mL[3]
Limit of Quantification (LOQ) 30 - 75 ng/L[2]0.1 - 2.8 ng/mL[3]
**Linearity (R²) **> 0.999[6][7]0.983 - 0.999[3]
Recovery 60 - 105% (with LLE)[1]71 - 90% (with DLLME)[3]
Precision (RSD) < 15%[1]4 - 11%[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized protocols for the detection of this compound in water using HPLC-FLD and GC-MS, based on common practices found in the literature.

Sample Preparation: Extraction Techniques

Effective extraction of this compound from the water matrix is a critical first step. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes from the water sample into an immiscible organic solvent. It has been shown to provide good recoveries for PAHs.[1]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analytes from the water sample, which are then eluted with a small volume of organic solvent. SPE is known for its high enrichment factor and reduction of matrix effects.[8]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to rapid partitioning of the analyte.[3]

HPLC-FLD Method Protocol
  • Sample Preparation: Extract this compound from the water sample using an appropriate technique (e.g., LLE with dichloromethane (B109758) or SPE with a C18 cartridge). Concentrate the extract to a small volume and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of PAHs.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[2][6]

    • Flow Rate: A typical flow rate is around 1 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[2]

  • Fluorescence Detection:

    • Excitation Wavelength: Set to the maximum absorption wavelength of this compound, typically around 250-254 nm.[2][9]

    • Emission Wavelength: Set to the maximum emission wavelength of this compound, which is in the range of 380-425 nm.[9][10]

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

GC-MS Method Protocol
  • Sample Preparation: Extract this compound from the water sample using a suitable method (e.g., DLLME with chloroform (B151607) as the extraction solvent and acetone (B3395972) as the disperser solvent).[3] The organic extract is then dried and reconstituted in an appropriate solvent.

  • Gas Chromatographic Conditions:

    • Column: A capillary column suitable for PAH analysis, such as a DB-5ms, is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is employed to separate the PAHs. For example, starting at a lower temperature and ramping up to a final temperature of around 300°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard.[3]

    • Acquisition Mode: Selective Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[4]

  • Quantification: An internal standard, such as this compound-d10, is often used to improve the accuracy and precision of the quantification.[3] A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies, the following diagrams illustrate the general workflow for analytical method validation and a decision-making tree for selecting the appropriate analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Selection Select Analytical Method (e.g., HPLC, GC-MS) Parameter_Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Method_Selection->Parameter_Optimization Develop Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Validate Linearity Linearity & Range Parameter_Optimization->Linearity LOD_LOQ LOD & LOQ Parameter_Optimization->LOD_LOQ Accuracy Accuracy/ Recovery Parameter_Optimization->Accuracy Precision Precision (Repeatability & Intermediate) Parameter_Optimization->Precision Robustness Robustness Parameter_Optimization->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Implement QC_Checks Quality Control Checks Routine_Analysis->QC_Checks Monitor

Caption: General workflow for the validation of an analytical method.

Caption: Decision tree for selecting an analytical method for this compound detection.

References

A Comparative Guide to Anthracene and Pyrene as Fluorescent Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. Among the vast array of available fluorophores, anthracene (B1667546) and pyrene (B120774) stand out as versatile polycyclic aromatic hydrocarbons (PAHs) with unique photophysical properties that make them suitable for a wide range of applications, from sensing and imaging to drug delivery.

This guide provides a comprehensive comparison of this compound and pyrene as fluorescent probes, supported by experimental data and detailed protocols to assist in making an informed choice for your specific research needs.

At a Glance: this compound vs. Pyrene

FeatureThis compound-Based ProbesPyrene-Based Probes
Primary Fluorescence Mechanism Monomer emission, often modulated by Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).Exhibit both monomer and excimer (excited-state dimer) emission. The ratio of monomer to excimer fluorescence is highly sensitive to the microenvironment and intermolecular distances.
Key Advantages - High quantum yields.- Simple, well-defined emission spectra.- Good photostability.- Unique ability to form excimers, enabling ratiometric sensing of proximity and conformational changes.- Long fluorescence lifetime.- High quantum yield.- Large Stokes shift for excimer emission.- Low cytotoxicity and good cell permeability.
Common Applications - "Turn-on" or "turn-off" probes for detecting metal ions (e.g., Cr³⁺, Hg²⁺, Zn²⁺).- Sensing of small molecules and pH.- Cellular imaging.- Probing protein conformation and interactions.- DNA and RNA sensing.- Viscosity and polarity sensors.- Bioimaging.
Limitations - Generally smaller Stokes shift compared to pyrene excimers.- Lacks the intrinsic ratiometric sensing capability of pyrene excimers.- Monomer emission is in the UV-visible region, which can overlap with autofluorescence in biological samples.- Excimer formation is concentration-dependent, which can complicate quantitative measurements.

Photophysical Properties: A Quantitative Comparison

The following table summarizes the key photophysical properties of this compound and pyrene. It is important to note that these values can vary depending on the specific derivative and the solvent used.

PropertyThis compoundPyrene
Typical Absorption Maxima (λ_abs, nm) ~356, 375~335
Typical Emission Maxima (λ_em, nm) ~380, 401, 425 (Monomer)~375, 395 (Monomer)~470 (Excimer)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~9,000 at 356 nm~45,000 at 335 nm
Fluorescence Quantum Yield (Φ_f) 0.27 - 0.360.5 - 0.7
Fluorescence Lifetime (τ, ns) 4 - 1060 - 450 (Monomer)~45 (Excimer)

Signaling Mechanisms and Experimental Workflows

The distinct photophysical properties of this compound and pyrene give rise to different signaling mechanisms, which are exploited in various applications.

This compound: "Turn-On/Off" Sensing

This compound-based probes are often designed as "turn-on" or "turn-off" sensors. A common mechanism is Photoinduced Electron Transfer (PET). In the "off" state, a receptor molecule quenches the fluorescence of this compound. Upon binding to a specific analyte, the PET process is inhibited, leading to a restoration of fluorescence ("turn-on").

pet_mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Anthracene_off This compound (Excited State) Receptor_off Receptor Anthracene_off->Receptor_off PET Analyte_off Analyte Anthracene_on This compound (Excited State) Fluorescence Fluorescence Anthracene_on->Fluorescence Emission Receptor_on Receptor Analyte_on Analyte Receptor_on->Analyte_on Binding Excitation_off Excitation (hv) Excitation_off->Anthracene_off Excitation_on Excitation (hv) Excitation_on->Anthracene_on

Caption: Photoinduced Electron Transfer (PET) mechanism in an this compound-based fluorescent probe.

Pyrene: Ratiometric Sensing with Excimers

Pyrene's unique ability to form an excimer (an excited-state dimer) when two pyrene molecules are in close proximity is the foundation for its use in ratiometric sensing. The ratio of the excimer emission intensity to the monomer emission intensity is sensitive to the distance between the pyrene moieties, which can be modulated by conformational changes in proteins, DNA hybridization, or changes in the microenvironment viscosity.

pyrene_excimer cluster_monomer Monomer Emission cluster_excimer Excimer Emission Pyrene1_M Pyrene Monomer_Emission Monomer_Emission Pyrene1_M->Monomer_Emission ~375-400 nm Pyrene2_M Pyrene Excitation_M Excitation (hv) Excitation_M->Pyrene1_M Pyrene1_E Pyrene Pyrene2_E Pyrene Pyrene1_E->Pyrene2_E Proximity (<10 Å) Excimer_Emission Excimer_Emission Pyrene1_E->Excimer_Emission ~470 nm Excitation_E Excitation (hv) Excitation_E->Pyrene1_E

Caption: Monomer vs. excimer emission in pyrene-based probes.

Experimental Protocols

Protocol 1: Detection of Metal Ions using an this compound-Based "Turn-On" Probe

This protocol provides a general procedure for using an this compound-based fluorescent probe for the detection of a specific metal ion in an aqueous solution.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Quartz cuvettes.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in the buffer solution.

  • Place 2 mL of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set to the absorption maximum of the this compound derivative.

  • Add a small aliquot (e.g., 2 µL) of the metal ion stock solution to the cuvette and mix thoroughly.

  • Incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Record the fluorescence emission spectrum.

  • Repeat steps 4-6 with increasing concentrations of the metal ion to generate a titration curve.

  • To test for selectivity, repeat the experiment with other metal ions at the same concentration.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • The detection limit can be calculated based on the signal-to-noise ratio.

Protocol 2: Probing Protein Conformational Changes using a Pyrene-Labeled Protein

This protocol describes the labeling of a protein with a pyrene maleimide (B117702) derivative and the subsequent use of pyrene excimer fluorescence to monitor conformational changes.

Materials:

  • Purified protein with a free cysteine residue.

  • Pyrene maleimide.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing EDTA).

  • Size-exclusion chromatography column.

  • Fluorometer.

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer. If necessary, reduce any disulfide bonds by incubating with a reducing agent like TCEP.

  • Dye Preparation: Prepare a stock solution of pyrene maleimide (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution. Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column, eluting with the reaction buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~343 nm (for pyrene).

    • Acquire the fluorescence emission spectrum of the labeled protein by exciting at ~343 nm. The presence of both monomer (~375-400 nm) and excimer (~470 nm) emission indicates successful labeling and proximity of pyrene molecules.

  • Conformational Change Assay:

    • Induce a conformational change in the labeled protein (e.g., by adding a ligand, changing the temperature, or adding a denaturant).

    • Monitor the change in the ratio of excimer to monomer fluorescence intensity (E/M ratio) over time. An increase in the E/M ratio suggests that the pyrene labels are brought closer together, while a decrease indicates they are moving apart.

Protocol 3: Cellular Imaging with Fluorescent Probes

This protocol provides a general guideline for staining live cells with either this compound or pyrene-based fluorescent probes.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Probe Loading: Dilute the fluorescent probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.

  • Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe. For this compound-based probes, a DAPI filter set is often suitable. For pyrene, excitation in the UV range is required, and emission should be collected in both the blue (monomer) and green/cyan (excimer) channels for ratiometric imaging.

Concluding Remarks

Both this compound and pyrene offer powerful and versatile platforms for the development of fluorescent probes. This compound-based probes are particularly well-suited for "turn-on/off" sensing applications where a simple and robust change in fluorescence intensity is desired. In contrast, the unique excimer-forming property of pyrene makes it the probe of choice for ratiometric measurements of molecular proximity and conformational dynamics, providing a more quantitative and internally referenced signal. The selection between these two fluorophores will ultimately be guided by the specific requirements of the biological question under investigation and the desired signaling mechanism.

Comparing the efficiency of different catalysts for anthracene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for the synthesis of anthracene (B1667546) and its derivatives, compounds of significant interest due to their unique photophysical properties and applications in organic electronics, fluorescent probes, and medicinal chemistry.[1][2] The efficiency of different catalysts, including transition metals and Lewis acids, is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The choice of catalyst is a critical factor in the synthesis of this compound, directly impacting yield, selectivity, and reaction conditions. Transition metal catalysts, in particular, have revolutionized the synthesis of this compound scaffolds by offering more efficient and versatile approaches compared to traditional methods that often require harsh conditions and result in lower selectivity.[3][4] The following table summarizes the performance of several key catalytic systems.

Catalyst SystemReaction TypeSubstratesYield (%)Reaction ConditionsReference(s)
Palladium-based Catalysts
Pd(OAc)₂ / PPh₃Tandem C-H Activation/Bis-cyclizationPropargylic carbonates, Terminal alkynes40-87Base, various solvents[5]
Pd(PPh₃)₄Suzuki-Miyaura Coupling9-Bromothis compound, Phenylboronic acidHighNa₂CO₃, Toluene/THF/H₂O, Reflux[6]
Palladacycle IATriple Suzuki CouplingDibromothis compound, Aryl boronic acidsGoodK₂CO₃, THF/H₂O, 60-80°C[7]
Rhodium-based Catalysts
Rhodium catalystOxidative CouplingArylboronic acids, Internal alkynesModerate to GoodCu(OAc)₂, DMF, Thermal[1][8]
Indium-based Catalysts
In(OTf)₃Reductive-dehydration Intramolecular Cycloaromatization2-Benzylic aromatic aldehydes/ketones94-96Not specified[5]
Zinc-based Catalysts
ZincReduction / Aryl-aryl Coupling1,8-Dichloroanthraquinone (B31358), Arylboronic acidsGoodModified Suzuki-Miyaura conditions[3][8]
ZnBr₂ / SiO₂Friedel–Crafts AlkylationArenes, Aromatic aldehydesFavorableBenzene, Mild conditions[3]
Photocatalysts
TiO₂Photocatalytic Degradation/OxidationThis compound-UV light, pH 6.8[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems in this compound synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling for 9-Phenylthis compound Synthesis

This protocol describes a widely used method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[6]

Materials:

  • 9-Bromothis compound (257 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

  • Toluene (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a round-bottom flask, combine 9-bromothis compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.

  • Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 9-phenylthis compound.

Rhodium-Catalyzed Oxidative Benzannulation

This method provides an efficient route to 1,2,3,4-tetrasubstituted this compound derivatives.[8]

General Procedure:

A mixture of 1-adamantoyl-1-naphthylamines, an internal alkyne, and a rhodium catalyst in the presence of Cu(OAc)₂ as an oxidant is heated in DMF. The reaction typically proceeds smoothly to yield the target this compound products in moderate to good yields.

Zinc-Catalyzed Synthesis of 1,8-Diaryl-anthracene Derivatives

This approach utilizes a zinc catalyst for the synthesis of biologically active this compound derivatives.[3][8]

General Procedure:

The synthesis involves the reduction of 1,8-dichloroanthraquinone with zinc, followed by an aryl-aryl coupling reaction under modified Suzuki-Miyaura conditions with an appropriate arylboronic acid. This method generally yields good results for 1,8-diaryl this compound derivatives.

Experimental Workflow and Reaction Mechanisms

To systematically compare the efficiency of different catalysts, a standardized experimental workflow is essential. The following diagram illustrates a logical process for such a comparison.

G cluster_0 Catalyst Screening Workflow Start Start Define Reaction Define Target this compound Derivative and Reaction Type Start->Define Reaction Select Catalysts Select a Range of Catalysts (e.g., Pd, Rh, Zn-based) Define Reaction->Select Catalysts Optimize Conditions Optimize Reaction Conditions for Each Catalyst (Temperature, Solvent, Time) Select Catalysts->Optimize Conditions Run Reactions Perform Syntheses in Parallel Optimize Conditions->Run Reactions Analyze Products Analyze Yield and Purity (e.g., NMR, GC-MS) Run Reactions->Analyze Products Compare Results Compare Catalyst Performance (Yield, Selectivity, TOF) Analyze Products->Compare Results Select Best Catalyst Select Optimal Catalyst for Target Synthesis Compare Results->Select Best Catalyst End End Select Best Catalyst->End

Caption: A generalized workflow for the comparative analysis of catalyst efficiency in this compound synthesis.

The mechanisms of these catalytic reactions are often complex, involving multiple steps such as oxidative addition, reductive elimination, and transmetalation. For instance, in the palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Understanding these mechanisms is key to optimizing reaction conditions and developing more efficient catalysts.

References

A Validated UV-Vis Spectroscopic Method for the Quantification of Anthracene: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental analysis, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) is critical due to their potential toxicity and environmental persistence. While sophisticated chromatographic techniques are available, UV-Vis spectroscopy offers a simpler, more accessible, and cost-effective alternative. This guide provides a detailed overview and performance validation of a UV-Vis spectroscopic method for this compound quantification, comparing its performance against the internationally recognized ICH Q2(R1) guidelines for analytical procedure validation.

Experimental Protocol

A validated method for the quantification of this compound in n-hexane solutions has been reported, demonstrating its reliability and suitability for its intended purpose.[1] The following protocol outlines the key steps in this UV-Vis spectroscopic analysis.

Instrumentation: A standard double-beam UV-Vis spectrophotometer is employed for the analysis.

Sample Preparation:

  • Standard Solutions: A stock solution of this compound is prepared by dissolving a precisely weighed amount in n-hexane. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.

  • Sample Extraction: For environmental samples, such as road dust, a solvent extraction method is utilized to isolate the this compound.

Spectroscopic Measurement:

  • Solvent: n-hexane is used as the solvent for all solutions.

  • Wavelength Scan: The UV-Vis spectrum of this compound in n-hexane is recorded over a specific wavelength range to identify the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: The absorbance of the standard and sample solutions is measured at the determined λmax.

Method Validation and Performance

The suitability of an analytical method for its intended use is demonstrated through a process of validation, which assesses a range of performance characteristics. The following data summarizes the validation of this UV--Vis spectroscopic method for this compound quantification, with the performance parameters evaluated according to ICH Q2(R1) guidelines.

Validation Parameter Performance Metric Result for this compound ICH Q2(R1) Guideline
Linearity Correlation Coefficient (R²)> 0.99A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy Recovery (%)~ 97.8%The closeness of test results to the true value should be established across the specified range.
Precision Repeatability (Intra-day) RSD%Not explicitly stated, but method is described as reproducible.The precision of the analytical procedure should be assessed at different levels: repeatability, intermediate precision, and reproducibility.
Intermediate Precision (Inter-day) RSD%Not explicitly stated, but method is described as reproducible.
Limit of Detection (LOD) Concentration (mg/L)0.018 mg/LThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Concentration (mg/L)0.089 mg/LThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The method is specific for this compound in the absence of interfering substances at the selected wavelength.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness Not explicitly stated, but method is described as rugged.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data sourced from a study on the validation of a UV-Vis spectroscopic method for this compound and pyrene (B120774) quantification.[1]

Workflow for UV-Vis Spectroscopic Method Validation

The following diagram illustrates the logical workflow for validating a UV-Vis spectroscopic method for this compound quantification, from initial setup to the assessment of key performance indicators as stipulated by ICH Q2(R1) guidelines.

UV-Vis Method Validation Workflow cluster_setup Method Setup cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting instrument Instrument Qualification reagents Standard & Reagent Preparation instrument->reagents wavelength Wavelength Selection (λmax) reagents->wavelength linearity Linearity & Range wavelength->linearity accuracy Accuracy linearity->accuracy data_collection Data Collection & Statistical Analysis linearity->data_collection precision Precision (Repeatability & Intermediate) accuracy->precision accuracy->data_collection specificity Specificity precision->specificity precision->data_collection lod_loq LOD & LOQ specificity->lod_loq specificity->data_collection robustness Robustness lod_loq->robustness lod_loq->data_collection robustness->data_collection report Validation Report Generation data_collection->report

Caption: Workflow for the validation of a UV-Vis spectroscopic method.

Conclusion

The validated UV-Vis spectroscopic method presented provides a reliable and accessible approach for the quantification of this compound. The performance data, particularly the high linearity, accuracy, and established limits of detection and quantification, demonstrate its suitability for routine analysis. When compared against the comprehensive framework of the ICH Q2(R1) guidelines, this method proves to be robust and fit for its intended purpose, offering a valuable alternative to more complex analytical techniques for researchers and scientists in relevant fields.

References

A Comparative Guide to the Photophysical Properties of Anthracene and Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the photophysical properties of two structural isomers, anthracene (B1667546) and phenanthrene (B1679779). While both are polycyclic aromatic hydrocarbons (PAHs) with the chemical formula C₁₄H₁₀, their distinct arrangements of three fused benzene (B151609) rings—linear for this compound and angular for phenanthrene—give rise to significant differences in their interaction with light. This document summarizes key photophysical parameters, outlines the experimental protocols for their measurement, and visually represents the underlying processes.

Executive Summary

This compound and phenanthrene exhibit markedly different photophysical behaviors. This compound generally displays a higher fluorescence quantum yield and a shorter fluorescence lifetime, making it a stronger emitter. In contrast, phenanthrene, the more thermodynamically stable isomer, has a lower fluorescence quantum yield but a significantly longer fluorescence lifetime. Furthermore, phenanthrene is known for its prominent phosphorescence at low temperatures, a phenomenon less readily quantified for this compound. These differences are primarily attributed to the variance in their electronic structures and the efficiencies of competing de-excitation pathways, such as intersystem crossing.

Data Presentation: A Side-by-Side Comparison

The photophysical properties of this compound and phenanthrene are highly dependent on their environment, particularly the solvent. Below is a summary of their key parameters in two common solvents, the nonpolar cyclohexane (B81311) and the polar ethanol (B145695), as well as data for phosphorescence in a rigid glass matrix at 77 K.

Table 1: Photophysical Properties of this compound and Phenanthrene in Solution

ParameterThis compoundPhenanthreneSolvent
Absorption λmax (nm) ~356, 375[1]~252, 295[2]Cyclohexane
~357, 375~251, 293Ethanol[1]
Emission λmax (nm) ~380, 400, 425[3]~350, 365[3]Water
Fluorescence Quantum Yield (Φf) 0.36[1]0.125[2]Cyclohexane / Ethanol
0.27[1]Ethanol
Fluorescence Lifetime (τf) (ns) ~5.7 (vapor phase)[4]~14.9 (in water)Various
Intersystem Crossing Quantum Yield (Φisc) ~0.70.35 - 0.45Various

Table 2: Low-Temperature Phosphorescence Properties (77 K in Rigid Glass)

ParameterThis compoundPhenanthreneConditions
Phosphorescence λmax (nm) ~670 (from 14927 cm⁻¹)Not specifiedEthanol Glass
Phosphorescence Quantum Yield (Φp) Not readily available0.13Alcohol-ether glass
Phosphorescence Lifetime (τp) (s) Not readily available3.3Alcohol-ether glass

Unraveling the Photophysical Pathways

The Jablonski diagram below illustrates the electronic and vibrational energy levels of a molecule and the various transitions that can occur upon absorption of light. For both this compound and phenanthrene, the key processes are absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence (10⁻⁹-10⁻⁷ s) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited Singlet) S2->S1 Internal Conversion T1->S0 Phosphorescence (10⁻³-10² s) T1->S0 Intersystem Crossing (ISC) S0v1 S0v2 S1v0 S1v1 S1v2 S1v2->S1v0 Vibrational Relaxation T1v0 T1v1 T1v1->T1v0 Vibrational Relaxation

Caption: A generalized Jablonski diagram illustrating the photophysical processes.

Experimental Protocols

Accurate determination of photophysical parameters requires meticulous experimental procedures. Below are detailed methodologies for key measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient.

Protocol:

  • Sample Preparation: Prepare a stock solution of the analyte (this compound or phenanthrene) in a spectroscopic grade solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

    • Rinse a second quartz cuvette with the sample solution before filling it.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

    • Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Identify the wavelengths of maximum absorbance from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φf).

Protocol (Comparative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for phenanthrene, or this compound itself can be used if a reliable literature value is available for the solvent being used).

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators and a photomultiplier tube detector.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Set the excitation wavelength (λex) for both the sample and standard.

    • Record the fluorescence emission spectrum for each solution over a range that covers the entire emission profile.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis: The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence spectrum and lifetime (τp).

Protocol:

  • Sample Preparation: Dissolve the sample in a solvent that forms a clear, rigid glass at low temperatures (e.g., a 2:1 mixture of ethanol and diethyl ether). The concentration should be low enough to avoid aggregation.

  • Instrumentation: A spectrofluorometer with a pulsed light source (e.g., a xenon flash lamp) and a time-gated detector is required. A cryostat (e.g., a liquid nitrogen dewar) is used to cool the sample to 77 K.

  • Measurement:

    • Place the sample in the dewar and cool to 77 K.

    • Excite the sample with a pulse of light.

    • Use a time-gated detection system to measure the emission after a delay (typically microseconds to milliseconds) to eliminate the short-lived fluorescence.

    • Record the phosphorescence spectrum by scanning the emission monochromator.

    • To measure the lifetime, monitor the decay of the phosphorescence intensity at a fixed wavelength over time after the excitation pulse.

  • Data Analysis: The phosphorescence lifetime is determined by fitting the decay curve to an exponential function.

Experimental and Logical Workflow

The characterization of the photophysical properties of a molecule follows a logical progression of experiments, as depicted in the workflow diagram below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_phos Phosphorescence Spectroscopy (77K) cluster_calc Data Analysis Prep Prepare Dilute Solutions (Analyte & Standard) UVVis Measure UV-Vis Absorption Spectra Prep->UVVis Fluor Measure Fluorescence Emission Spectra Prep->Fluor Lifetime Measure Fluorescence Lifetime (TCSPC) Prep->Lifetime Phos Measure Time-Gated Phosphorescence Spectra Prep->Phos AbsData Determine λmax & Absorbance at λex UVVis->AbsData CalcQY Calculate Quantum Yields (Φf, Φp, Φisc) AbsData->CalcQY FluorData Determine λem & Integrated Intensity Fluor->FluorData FluorData->CalcQY LifetimeData Determine τf Lifetime->LifetimeData PhosData Determine λp & Lifetime (τp) Phos->PhosData PhosData->CalcQY

Caption: A typical experimental workflow for characterizing photophysical properties.

Conclusion

The linear and angular fusion of the benzene rings in this compound and phenanthrene, respectively, leads to distinct electronic structures that govern their photophysical behavior. This compound's higher fluorescence quantum yield and shorter lifetime make it a more efficient fluorophore, while phenanthrene's properties, including its notable phosphorescence, provide a contrasting example of how molecular geometry influences the competition between radiative and non-radiative decay pathways. Understanding these differences is crucial for selecting the appropriate molecule for applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs) and photosensitizers in drug development.

References

Evaluating the performance of different anthracene derivatives in OLEDs.

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the extensive exploration of various organic materials. Among these, anthracene (B1667546) and its derivatives have emerged as a cornerstone in the development of high-performance OLEDs, particularly for blue emission, a critical component for full-color displays and white lighting.[1][2] This guide provides a comprehensive comparison of the performance of different this compound derivatives, supported by experimental data, to aid researchers, scientists, and professionals in the field of materials science and device engineering.

This compound derivatives are widely utilized as emitting materials, hosts for dopants, and charge-transporting materials in OLEDs.[1] Their rigid, planar structure and high fluorescence quantum yield make them excellent candidates for luminescent layers.[3] Modifications to the core this compound structure, through the addition of various functional groups at the 9, 10, and other positions, allow for the fine-tuning of their electronic and optical properties, leading to improved device efficiency, color purity, and operational stability.[1][4]

Performance Comparison of this compound Derivatives in OLEDs

The following table summarizes the key performance metrics of various this compound derivatives from recent studies. This data allows for a direct comparison of their efficiency, color coordinates, and other critical parameters.

Emitter/Host DerivativeRoleExternal Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Lifetime
Pyrene Substituted
PyAnPyEmitter4.78(0.16, 0.10)Not ReportedNot ReportedNot Reported
PyTAnPyEmitter5.48(0.15, 0.06)Not ReportedNot ReportedNot Reported
Spirobenzofluorene Substituted
BH-9PA (doped with DSA-Ph)HostNot Reported(0.14, 0.29) at 7V7.03Not ReportedNot Reported
BH-9PA (doped with BD-6MDPA)HostNot Reported(0.14, 0.22) at 7V6.60Not ReportedNot Reported
Carbazole & Acridine Substituted
TPA-TAn-DMAC (non-doped)Emitter4.9(0.14, 0.18)Not ReportedNot ReportedNot Reported
Cz-TAn-DMAC (doped)Emitter4.8(0.15, 0.08)Not ReportedNot ReportedNot Reported
mCz-TAn-CN (non-doped)Emitter7.03(0.14, 0.12)Not ReportedNot ReportedNot Reported
m2Cz-TAn-CN (doped)Emitter7.28(0.14, 0.09)Not ReportedNot ReportedNot Reported
mCzAnBzt (non-doped)Emitter7.95(0.15, 0.07)Not ReportedNot ReportedNot Reported
tert-butylcarbazolyl & this compound Derivative
tert-butylcarbazolyl-anthracene (doping-free)Emitter5.9(0.14, 0.12)Not ReportedNot ReportedNot Reported
tert-butylcarbazolyl-anthracene (host in hyperfluorescent)Host7.1Not ReportedNot ReportedNot ReportedNot Reported
9,10-diphenylthis compound (DPA) Derivatives
Ph-DPANEmitter4.6-5.8Not ReportedNot ReportedNot ReportedNot Reported
Flu-DPANEmitter4.6-5.8Not ReportedNot ReportedNot ReportedNot Reported
TPA-DPANEmitter4.6-5.8Not ReportedNot ReportedNot ReportedNot Reported
Triplet-Triplet Annihilation (TTA) based
This compound Derivative 1Emitter10.2(0.134, 0.131)Not ReportedNot ReportedNot Reported
This compound Derivative 2Emitter8.6(0.137, 0.076)Not ReportedNot ReportedNot Reported
CLSA-based Emitter 1Emitter11.0(0.155, 0.039)Not ReportedNot ReportedNot Reported
CLSA-based Emitter 2Emitter11.3(0.155, 0.041)Not ReportedNot ReportedNot Reported

Note: "Not Reported" indicates that the specific data point was not found in the cited literature. The performance of OLEDs is highly dependent on the full device architecture and fabrication conditions.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps. Below are generalized methodologies for the key experiments cited in the literature.

OLED Fabrication (Vacuum Thermal Evaporation)

A common method for depositing the organic layers and the cathode in an OLED is vacuum thermal evaporation.

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition : The organic materials, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10-6 Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors. A typical device structure might be: ITO / HIL / HTL / EML (host doped with this compound derivative) / ETL / EIL / Cathode.[5]

  • Cathode Deposition : A metal cathode, often a bilayer of a low work function metal like lithium fluoride (B91410) (LiF) followed by aluminum (Al), is deposited on top of the organic stack without breaking the vacuum.

  • Encapsulation : To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Device Characterization

Once fabricated, the OLEDs are subjected to a series of tests to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics : The device is driven by a source meter, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V). This provides information on the turn-on voltage, luminous efficiency, and power efficiency.

  • Electroluminescence (EL) Spectra and CIE Coordinates : The light emitted from the device is collected by a spectroradiometer to measure the EL spectrum. From this spectrum, the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE) : The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime : The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95%, 80%, or 50%) under a constant current density.

Visualizing Key Processes

To better understand the experimental workflow and the fundamental photophysical processes in this compound-based OLEDs, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Deposition) cluster_char Characterization sub_clean Substrate Cleaning (Ultrasonication) sub_treat Surface Treatment (UV-Ozone/Plasma) sub_clean->sub_treat hil Hole Injection Layer sub_treat->hil htl Hole Transport Layer hil->htl eml Emissive Layer (this compound Derivative) htl->eml etl Electron Transport Layer eml->etl eil Electron Injection Layer etl->eil cathode Cathode Deposition (LiF/Al) eil->cathode encap Encapsulation cathode->encap jvl J-V-L Measurement el EL Spectrum & CIE jvl->el eqe EQE Calculation el->eqe lifetime Lifetime Testing eqe->lifetime encap->jvl Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T_higher Tn T1->T_higher Triplet-Triplet Annihilation (TTA) S_higher Sn T_higher->S1 Delayed Fluorescence

References

A Comparative Guide to HPLC and GC-MS Methods for Anthracene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) is of paramount importance due to their potential carcinogenic and mutagenic properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent analytical techniques employed for this purpose. The choice between HPLC and GC-MS is often not straightforward and depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.[1] This guide provides an objective comparison of these two methods, supported by experimental data, to assist in selecting the most appropriate technique for this compound analysis.

Performance Characteristics: A Head-to-Head Comparison

Both HPLC and GC-MS have proven to be robust and reliable for the quantification of PAHs.[2] However, they possess distinct advantages and limitations. GC-MS is generally recognized for its superior sensitivity and lower detection limits, making it a preferred method for trace-level analysis.[1][2] Conversely, HPLC can offer faster analysis times, particularly for higher-molecular-weight PAHs.[1][3] When coupled with a fluorescence detector (HPLC-FLD), it can also achieve very low detection limits.[1][4]

A study comparing the two methods for PAH analysis in road-tunnel wash water found that GC-MS exhibited lower limits of detection (LODs) for 13 out of 16 EPA priority PAHs compared to HPLC with diode-array and fluorescence detection (HPLC-DAD-FLD).[5] However, the HPLC method provided a significantly faster separation time of 22.50 minutes compared to 34.75 minutes for the GC method.[5]

The following table summarizes key quantitative performance parameters for both HPLC and GC-MS in the analysis of this compound and other structurally similar PAHs.

Performance ParameterHPLCGC-MSNotes
Limit of Detection (LOD) Typically in the low ng/L to µg/L range.[6][7] For this compound, a quantification limit of 75 ng/L has been reported using HPLC-FLD.[6][7]Generally lower than HPLC, often by an order of magnitude or more, in the low ng/L range.[1][5]GC-MS in Selected Ion Monitoring (SIM) mode offers enhanced sensitivity.[4]
Limit of Quantification (LOQ) Quantifiable in the ng/L to µg/L range.[6][7]Quantifiable in the ng/L range.[8]LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[9][10]
Linearity (R²) Typically ≥ 0.99.[11]Typically ≥ 0.99.[8][12]Indicates a strong correlation between detector response and concentration.
Precision (%RSD) Relative Standard Deviations are generally low, often below 20%.[6][7]Relative Standard Deviations are typically below 6%.[12]Measures the repeatability of the analysis.
Analysis Time Can be faster, with separation times around 20-30 minutes.[5]Can be longer, with run times exceeding 30 minutes to achieve good separation.[3][5]HPLC can be advantageous for high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of PAHs in aqueous and soil samples.

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed using a suitable solvent like acetonitrile (B52724) or dichloromethane.[2]

    • For solid samples, an accelerated solvent extraction (ASE) can be used.[5]

    • The final extract is often filtered through a 0.45 µm filter before injection.[13]

  • Instrumentation:

    • An HPLC system equipped with a binary pump, autosampler, and a fluorescence detector (FLD) or a Diode Array Detector (DAD) is used.[5][13]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column, such as a Zorbax Eclipse PAH column (100 mm x 4.6 mm, 1.8 µm), is commonly used.[5]

    • Mobile Phase: A gradient elution with acetonitrile and water is typical.[5][6]

    • Flow Rate: A flow rate of around 1.0 to 1.8 mL/min is often employed.[5][6]

    • Column Temperature: Maintained at a constant temperature, for instance, 20°C or 35°C.[5][6]

    • Injection Volume: Typically 5-20 µL.[5]

    • Detection:

      • Fluorescence (FLD): For this compound, an excitation wavelength of 254 nm and an emission wavelength of 416 nm can be used.[6][7]

      • Diode Array (DAD): Allows for monitoring at multiple wavelengths, with 254 nm being common for general PAH detection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for PAH analysis in various environmental matrices.

  • Sample Preparation:

    • Similar to HPLC, extraction methods like SPE or ASE are used. The extract is then concentrated.[5]

    • It's crucial to use a deuterated internal standard, such as this compound-d10, for accurate quantification.[15]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A capillary column such as an Agilent J&W DB-5ms (20 m x 0.18 mm, 0.18 µm) is suitable.[12]

    • Carrier Gas: Helium with a constant flow rate, for example, 1 mL/min.[16]

    • Inlet: Splitless injection is common for trace analysis.[17]

    • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 60-90°C), hold for a few minutes, and then ramp up to a final temperature of around 320°C.[1][17]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its high sensitivity and selectivity for target analytes.[1][12] For this compound, the characteristic ions would be monitored.

Methodology Visualization

To better understand the logical flow of comparing and validating these two analytical techniques, the following diagrams illustrate the cross-validation workflow and the individual experimental processes.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Analysis & Validation Sample Representative Sample SpikedSample Spike with Internal Standard (e.g., this compound-d10) Sample->SpikedSample Extraction Extraction (SPE, LLE, etc.) SpikedSample->Extraction Extract Sample Extract Extraction->Extract HPLC HPLC-FLD/DAD Analysis Extract->HPLC GCMS GC-MS Analysis Extract->GCMS DataHPLC HPLC Data (Peak Area, RT) HPLC->DataHPLC DataGCMS GC-MS Data (Peak Area, RT, Mass Spectra) GCMS->DataGCMS QuantHPLC Quantification (HPLC) DataHPLC->QuantHPLC QuantGCMS Quantification (GC-MS) DataGCMS->QuantGCMS Compare Compare Results (Accuracy, Precision, LOD, LOQ) QuantHPLC->Compare QuantGCMS->Compare Conclusion Method Selection Compare->Conclusion

Caption: Cross-validation workflow for HPLC and GC-MS methods.

ExperimentalWorkflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow H_Start Sample Injection H_Sep C18 Reversed-Phase Separation H_Start->H_Sep H_Det Fluorescence/DAD Detection H_Sep->H_Det H_Data Chromatogram H_Det->H_Data G_Start Sample Injection G_Vap Vaporization in Inlet G_Start->G_Vap G_Sep Capillary Column Separation G_Vap->G_Sep G_Ion Electron Ionization G_Sep->G_Ion G_Mass Mass Analysis (SIM) G_Ion->G_Mass G_Data Mass Chromatogram G_Mass->G_Data

Caption: Experimental workflows for HPLC and GC-MS analysis.

References

A Comparative Analysis of the Cytotoxicity of Anthracene and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of anthracene (B1667546) and its key metabolites, including anthraquinone (B42736), 1,2-dihydroxyanthraquinone (alizarin), and 9,10-anthracenediol. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays and visualizations of the primary signaling pathways involved in their cytotoxic effects.

Introduction

This compound, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant. While often considered non-genotoxic in its parent form, its metabolic activation in biological systems can lead to the formation of metabolites with significant cytotoxic and, in some cases, carcinogenic potential.[1] This guide focuses on a comparative analysis of the cytotoxicity of this compound and its prominent metabolites, providing researchers and drug development professionals with a consolidated resource to understand their relative toxicities and mechanisms of action.

Data Presentation

The cytotoxic effects of this compound and its metabolites are summarized below. It is important to note that the IC50 values are highly dependent on the cell line and experimental conditions, and thus direct comparison across different studies should be made with caution.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Its Metabolites

CompoundCell LineIC50 ValueReference
This compound Derivative (MHY412)MCF-7/Adr (Doxorubicin-resistant Human Breast Cancer)0.15 µM[2]
This compound Derivative (20a)HG-3 (Chronic Lymphocytic Leukemia)0.17 µM[3]
This compound-9,10-dione Derivative (5)CaSki (Human Cervical Cancer)0.3 µM[4]
This compound Derivative (25n)PGA-1 (Chronic Lymphocytic Leukemia)0.35 µM[3]
Annulated Anthraquinone DerivativeHuman Cancer Cell Lines0.86 µM[5]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)this compound-9,10-dione (4)PC3 (Prostate Cancer)4.65 µM[6]
1,2-Dihydroxyanthraquinone (Alizarin)Pancreatic Cancer Cells12.3 µM[7]
1,2-Dihydroxyanthraquinone (Alizarin)MCF-7 (Human Breast Cancer)31.6 µM[8]
1,2-Dihydroxyanthraquinone (Alizarin)4T1 (Mouse Breast Cancer)495 µM[9]
9,10-AnthraquinoneHCT 116 (Human Colon Cancer)1.55 mM (1550 µM)[10]
Various Anthraquinone DerivativesPC3, HT-29, HeLa, HepG24.65 ->100 µM[6]

Mechanisms of Cytotoxicity

The cytotoxicity of this compound and its metabolites is often mediated by the induction of oxidative stress, DNA damage, and subsequent apoptosis.

This compound: In its ground state, this compound exhibits low cytotoxicity. However, upon photoactivation by UV or sunlight, it can generate reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anions.[1][11] This photo-induced toxicity can lead to DNA damage and cell death.[11][12] Metabolic activation by cytochrome P450 enzymes can also convert this compound into more reactive and toxic metabolites.[13]

Anthraquinones: Anthraquinone and its derivatives are generally more cytotoxic than this compound. Their toxicity is strongly linked to their ability to generate ROS, leading to oxidative stress.[12] This, in turn, can trigger various apoptotic signaling pathways. One key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[12] Additionally, some anthraquinone derivatives have been shown to induce apoptosis through endoplasmic reticulum (ER) stress, activating the ATF6-CHOP signaling pathway.[11][14]

1,2-Dihydroxyanthraquinone (Alizarin): Alizarin has demonstrated cytotoxic effects in various cancer cell lines. Its mechanisms include the induction of apoptosis and cell cycle arrest.[7][8]

9,10-Anthracenediol: Limited specific data is available for the cytotoxicity and mechanisms of 9,10-anthracenediol. However, as a dihydroxy derivative of this compound, it is expected to participate in redox cycling and potentially contribute to oxidative stress.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

anthracene_metabolism_toxicity This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolism ROS_Photo Reactive Oxygen Species (ROS) This compound->ROS_Photo Photosensitization Metabolites Reactive Metabolites (e.g., Diol Epoxides) CYP450->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Adduct Formation Cell_Damage Cellular Damage ROS_Photo->Cell_Damage UV_Light UV Light UV_Light->this compound Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Damage->Apoptosis

Metabolic Activation and Phototoxicity of this compound.

anthraquinone_apoptosis_pathway Anthraquinone Anthraquinone ROS Increased ROS Anthraquinone->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation (inactivation) JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito inhibition removed CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS/JNK-Mediated Apoptosis by Anthraquinones.

experimental_workflow Cell_Culture Cell Seeding (e.g., MCF-7, HeLa) Treatment Treatment with This compound/Metabolites Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Apoptosis_Assay Apoptosis Assays Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies Treatment->Mechanism_Study AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Caspase Caspase Activity Assay Apoptosis_Assay->Caspase ROS_Detection ROS Detection (e.g., DCFH-DA) Mechanism_Study->ROS_Detection Western_Blot Western Blot (Bcl-2, Bax) Mechanism_Study->Western_Blot

General Experimental Workflow for Cytotoxicity Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of this compound or its metabolites for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as previously described.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

The available data indicates that the metabolites of this compound, particularly anthraquinones and their derivatives, exhibit significantly higher cytotoxicity compared to the parent compound, especially when this compound is not photoactivated. The primary mechanisms of cytotoxicity for these metabolites involve the induction of oxidative stress and apoptosis through various signaling pathways. This comparative guide provides a foundational understanding for researchers in toxicology and drug development, highlighting the importance of considering metabolic activation when assessing the biological effects of PAHs. Further research focusing on direct comparative studies under standardized conditions would be beneficial for a more precise quantitative risk assessment.

References

Assessing the stability of anthracene derivatives under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Anthracene (B1667546) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of various this compound derivatives under different stress conditions. The information is intended to aid in the selection of suitable compounds for research and development, particularly in the field of drug discovery where stability is a critical parameter. The data presented is a synthesis of findings from multiple studies and is supported by detailed experimental protocols.

Quantitative Stability Data

The stability of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic core. The following tables summarize key stability data under thermal, photolytic, and chemical stress conditions.

Table 1: Thermal Stability of this compound Derivatives

CompoundDecomposition Temperature (Td) at 5% weight loss (°C)Experimental ConditionsReference
2,6-di(4-cyclohexylphenyl)this compound (DcHPA)360Thermogravimetric Analysis (TGA) under nitrogen atmosphere.[1]
2,6-di(4-n-hexylphenyl)this compound (DnHPA)310TGA under nitrogen atmosphere.[1]
9,10-diphenylthis compound~386TGA at a heating rate of 5.0 °C/min under a nitrogenous atmosphere.[2]
This compoundMelting Point: 216 °C, Boiling Point: 340 °CSimultaneous Thermal Analysis (STA) with a heating rate of 10 K/min under nitrogen purge.[3]

Table 2: Photostability of this compound Derivatives

CompoundDegradation Rate/Quantum YieldExperimental ConditionsReference
This compoundPseudo first-order degradation rate constant increases with solvent polarity (water > methanol (B129727) > hexane).Studied in air-equilibrated hexane, methanol, and pure water solutions.[4]
9,10-bis(phenylethynyl)this compound derivative (G)Encapsulation in a self-assembled boronic ester complex (G@Cap) resulted in a nearly 10-fold increase in photostability.Single-molecule fluorescence spectroscopy in a glassy polymer matrix.[5]
This compound-9-carboxylic acidExhibits complex photophysics involving acid-base and monomer-dimer equilibria, which are sensitive to the nature of the medium.Studied in various homogeneous solvents, binary solvent mixtures, and cationic micellar solutions.[6]

Table 3: Chemical Stability of this compound Derivatives (Oxidation)

CompoundReaction Rate/ProductsExperimental ConditionsReference
This compoundReaction with OH radicals exhibits complex temperature dependence. The activation energy for oxidation by hydroxyl radicals under visible irradiation was found to be 51.3 kJ/mol.Pulsed laser photolysis/pulsed laser-induced fluorescence (PLP/PLIF) technique over a temperature range of 373 to 1200 K.[7][8][9]
This compoundSelective oxidation to 9,10-anthraquinone over a V2O5/SiO2 catalyst.Vapor-phase oxidation at various oxygen concentrations, contact times, and reaction temperatures.[10]
2-Hydroxythis compoundPeroxidase-catalyzed oxidation kinetics were investigated.Fluorimetric method at pH 5.5 and 25 °C.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are outlines for key experiments cited in this guide.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of an this compound derivative.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-20 mg) is placed in a TGA sample pan.[12]

  • Instrument Setup: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[12]

  • Experimental Run:

    • The sample is heated at a constant rate (e.g., 5 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).[12]

    • An initial isothermal step (e.g., at 150°C for 15 minutes) can be included to remove any moisture.[12]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[12]

Photostability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the degradation of an this compound derivative upon exposure to light.

Methodology:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable transparent solvent.

  • Light Exposure:

    • The sample solution is exposed to a light source with a specified spectral distribution and intensity (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter for confirmatory studies as per ICH Q1B guidelines).[13]

    • A dark control sample is stored under the same conditions but protected from light.[13]

  • Sample Analysis:

    • Aliquots of the exposed and dark control samples are taken at various time points.

    • The concentration of the parent compound and the formation of degradation products are quantified using a validated stability-indicating HPLC-UV method.[14]

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

Chemical Stability Assessment (Forced Degradation Study)

Objective: To determine the intrinsic stability of an this compound derivative and identify its degradation pathways under various chemical stress conditions.[15]

Methodology:

  • Stress Conditions: The drug substance is subjected to the following conditions as per ICH guidelines:

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.[16]

    • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.[16]

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.[16]

    • Thermal Stress: Expose the solid drug substance to dry heat.[16]

    • Photolytic Stress: Expose the drug substance to UV and visible light.[16]

  • Sample Analysis: The stressed samples are analyzed using a stability-indicating analytical method (e.g., HPLC, GC-MS) to separate and quantify the drug substance and its degradation products.[15]

  • Data Analysis: The extent of degradation is determined, and the degradation products are characterized to establish the degradation pathways. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged.[17]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures for assessing the stability of this compound derivatives and a hypothetical signaling pathway where such a compound might be involved.

Stability_Assessment_Workflow cluster_0 Stability Assessment of this compound Derivative cluster_1 Stress Conditions cluster_2 Data Evaluation start This compound Derivative Sample thermal Thermal Stress (TGA, DSC) start->thermal photolytic Photolytic Stress (UV/Vis Light Exposure) start->photolytic chemical Chemical Stress (Acid, Base, Oxidation) start->chemical analysis Analytical Method (HPLC, GC-MS, Spectroscopy) thermal->analysis photolytic->analysis chemical->analysis quantification Quantify Degradation (%) analysis->quantification identification Identify Degradants analysis->identification kinetics Determine Degradation Kinetics analysis->kinetics report Stability Profile Report quantification->report identification->report kinetics->report

Caption: Workflow for assessing the stability of this compound derivatives.

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Pathway cluster_drug Intervention by this compound Derivative receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response anthracene_derivative Stable this compound Derivative anthracene_derivative->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by an this compound derivative.

References

Anthracene-Based Sensors Emerge as Powerful Tools for Analyte Detection, Offering Competitive Performance Against Established Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals now have access to a new class of highly sensitive and selective detection methods with the advent of novel anthracene-based fluorescent sensors. These sensors are demonstrating performance metrics comparable, and in some cases superior, to traditional analytical techniques for a range of analytes, including heavy metal ions and various anions.

A comprehensive analysis of recently developed this compound-based sensors reveals their potential to rival established technologies such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and ion-selective electrodes. This guide provides a direct comparison of these new sensors with existing technologies, supported by experimental data, detailed protocols, and visualizations of their underlying signaling pathways.

Performance Benchmark: This compound (B1667546) Sensors vs. Traditional Methods

The efficacy of these novel sensors is best illustrated through a direct comparison of key performance indicators against current industry-standard methods. The following tables summarize the quantitative data for the detection of several critical analytes.

Heavy Metal Ion Detection
AnalyteTechnologyLimit of Detection (LOD)SelectivityResponse Time
Iron (Fe³⁺) This compound-based Fluorescent Sensor1.3 x 10⁻⁶ M[1]High selectivity over other common metal ions[2][3][4]Rapid
Colorimetric Test Kit0.01 - 0.20 mg/L (ppm) range[5]May have interferences from other ionsMinutes
Chromium (Cr³⁺) This compound-based Fluorescent Sensor0.4 µM[6]High selectivity over other metal ions< 1 minute[6]
Atomic Absorption Spectrometry (AAS)0.18 µg/L[7]Highly selectiveInstrument dependent
ICP-AES (EPA Method 200.7)Method-dependent, typically in the low µg/L range[1][8][9][10][11]HighInstrument dependent
Mercury (Hg²⁺) This compound-based Fluorescent Sensor59 nM[12]High selectivity over other metal ions[12]< 5 minutes[12]
Cold Vapor AAS (EPA Method 245.1)0.2 µg/L[5][13][14][15]Highly selectiveInstrument dependent
Commercial Test Kit10 ppb[16]Potential for interferences~5 minutes[16]
Anion Detection
AnalyteTechnologyLimit of Detection (LOD)Selectivity
Nitrate (B79036) (NO₃⁻) This compound-based Fluorescent SensorData not readily available in direct comparisonHigh affinity for nitrate demonstrated[17]
Ion-Selective Electrode (ISE)10⁻⁵ - 10⁻⁶ M[6][17][18]Subject to interference from other anions (e.g., Cl⁻, I⁻)[6][12][17][18][19]
Cyanide (CN⁻) This compound-based Fluorescent SensorData available but direct comparison metrics are neededHigh selectivity reported
Ion-Selective Electrode (ISE)Micromolar rangeSubject to interference from sulfide (B99878) ions

Understanding the Signaling Mechanisms

The functionality of these this compound-based sensors is rooted in sophisticated photophysical processes. The two primary mechanisms at play are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET), which results in fluorescence quenching.

In a CHEF-based sensor, the this compound fluorophore is chemically linked to a receptor unit that can bind to the target analyte. In its unbound state, the sensor exhibits weak fluorescence. Upon binding with the analyte, a rigid complex is formed, which enhances the fluorescence emission of the this compound moiety.[10][13][15][20][21]

Conversely, in sensors operating via fluorescence quenching, the this compound molecule's fluorescence is diminished upon interaction with the analyte. This can occur through various processes, including photoinduced electron transfer, where the analyte facilitates a non-radiative decay pathway for the excited state of the fluorophore.[4][11][16][19][22]

Signaling_Pathways cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_Quenching Fluorescence Quenching Unbound_CHEF Unbound Sensor (Low Fluorescence) Bound_CHEF Sensor-Analyte Complex (High Fluorescence) Unbound_CHEF->Bound_CHEF Binding Analyte_CHEF Analyte Analyte_CHEF->Bound_CHEF Unbound_Quench Unbound Sensor (High Fluorescence) Bound_Quench Sensor-Analyte Complex (Low/No Fluorescence) Unbound_Quench->Bound_Quench Binding Analyte_Quench Analyte Analyte_Quench->Bound_Quench

Figure 1: Signaling mechanisms of this compound-based fluorescent sensors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are provided for the synthesis of a representative this compound-based sensor and the subsequent determination of its analytical performance.

Synthesis of an this compound-Based Fe³⁺ Sensor

A common synthetic route to an this compound-based sensor for Fe³⁺ involves the conjugation of an amino acid receptor to an this compound fluorophore. For instance, this compound-appended amino acids can be synthesized using solid-phase Fmoc-chemistry.[2][23] A detailed protocol can be found in the supplementary information of the cited literature.

  • Materials: Fmoc-protected amino acids, 9-anthracenemethanol, coupling reagents (e.g., HBTU, HOBt), cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Instrumentation: Peptide synthesizer, HPLC for purification, Mass spectrometer and NMR for characterization.

Synthesis_Workflow start Start: Fmoc-protected amino acid on solid support step1 Fmoc deprotection start->step1 step2 Coupling with 9-anthracenecarboxylic acid step1->step2 step3 Cleavage from solid support step2->step3 step4 Purification (HPLC) step3->step4 end Final Product: this compound-based Sensor step4->end

Figure 2: General workflow for the synthesis of an this compound-based sensor.

Determination of Fluorescence Quantum Yield

The efficiency of a fluorescent sensor is quantified by its fluorescence quantum yield (Φ_F). The comparative method, using a well-characterized standard, is a reliable approach for this determination.[20][21][22][24][25]

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and a standard with known quantum yield (e.g., quinine (B1679958) sulfate) in the same solvent.

    • Measure the absorbance at the excitation wavelength for each solution, ensuring it is below 0.1 to avoid inner filter effects.

    • Record the fluorescence emission spectra for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectra.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

Determination of the Limit of Detection (LOD)

The LOD is a critical parameter for evaluating sensor performance and is typically determined from fluorescence titration data.

  • Procedure:

    • Record the fluorescence spectrum of a blank solution (sensor only) multiple times to determine the standard deviation of the blank signal (σ).

    • Perform a fluorescence titration by adding increasing concentrations of the analyte to the sensor solution and record the fluorescence intensity at the emission maximum.

    • Plot the fluorescence intensity as a function of the analyte concentration.

    • The slope of the linear portion of this plot (K) is determined.

    • The LOD is calculated using the formula: LOD = 3σ / K.

References

Safety Operating Guide

Proper Disposal of Anthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of anthracene (B1667546) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a polycyclic aromatic hydrocarbon (PAH) and is considered a hazardous substance.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses with side-shields, and a lab coat.[2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Inhalation and Contact: Avoid breathing in this compound dust or vapors.[2][4][5] Prevent contact with skin and eyes.[2][4][5] In case of contact, rinse the affected area thoroughly with water.[4]

  • Spill Management: In the event of a spill, evacuate unnecessary personnel from the area.[5][6] Remove all ignition sources.[6] Use a chemical spill kit to absorb the material.[1] Do not dry sweep, as this can generate dust; instead, use a wet method or a vacuum.[6] All materials used for spill cleanup are also considered hazardous waste and must be disposed of accordingly.[1]

Waste Identification and Classification

Proper identification and classification of this compound waste is the first step in the disposal process.

  • Hazardous Waste: this compound is classified as a hazardous waste due to its potential to cause skin, eye, and respiratory irritation, and its high toxicity to aquatic life with long-lasting effects.[2][4][7] It is crucial to manage it as such.

  • Waste Characterization: Determine if the waste is pure this compound, a solution containing this compound, or mixed with other chemicals. This will dictate the appropriate disposal route.[1] Consult the Safety Data Sheets (SDSs) for any other chemicals mixed with this compound for specific disposal information.[1]

  • Regulatory Consultation: Always consult your institution's Environmental Health and Safety (EHS) department to confirm the specific hazardous waste classification and to ensure full compliance with all applicable local, regional, national, and international regulations.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be systematic to ensure safety and compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, etc.) and absorbent materials from spills, in a dedicated, sealable, and chemically compatible container.[3]

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, sealed container designed for flammable liquid waste.[3] Do not mix different waste streams unless explicitly permitted by your EHS office.[3]

  • Contaminated Labware: Decontaminate reusable labware with an appropriate solvent. The solvent used for decontamination must also be collected and disposed of as hazardous waste.

Step 2: Container Labeling

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[3] The label should also include the date of accumulation and any other information required by your institution.

Step 3: Waste Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.[3]

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]

  • Keep containers tightly sealed except when adding waste.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[2][5] A common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Hazard Summary and Ecological Impact

The following table summarizes the key hazards associated with this compound.

Hazard CategoryDescription of Potential Hazard
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Causes skin, eye, and respiratory irritation.[2][7]
Carcinogenicity Some polycyclic aromatic hydrocarbons (PAHs) are considered possible human carcinogens.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][4]

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, surface water, or groundwater.[4] Discharge into the environment must be avoided.[2][5]

Experimental Protocols

While specific experimental protocols for disposal are not detailed in the provided search results, the general procedure for preparing this compound waste for disposal by a licensed facility can be outlined as follows:

Protocol for Packaging this compound Waste for Disposal

  • Objective: To safely package solid and liquid this compound waste for collection by a licensed hazardous waste disposal service.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

    • Designated hazardous waste containers (solid and liquid).

    • Hazardous waste labels.

    • Chemical fume hood.

  • Procedure:

    • Perform all waste handling procedures within a chemical fume hood to minimize inhalation exposure.

    • For solid waste (pure this compound, contaminated wipes, etc.), carefully place the material into a designated solid hazardous waste container.

    • For liquid waste (this compound in solvent), carefully pour the solution into a designated liquid hazardous waste container. Use a funnel to prevent spillage.

    • Do not overfill the containers. Leave at least 10% headspace to allow for expansion.

    • Securely close the lids of the waste containers.

    • Wipe the exterior of the containers with a damp cloth to remove any external contamination. Dispose of the cloth as solid hazardous waste.

    • Affix a completed hazardous waste label to each container, including the chemical name, concentration (if applicable), and accumulation start date.

    • Move the labeled containers to the designated hazardous waste storage area.

    • Record the generation of the waste in the laboratory's waste log.

    • Contact the institutional EHS department to schedule a pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AnthraceneDisposalWorkflow start This compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Mixed) start->identify_waste segregate_waste Segregate Waste Streams identify_waste->segregate_waste collect_solid Collect in Labeled Solid Waste Container segregate_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate_waste->collect_liquid Liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.

References

Essential Safety and Operational Guide for Handling Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Anthracene. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a solid polycyclic aromatic hydrocarbon (PAH) used in the production of dyes and as an intermediate in various chemical syntheses.[1] While a valuable compound, it presents several health and environmental hazards that necessitate careful handling and disposal. Exposure can cause irritation to the skin, eyes, and respiratory system.[2][3][4] A notable characteristic is its ability to cause photosensitization, where skin exposure followed by sunlight can lead to severe irritation.[2][5]

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5]To protect against airborne dust particles and potential chemical splashes.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6]To prevent direct skin contact, which can cause irritation and photosensitization.[2][5]
Lab coat or chemical-resistant coveralls.[5][7]To protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95 or higher).[5][8]To prevent the inhalation of dust particles, especially when handling the powdered form.[5] A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[9]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to minimize risk when working with this compound.

1. Preparation and Precaution:

  • Training: Before working with this compound, ensure you are trained on its proper handling, storage, and the associated hazards.[2]

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[10]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the handling area.[2][5]

  • Emergency Equipment: Ensure an eye wash fountain and emergency shower are immediately accessible in the work area.[2] A chemical spill kit should also be readily available.[5]

2. Handling the Chemical:

  • Avoid Dust Generation: When weighing or transferring solid this compound, do so carefully to avoid creating airborne dust.[8] Do not use dry sweeping for cleanup.[2] A wet method or a vacuum is preferred to reduce dust during cleanup.[2]

  • Container Management: Keep containers tightly closed when not in use and store them in a cool, well-ventilated, and dry place away from light.[2][10][11]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents (like perchlorates, peroxides, and nitrates), chromic acid, and calcium hypochlorite.[2] Avoid contact with these substances.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all work surfaces with an appropriate solvent and cleaning agent after handling is complete.[5]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after exposure and at the end of the work shift, even if no direct contact is known to have occurred.[2]

  • PPE Removal: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.[5][6] Contaminated work clothes should not be taken home.[2]

Emergency Plan: Spill Response

Proper management of spills is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[5]

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.[2][12]

  • Containment: If safe to do so, contain the spill to prevent it from spreading. For solid spills, you can dampen the material with a solvent like acetone (B3395972) to prevent it from becoming airborne.[13]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection, gloves, and a lab coat or full suit for large spills.[7]

    • Use a chemical spill kit or absorbent paper dampened with acetone to collect the material.[6][13]

    • Place all spilled material and cleanup supplies into a designated, sealed, and properly labeled hazardous waste container.[6][12]

  • Decontaminate: Once the spilled material is removed, decontaminate the area thoroughly with a solvent and then a soap and water solution.[13] Do not re-enter the area until it has been verified as clean by a safety officer.[13]

This compound Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill (Is it safe to clean?) Alert->Assess Secure Secure Area (Ventilate, Remove Ignition Sources) Assess->Secure Yes EHS_Cleanup Contact Emergency Response (EHS/HazMat Team) Assess->EHS_Cleanup No Contain Contain Spill (Dampen with Acetone) Secure->Contain Cleanup Clean Up Spill (Use Spill Kit) Contain->Cleanup Package Package Waste (Seal & Label Container) Cleanup->Package Decontaminate Decontaminate Area Package->Decontaminate End Response Complete Decontaminate->End EHS_Cleanup->End

Caption: Workflow for a safe and effective response to an this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste to prevent environmental contamination.

  • Waste Collection: Collect all this compound waste, including contaminated labware (spatulas, weigh boats), used cleanup materials, and disposable PPE, in a designated, sealed, and puncture-resistant container.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all components and their approximate percentages.[6]

  • Segregation: Keep solid and liquid waste in separate, appropriately labeled containers.[6]

  • Storage: Store the sealed waste container in a secondary containment bin within a designated hazardous waste accumulation area.[6]

  • Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[10] Do not dispose of this compound down the drain or in regular trash.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9][11]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap, if available.[8][12] Seek medical advice if irritation persists.[4] Avoid exposing the contaminated skin to sunlight.[2]
Inhalation Remove the person from the contaminated area to fresh air. Keep them warm and at rest.[4][12] If the person feels unwell, call a poison center or doctor.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][11] Seek immediate emergency medical attention.[4]
Quantitative Data: Physical and Chemical Properties
Property Value
Molecular Formula C₁₄H₁₀[9]
Molecular Weight 178.23 g/mol [9]
Appearance Colorless to pale yellow, sand-like solid with a bluish fluorescence.[2]
Melting Point 215 - 218 °C (419 - 424.4 °F)[7][9]
Boiling Point 340 - 342 °C (644 - 647.6 °F)[7][9]
Specific Gravity 1.25 @ 20 °C (Water = 1)[7]
Vapor Density 6.15 (Air = 1)[7][9]
Solubility in Water Insoluble[1][9]
Flash Point 121 °C (250 °F)[11]
Autoignition Temperature 540 °C (1004 °F)[11]
Lower Explosive Limit 0.6%[11][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.